Tri-O-acetyl-D-glucal
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287428. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
[(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPWGHLVUPBSLP-UTUOFQBUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Sigma-Aldrich MSDS] | |
| Record name | Tri-O-acetyl-D-glucal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21786 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3685-88-9, 2873-29-2 | |
| Record name | 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol 3,4,6-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3685-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-O-acetyl-D-glucal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2873-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3,4,6-Tri-O-acetyl-D-glucal from D-glucose: A Technical Guide
Introduction
3,4,6-Tri-O-acetyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry and a versatile building block for the synthesis of a wide array of complex molecules, including oligosaccharides, glycoconjugates, and natural products.[1][2][3] Its characteristic feature is a double bond between carbons 1 and 2 of the pyranose ring, which allows for various chemical transformations such as electrophilic additions and rearrangements.[1][4][5] This guide provides an in-depth overview of the core synthetic pathway to produce 3,4,6-Tri-O-acetyl-D-glucal starting from the readily available monosaccharide, D-glucose. The process involves a three-step reaction sequence: peracetylation of D-glucose, subsequent bromination of the anomeric carbon, and finally, a reductive elimination to form the target glycal.
Overall Synthetic Pathway
The transformation of D-glucose into 3,4,6-Tri-O-acetyl-D-glucal proceeds through three primary stages. Initially, all hydroxyl groups of D-glucose are protected via acetylation. The resulting peracetylated glucose is then converted into a glycosyl bromide intermediate. The final step involves the elimination of the bromide and the adjacent acetate (B1210297) group to introduce the characteristic double bond of the glycal.
References
A Technical Guide to Tri-O-acetyl-D-glucal: History, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-acetyl-D-glucal, a derivative of D-glucose, is a pivotal intermediate in carbohydrate chemistry.[1] Its unique structural features, particularly the double bond between C1 and C2, make it a versatile building block for the synthesis of a wide array of complex carbohydrates, including oligosaccharides and 2-deoxy-sugars.[1][2] These structures are foundational to many biologically active compounds, such as those with antiviral, anticancer, and antibiotic properties.[3] This technical guide provides a comprehensive overview of the history, synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to aid researchers in their scientific endeavors.
History
The first synthesis of 3,4,6-Tri-O-acetyl-D-glucal was accomplished in 1913 by the renowned chemist Emil Fischer.[4] His initial hypothesis was that the reaction of acetobromoglucose with zinc in acetic acid would yield 2,3,4,6-Tetra-O-acetyl-1,5-anhydro-D-glucitol. Instead, he unexpectedly obtained this compound with a remarkable yield of 83%.[4] While the structure he proposed at the time was later proven to be incorrect, his pioneering work laid the foundation for the extensive field of glycal chemistry.[4]
Physicochemical Properties
This compound is a white crystalline powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [5] |
| Molecular Weight | 272.25 g/mol | [5] |
| Melting Point | 53-55 °C | [2] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in chloroform, ethanol, and methanol; insoluble in water. | [6] |
| CAS Number | 2873-29-2 | [2] |
Synthesis of this compound
The classical synthesis of this compound involves the reduction of acetobromoglucose (tetra-O-acetyl-α-D-glucopyranosyl bromide). Modern variations of this method have been developed to improve yield and reaction conditions.
Experimental Protocol: Synthesis from D-glucose
This method proceeds via the formation of an acetobromoglucose intermediate.
Materials:
-
D-glucose
-
Glacial acetic acid
-
Strong acid catalyst (e.g., perchloric acid)
-
10% Sodium carbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
33% HBr in acetic acid
-
Methyl tert-butyl ether
-
Petroleum ether
-
Saturated ammonium (B1175870) chloride solution
-
Zinc powder
-
Ethanol
Procedure: [5]
-
Acetylation of D-glucose: To glacial acetic acid, add a catalytic amount of a strong acid. Add D-glucose in batches while maintaining the temperature between 25-35°C. Allow the reaction to proceed for 2 hours.
-
Work-up 1: Concentrate the reaction mixture below 50°C to remove the solvent, resulting in an oily substance. Dissolve the oil in dichloromethane and wash with water. Neutralize the organic phase with a 10% sodium carbonate solution, followed by washes with water and saturated saline solution. Dry the organic phase with anhydrous sodium sulfate.
-
Bromination: Filter the dried organic phase. Under a nitrogen atmosphere, add a 33% HBr/HOAc solution and react at 20-30°C for 4 hours.
-
Work-up 2: Cool the reaction mixture to 0-10°C and add water. Separate the layers and neutralize the organic phase with a 10% sodium carbonate solution. Wash with water and saturated saline solution, then dry with anhydrous sodium sulfate.
-
Crystallization of Intermediate: Filter the solution and completely evaporate the solvent. Dissolve the residue in methyl tert-butyl ether and add petroleum ether to induce crystallization of the acetobromoglucose intermediate. Filter and vacuum dry the crystals below 40°C.
-
Reduction to this compound: Dissolve the intermediate in dichloromethane and add a saturated ammonium chloride solution. Add zinc powder and reflux the mixture with stirring for 15 hours.
-
Final Work-up and Crystallization: Cool the reaction and filter to remove the zinc powder. Separate the layers of the filtrate and wash the organic phase with water and saturated saline solution. Dry the organic phase with anhydrous sodium sulfate. Concentrate the solution to dryness. Reflux the residue with ethanol, then cool to crystallize the final product, this compound.
A more modern approach involves the reduction of acetobromoglucose using chromium(II) salts of edetic acid in a biphasic system of water and diethyl ether, which can lead to higher yields.[4]
Key Reactions and Applications
This compound is a versatile precursor for the synthesis of various carbohydrate derivatives, primarily through reactions involving its double bond.
The Ferrier Rearrangement
A cornerstone reaction of glycals is the Ferrier rearrangement, which is a Lewis acid-promoted allylic rearrangement that allows for the synthesis of 2,3-unsaturated glycosides.[7][8] This reaction is instrumental in the preparation of O-, S-, C-, and N-glycosides.[9]
General Experimental Protocol for Ferrier Rearrangement: [10]
Materials:
-
This compound
-
An appropriate alcohol or thiol nucleophile
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, Indium(III) chloride, Tin tetrachloride)[7][8]
-
3,5-Dinitrobenzoic acid (as a catalyst example)[10]
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure: [10]
-
To a mixture of this compound (0.5 mmol) and the alcohol or thiol (1 equivalent) in acetonitrile (5 mL), add the Lewis acid catalyst (e.g., 20 mol% of 3,5-dinitrobenzoic acid) at room temperature.
-
Stir the mixture at 80°C for the required time (typically 2-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent (e.g., ethyl acetate/hexanes, 1/4) to yield the 2,3-unsaturated glycoside.
Quantitative Data for Ferrier Rearrangement with Various Catalysts:
The choice of catalyst significantly impacts the yield and stereoselectivity (α:β anomeric ratio) of the Ferrier rearrangement.
| Catalyst | Nucleophile | Solvent | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| InCl₃ | Methanol | Dichloromethane | Not specified | Not specified | 7:1 |
| SnCl₄ | Methanol | Dichloromethane | 10 min | 83 | 86:14 |
| BF₃·OEt₂ | Isopropanol | Dichloromethane | 24 hr | 95 | Not specified |
| ZnCl₂ | Ethanol | Toluene | 30-60 min | 65-95 | 89:11 |
| 3,5-DNBA | Benzyl alcohol | Acetonitrile | 24 h (at RT, no reaction); 2-3 h (at 80°C) | 81 | Predominantly α |
Data compiled from multiple sources.[8][10][11]
Synthesis of 2-Deoxy-Sugars
2-Deoxy-sugars are a class of carbohydrates where a hydroxyl group, typically at the C-2 position, is replaced by a hydrogen atom. They are components of many important natural products.[1] this compound is a common starting material for their synthesis.[1]
Experimental Workflow for the Synthesis of 2-Deoxy-Sugars:
The synthesis of 2-deoxy-sugars from this compound generally involves two main steps: a Ferrier rearrangement to introduce the aglycone and create a 2,3-unsaturated glycoside, followed by a catalytic hydrogenation to reduce the double bond.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. 3,4,6-Tri-O-acetyl-D-glucal – Wikipedia [de.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Ferrier_rearrangement [chemeurope.com]
discovery and initial characterization of acetylated glucals
An In-depth Technical Guide on the Discovery and Initial Characterization of Acetylated Glucals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Advent of Acetylated Glucals
Acetylated glucals, particularly 3,4,6-tri-O-acetyl-D-glucal, are foundational building blocks in modern glycochemistry.[1] These versatile intermediates feature a reactive enol ether system within a pyranose ring, making them indispensable for the synthesis of oligosaccharides, C-glycosides, and various biologically significant molecules.[2] Their discovery and initial characterization, stemming from the pioneering work of Emil Fischer, marked a significant milestone in carbohydrate chemistry, providing a gateway to manipulate and functionalize sugars in ways previously unattainable. This guide provides a detailed overview of the seminal findings, core physical and spectroscopic characteristics, and the foundational experimental protocols for the synthesis and analysis of these important compounds.
Historical Context: Emil Fischer's Foundational Work
The story of glucals is intrinsically linked to Hermann Emil Fischer, a Nobel laureate whose work laid the groundwork for understanding the structure and stereochemistry of sugars.[3][4] In the late 19th and early 20th centuries, Fischer's systematic studies, including his development of the phenylhydrazine (B124118) reaction to form crystalline osazones, enabled the definitive identification and differentiation of various carbohydrates.[4][5][6] This period of intense investigation culminated in his successful synthesis of glucose, fructose, and mannose by 1890.[3][7] Building on this monumental work, Fischer reported the first synthesis of a "glucal"—1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol—in 1914.[8] This discovery opened a new chapter in carbohydrate chemistry, introducing a highly reactive and synthetically valuable class of unsaturated sugars. The subsequent development of acetylated derivatives provided stability and solubility, further enhancing their utility.
Core Compound Profile: 3,4,6-tri-O-acetyl-D-glucal
3,4,6-tri-O-acetyl-D-glucal is the most common and extensively studied acetylated glucal.[1][2] Its well-documented properties serve as a benchmark for this class of compounds.
Physical and Chemical Properties
The key physical and chemical characteristics of 3,4,6-tri-O-acetyl-D-glucal are summarized below.
| Property | Value | References |
| Appearance | White to off-white crystalline powder | [2] |
| Molecular Formula | C₁₂H₁₆O₇ | [2][9][10][11][12] |
| Molecular Weight | 272.25 g/mol | [2][9][10][11] |
| Melting Point | 51-55 °C | [2][9][13] |
| Specific Rotation ([α]²⁵_D) | -12° (c=2 in ethanol) | [2] |
| Solubility | Soluble in chloroform (B151607) and ethanol; insoluble in water. | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for the structural elucidation of acetylated glucals.[2]
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift δ (ppm) | Description |
| 6.47 | (d, J=6.2 Hz, 1H, H-1) |
| 4.84 | (t, J=6.2 Hz, 1H, H-2) |
| 5.30 | (m, 1H, H-3) |
| 5.18 | (m, 1H, H-4) |
| 4.30 | (m, 1H, H-5) |
| 4.25-4.15 | (m, 2H, H-6) |
| 2.10, 2.08, 2.05 | (3s, 9H, 3x OAc) |
| Reference | [2] |
| ¹³C NMR (CDCl₃, 100 MHz) | |
| Chemical Shift δ (ppm) | Assignment |
| 170.6, 170.2, 169.8 | (3 x C=O) |
| 145.5 | (C-1) |
| 99.2 | (C-2) |
| 74.5 | (C-5) |
| 68.2 | (C-3) |
| 67.8 | (C-4) |
| 61.8 | (C-6) |
| 20.9, 20.8, 20.7 | (3 x CH₃) |
| Reference | [2] |
Synthesis and Experimental Protocols
The classical synthesis of 3,4,6-tri-O-acetyl-D-glucal is a multi-step process starting from D-glucose. It involves peracetylation, bromination at the anomeric center, and a final reductive elimination step.
General Synthesis Workflow
Caption: General workflow for the synthesis of 3,4,6-tri-O-acetyl-D-glucal.
Detailed Synthesis Protocol
This protocol is a composite of established methods.[2][13][14]
Step 1: Peracetylation of D-Glucose
-
To a flask containing glacial acetic acid, add a catalytic amount of a strong acid (e.g., perchloric acid).[13]
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add D-glucose in portions to the stirred solution, maintaining the temperature between 25-35°C.[13]
-
Once the addition is complete, add acetic anhydride and allow the reaction to proceed for 2-3 hours. Monitor completion using Thin Layer Chromatography (TLC).[15]
-
Pour the reaction mixture into ice-water and extract with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).[2]
-
Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude penta-O-acetyl-D-glucose.
Step 2: Anomeric Bromination
-
Dissolve the crude penta-O-acetyl-D-glucose in a minimal amount of glacial acetic acid.
-
Under nitrogen protection, add a 33% solution of hydrogen bromide (HBr) in acetic acid.[13]
-
Stir the reaction at room temperature (20-30°C) for approximately 4 hours.[13]
-
Cool the mixture to 0-10°C and add water to precipitate the product.
-
Isolate the crude acetobromo-α-D-glucose by filtration or extraction and proceed to the next step.
Step 3: Reductive Elimination to form the Glucal
-
Dissolve the crude acetobromo-α-D-glucose in a mixture of acetic acid and water (e.g., 50% aqueous acetic acid).
-
Add activated zinc dust to the solution in portions while stirring vigorously. The reaction is exothermic and may require cooling to maintain room temperature.
-
Stir the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).[2]
-
Filter the reaction mixture to remove excess zinc powder.[13]
-
Neutralize the filtrate carefully with a saturated NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Step 4: Purification
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the residue by silica (B1680970) gel column chromatography, typically using a gradient of petroleum ether and ethyl acetate (e.g., starting from 4:1) as the eluent to yield pure 3,4,6-tri-O-acetyl-D-glucal.[2]
Initial Characterization and Protocols
The unambiguous characterization of the synthesized acetylated glucal is critical. This involves a combination of spectroscopic and physical measurement techniques.
Characterization Workflow
Caption: Workflow for the physical and structural characterization of acetylated glucals.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 3,4,6-tri-O-acetyl-D-glucal in about 0.6 mL of a deuterated solvent (typically chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the literature data (as provided in Table 3.2) to confirm the structure. Key signals to identify are the anomeric proton (H-1) around 6.5 ppm and the vinylic proton (H-2) around 4.8 ppm.
Protocol for Specific Rotation Measurement
-
Apparatus: A calibrated polarimeter with a sodium D-line lamp (589 nm) and a 1 dm polarimeter tube are required.[2]
-
Sample Preparation: Accurately weigh a known amount of the acetylated glucal (e.g., 200 mg) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) in a volumetric flask to determine the concentration (c) in g/mL.[2]
-
Measurement:
-
Calibrate the instrument with the pure solvent (blank reading).
-
Fill the polarimeter tube with the sample solution, ensuring no air bubbles are present.
-
Record the observed optical rotation (α) at a constant temperature (e.g., 25°C).
-
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where l is the path length in decimeters (dm) and c is the concentration in g/mL.
Key Reactivity: The Ferrier Rearrangement
The presence of the endocyclic double bond makes acetylated glucals highly reactive. One of the most significant reactions is the Ferrier rearrangement, which can be both a powerful synthetic tool and a problematic side reaction.[15]
The reaction involves a nucleophilic substitution at the anomeric position combined with an allylic shift of the double bond from C1-C2 to C2-C3.[15] It is often catalyzed by Lewis acids when activating the glucal for glycosylation, leading to the formation of 2,3-unsaturated glycosides instead of the desired product.[9][15]
Caption: The Ferrier rearrangement of an acetylated glucal.
Understanding this rearrangement is critical for any researcher working with acetylated glucals, as minimizing its occurrence often requires careful selection of reaction conditions, including the Lewis acid catalyst, solvent, and temperature.[15]
Conclusion
The were transformative for carbohydrate chemistry. These efforts provided the scientific community with a stable, yet highly reactive, synthetic platform. The detailed protocols for their synthesis and the data from their initial characterization established a foundation that has enabled the development of complex carbohydrates, glycoconjugates, and natural products, cementing their role as essential tools in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. Emil Fischer - Wikipedia [en.wikipedia.org]
- 5. The Right Chemistry: Emil Fischer was one of the world's great chemists | Montreal Gazette [montrealgazette.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. ias.ac.in [ias.ac.in]
- 8. scilit.com [scilit.com]
- 9. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]
- 10. Tri-O-acetyl-D-glucal synthesis - chemicalbook [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. CN1803818A - Method for preparing acetylated glucal - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
physicochemical properties of Tri-O-acetyl-D-glucal
An In-depth Technical Guide to the Physicochemical Properties of Tri-O-acetyl-D-glucal
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key chemical intermediates is paramount. This compound (CAS No: 2873-29-2), an acetylated derivative of D-glucal, serves as a critical and versatile building block in carbohydrate chemistry and organic synthesis.[1][2] Its unique structure, featuring a reactive double bond, makes it an invaluable precursor for the synthesis of a wide range of complex carbohydrates, glycosides, and oligosaccharides.[1][3] These structures are foundational to many biologically active compounds, including those with antiviral, anticancer, and antibiotic properties.[2] This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.
Physicochemical Properties
This compound typically presents as a white to off-white crystalline powder.[1][4][5] The quantitative physicochemical data for this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value |
| Identifiers | |
| IUPAC Name | [(2R,3S,4R)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate[6] |
| CAS Number | 2873-29-2 |
| Molecular Formula | C₁₂H₁₆O₇[5] |
| Molecular Weight | 272.25 g/mol [5][6] |
| Physical Properties | |
| Appearance | White to off-white crystalline powder[1][4][5] |
| Melting Point | 51-58 °C[1][7] |
| Boiling Point | 343.1 °C at 760 mmHg[4][8] |
| Density | 1.241 g/cm³[4] |
| Index of Refraction | 1.484[4] |
| Solubility | |
| Soluble in chloroform (B151607) and ethanol.[4][9] Sparingly soluble in DMSO.[10] Insoluble in water.[4][9] | |
| Optical Activity | |
| Specific Rotation [α] | -15° (c=2, in Ethanol)[11] |
| -24±2° (c=1, in Chloroform)[7] | |
| -12° (c=2, in Ethanol, 25°C) | |
| Spectroscopic Data | |
| ¹H NMR | Spectra available, typically run in CDCl₃[12] |
| Mass Spectrometry | GC-MS data available[6] |
| Infrared Spectroscopy | Conforming spectra available[11] |
| Safety & Handling | |
| Storage | Store at room temperature or refrigerated (0 to 8 °C), keep container well-closed and dry.[1][3][13] |
| Hazard | Harmful if swallowed[6] |
Experimental Protocols & Workflows
This compound is not only a subject of study but also a starting point for synthesizing other valuable compounds. Its reactivity is central to its utility.
Logical Workflow: Synthesis of this compound
A common laboratory synthesis of this compound involves the reductive elimination of a protected glucosyl bromide. The process starts from a readily available glucose derivative.
Caption: General Synthesis of this compound.
Protocol: The preparation can be achieved by reacting tetra-O-acetyl-α-D-glucopyranosyl bromide with a reducing agent like a zinc-copper couple in a solvent such as acetic acid.[4] This reaction facilitates the reductive elimination of the bromine and the anomeric acetate, forming the characteristic double bond of the glucal.
Experimental Workflow: Chemoenzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal
This compound is a key precursor for selectively protected sugars. The following protocol details a chemoenzymatic strategy to synthesize 3,6-Di-O-acetyl-D-glucal, a valuable intermediate where the C-4 hydroxyl group is free for further modification.[14][15]
Caption: Chemoenzymatic Synthesis from this compound.
Protocol Details:
-
Enzymatic Deacetylation: A solution of 3,4,6-Tri-O-acetyl-D-glucal (e.g., 20 mM) is prepared in a phosphate (B84403) buffer (50 mM, pH 4.0) often containing a co-solvent like acetonitrile (B52724) (20%).[15][16] Immobilized Candida rugosa lipase is added, and the mixture is stirred at room temperature.[16] The reaction is monitored by TLC or HPLC until the starting material is consumed, yielding 3,4-di-O-acetyl-D-glucal.[15][16]
-
Acyl Migration: The enzyme is removed by filtration. The pH of the filtrate containing the intermediate is then adjusted to a basic range (pH 8.6-9.5) using a base like NaOH solution.[14][16] This condition promotes a selective intramolecular acyl migration from the C-4 to the C-6 position.[14]
-
Work-up and Purification: After the migration is complete, the reaction is stopped by acidifying the solution. The final product, 3,6-di-O-acetyl-D-glucal, is extracted using an organic solvent (e.g., ethyl acetate), dried, and purified, typically by silica (B1680970) gel column chromatography.[16]
Role in Drug Discovery and Development
This compound is a cornerstone intermediate for synthesizing complex molecules with therapeutic potential.[2] Its double bond can be functionalized in various ways, including through electrophilic additions and Ferrier rearrangements, to introduce diverse functionalities and build complex oligosaccharides.[3]
Caption: Role of this compound in Drug Development.
This synthetic versatility allows researchers to access novel chemical entities for drug discovery programs. For instance, it has been used as a precursor in the enantioselective synthesis of spliceostatin A and thailanstatin A derivatives, which are known for their spliceosome inhibitory activity.[10] Its role in constructing the carbohydrate portions of antiviral and anticancer agents further highlights its importance in medicinal chemistry.[1][2] By providing a reliable and reactive chiral pool starting material, this compound accelerates the development of new therapeutic candidates.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]
- 4. CAS No.2873-29-2,this compound Suppliers,MSDS download [lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4,6-Tri-O-acetyl-D-glucal, 98%, Thermo Scientific Chemicals 25 g | Request for Quote [thermofisher.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | 2873-29-2 [chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. This compound(2873-29-2) 1H NMR spectrum [chemicalbook.com]
- 13. synthose.com [synthose.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Tri-O-acetyl-D-glucal mechanism of action in glycosylation
An In-Depth Technical Guide on the Core Mechanism of Action of Tri-O-acetyl-D-glucal in Glycosylation
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a cornerstone building block in modern carbohydrate chemistry, serving as a versatile precursor for the synthesis of a wide array of glycoconjugates, including 2-deoxy sugars and complex oligosaccharides.[1] Its primary mechanism of action in glycosylation is the Ferrier rearrangement, a powerful acid-catalyzed reaction that proceeds via an allylic rearrangement to form 2,3-unsaturated glycosides.[2] This technical guide provides a comprehensive overview of this mechanism, details the critical factors influencing its stereochemical outcome, presents quantitative data from various catalytic systems, and offers detailed experimental protocols for its application.
Core Mechanism of Action: The Ferrier Rearrangement
The principal reaction pathway for this compound in glycosylation is the Ferrier rearrangement. This reaction transforms the glycal into a highly useful 2,3-unsaturated glycoside, which can be further modified.[3] The mechanism is initiated by a Lewis or Brønsted acid catalyst and proceeds through a key intermediate.[2]
The mechanistic steps are as follows:
-
Activation: A Lewis acid (LA) coordinates to the oxygen of the C3-acetyl group, enhancing its leaving group ability.
-
Formation of the Allyloxocarbenium Ion: The C3-acetyl group is displaced, leading to the formation of a resonance-stabilized, delocalized allyloxocarbenium ion intermediate. This intermediate is a key reactive species that dictates the reaction's outcome.[3][2][4]
-
Nucleophilic Attack: A nucleophile (e.g., an alcohol, ROH) attacks the anomeric carbon (C1) of the intermediate.
-
Product Formation: This attack leads to the formation of the 2,3-unsaturated glycoside with the expulsion of the Lewis acid. The reaction typically yields a mixture of α and β anomers.[3]
Factors Influencing Stereoselectivity
The stereochemical outcome of the glycosylation—the ratio of α to β anomers—is not arbitrary. It is a delicate interplay of several factors, with the α-anomer often being the thermodynamic favorite due to the anomeric effect.[5]
-
Lewis Acid Catalyst: The nature and strength of the Lewis acid are paramount. Stronger Lewis acids can accelerate the reaction but may lead to side products. Different metal triflates (e.g., Cu(OTf)₂, Zn(OTf)₂, Tm(OTf)₃) show varying levels of stereoselectivity and reactivity.[6]
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the oxocarbenium ion intermediate, thereby influencing the facial selectivity of the nucleophilic attack. Dichloromethane and acetonitrile (B52724) are commonly used.[1][6]
-
Nucleophile (Acceptor): The steric bulk and nucleophilicity of the alcohol or other nucleophile play a crucial role. Sterically hindered acceptors can favor the formation of one anomer over the other.[7]
-
Temperature: Lower reaction temperatures often enhance stereoselectivity by favoring the kinetically controlled product and suppressing side reactions like degradation.[8]
Data Presentation: Performance of Catalytic Systems
The choice of catalyst is critical for optimizing the Ferrier rearrangement. The following tables summarize quantitative data on reaction yields and anomeric selectivity using various promoters with this compound as the glycosyl donor.
Table 1: Comparison of Various Lewis Acid Catalysts
| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
|---|---|---|---|---|---|---|---|
| BF₃·OEt₂ | Isopropanol | Dichloromethane | RT | 24 h | 95 | - | [3] |
| SnCl₄ | Methanol | Dichloromethane | -78 | 10 min | 83 | 86:14 | [3] |
| ZnCl₂ | Ethanol | Toluene | RT | 30-60 min | 65-95 | 89:11 | [3] |
| InCl₃ | Methanol | Dichloromethane | RT | - | - | 7:1 | [3] |
| Montmorillonite K-10/FeCl₃ | Propargyl alcohol | Dichloromethane | RT | 15 min | 94 | 95:5 | [9] |
| 3,5-Dinitrobenzoic Acid (20) | Benzyl (B1604629) alcohol | Acetonitrile | 80 | 2 h | 81 | Predominantly α | [5] |
| Pd(MeCN)₂Cl₂ (10) | Glucoside Acceptor | Dichloromethane | RT | - | 88 | 9:1 |[10] |
Table 2: Performance of Metal Triflates (10 mol%) with Benzyl Alcohol
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Anomeric Ratio (α:β) | Reference |
|---|---|---|---|---|---|---|
| Cu(OTf)₂ | Acetonitrile | 40 | 10 | 94 | 85:15 | [6] |
| Zn(OTf)₂ | Acetonitrile | 80 | 120 | 92 | 84:16 | [6] |
| Y(OTf)₃ | Acetonitrile | 40 | 15 | 95 | 88:12 | [6] |
| Sm(OTf)₃ | Acetonitrile | 40 | 20 | 92 | 86:14 | [6] |
| Tm(OTf)₃ | Acetonitrile | 40 | 10 | 96 | 90:10 | [6] |
| Gd(OTf)₃ | Acetonitrile | 40 | 10 | 95 | 92:8 |[6] |
Experimental Protocols
The following protocols provide detailed methodologies for typical glycosylation reactions using this compound.
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation
This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides.[11]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and activated 4 Å molecular sieves.
-
Solvent and Acceptor Addition: Add anhydrous solvent (e.g., dichloromethane) to dissolve the glycal. Add the glycosyl acceptor (e.g., an alcohol, 1.2 - 2.0 eq) to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 - 1.0 eq) to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution or triethylamine.
-
Work-up: Filter the mixture through celite to remove solids. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired 2,3-unsaturated glycoside.
Protocol 2: Specific Synthesis using 3,5-Dinitrobenzoic Acid
This procedure details the use of a Brønsted acid catalyst.[5]
-
Reaction Setup: To a mixture of 3,4,6-tri-O-acetyl-D-glucal (135 mg, 0.5 mmol) and an alcohol (e.g., benzyl alcohol, 0.5 mmol) in acetonitrile (5 mL), add 3,5-dinitrobenzoic acid (21 mg, 0.1 mmol, 20 mol%) at room temperature.
-
Reaction Conditions: Stir the mixture at 80 °C for the specified time (typically 2-3 hours) while monitoring the reaction's progress by TLC.
-
Work-up: After completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexanes, 1:4) to yield the pure 2,3-unsaturated glycoside.
Conclusion
This compound remains an indispensable tool for researchers in glycoscience. Its reactivity, primarily through the Ferrier rearrangement, provides a reliable and stereoselective pathway to 2,3-unsaturated glycosides, which are pivotal intermediates for synthesizing 2-deoxy sugars and other complex carbohydrates. A thorough understanding of the reaction mechanism and the factors governing its stereoselectivity—namely the choice of catalyst, solvent, nucleophile, and temperature—is crucial for harnessing its full synthetic potential in drug discovery and development. The methodologies and data presented in this guide offer a solid foundation for the strategic application of this compound in advanced chemical synthesis.
References
- 1. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Spectroscopic Profile of Tri-O-acetyl-D-glucal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Tri-O-acetyl-D-glucal, a key intermediate in carbohydrate chemistry and drug discovery. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Data Presentation
The quantitative spectroscopic data for 3,4,6-Tri-O-acetyl-D-glucal are summarized in the tables below for clear reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 6.48 | d | H-1 |
| 5.35 | m | H-3 |
| 5.23 | m | H-4 |
| 4.86 | m | H-2 |
| 4.41 | m | H-5 |
| 4.26 | m | H-6a |
| 4.21 | m | H-6b |
| 2.10 | s | OAc |
| 2.08 | s | OAc |
| 2.05 | s | OAc |
Data sourced from publicly available spectra and may require experimental verification for precise coupling constants.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 170.68 | C=O |
| 170.38 | C=O |
| 169.80 | C=O |
| 146.10 | C-1 |
| 98.26 | C-2 |
| 71.52 | C-5 |
| 66.28 | C-3 |
| 65.04 | C-4 |
| 61.80 | C-6 |
| 20.84 | CH₃ (Ac) |
| 20.68 | CH₃ (Ac) |
Note: The assignment of carbonyl and acetyl methyl carbons may be interchangeable without further 2D NMR analysis.
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3050 | Medium | C-H stretch | Alkene (C=C-H) |
| ~2950 | Medium | C-H stretch | Alkane (C-H) |
| ~1745 | Strong | C=O stretch | Ester (Carbonyl) |
| ~1650 | Medium | C=C stretch | Alkene |
| ~1230 | Strong | C-O stretch | Ester |
| ~1050 | Strong | C-O stretch | Ether |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Ion Type | Notes |
| 272.09 | [M]⁺ (Molecular Ion) | Calculated for C₁₂H₁₆O₇: 272.09 |
| 213.0 | [M - OAc]⁺ | Loss of an acetoxy group (59 Da) |
| 152.0 | Further fragmentation | |
| 139.0 | Further fragmentation | |
| 110.0 | Further fragmentation | |
| 97.0 | Further fragmentation | |
| 43.0 | [CH₃CO]⁺ (Base Peak) | Acetyl cation, often the most abundant fragment |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Data Acquisition:
-
Set the spectral width to approximately 12 ppm, centered around 5 ppm.
-
Use a standard 30° or 45° pulse width.
-
Set the acquisition time to 2-4 seconds and the relaxation delay to 1-2 seconds.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Data Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200 ppm, centered around 100 ppm.
-
Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Potassium bromide (KBr) plates or an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample.
-
Volatile solvent (e.g., dichloromethane (B109758) or acetone).
-
Mortar and pestle (for KBr pellet method).
-
Hydraulic press (for KBr pellet method).
Procedure (Thin Film Method):
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent like dichloromethane.
-
Film Casting: Apply a drop of the solution to the surface of a KBr plate and allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Place the KBr plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials and Equipment:
-
Mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Syringe pump and a suitable syringe.
-
This compound sample.
-
High-purity solvent (e.g., methanol (B129727) or acetonitrile) with an optional additive like formic acid or sodium acetate (B1210297) to promote ionization.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in the chosen solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte and solvent system.
-
Set the mass analyzer to scan a suitable m/z range (e.g., 50-500 Da).
-
-
Data Acquisition:
-
Load the sample solution into the syringe and place it in the syringe pump.
-
Infuse the sample into the ESI source at a constant flow rate (e.g., 5-20 µL/min).
-
Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio of the ions generated from the sample.
-
Visualization
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Logical relationship between molecular properties and spectroscopic techniques.
The Stereochemistry of 3,4,6-Tri-O-acetyl-D-glucal: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,6-Tri-O-acetyl-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, serving as a versatile building block for the synthesis of a wide array of complex carbohydrates and glycoconjugates. Its unique stereochemical features, particularly the endocyclic double bond, offer a gateway to a diverse range of chemical transformations with significant applications in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the stereochemistry of Tri-O-acetyl-D-glucal, encompassing its synthesis, conformational analysis, and key stereoselective reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a thorough understanding and practical application of this important glycal.
Introduction
Glycals, cyclic enol ether derivatives of sugars, are powerful synthons in carbohydrate chemistry due to the reactivity of their endocyclic double bond. Among them, 3,4,6-Tri-O-acetyl-D-glucal, derived from D-glucose, is one of the most widely utilized starting materials.[1] Its strategic placement of acetyl protecting groups and the inherent chirality derived from its parent sugar make it an invaluable precursor for the stereoselective synthesis of 2-deoxy-sugars, oligosaccharides, and various natural products with significant biological activities, including antiviral and anticancer properties.[1][2] This guide will delve into the critical aspects of its stereochemistry, providing the necessary technical details for its effective use in research and development.
Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
The most common and established method for the synthesis of 3,4,6-Tri-O-acetyl-D-glucal involves a multi-step sequence starting from D-glucose. The overall workflow is depicted below.
Figure 1: Synthesis workflow for 3,4,6-Tri-O-acetyl-D-glucal from D-glucose.
Experimental Protocol: Synthesis from D-glucose
This protocol outlines a typical laboratory-scale synthesis of 3,4,6-Tri-O-acetyl-D-glucal.
Step 1: Acetylation of D-glucose [3]
-
To a flask containing glacial acetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Add D-glucose in portions while maintaining the temperature between 25-35°C.
-
Stir the reaction mixture for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure at a temperature below 50°C to obtain an oily residue of β-D-glucopyranose pentaacetate.
Step 2: Bromination of the Pentaacetate [3]
-
Dissolve the oily residue in dichloromethane.
-
Under an inert atmosphere (N₂), add a 33% solution of hydrogen bromide in acetic acid.
-
Stir the reaction at 20-30°C for 4 hours.
-
Cool the mixture to 0-10°C and add water. Separate the organic layer.
-
Neutralize the organic phase with a 10% sodium carbonate solution, wash with water, and then with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate to yield crude acetobromoglucose.
Step 3: Reductive Elimination to form this compound [3]
-
Dissolve the crude acetobromoglucose in a mixture of acetic acid and water (e.g., 50% aqueous acetic acid).
-
Add activated zinc dust in portions while vigorously stirring and maintaining the temperature below 30°C with an ice bath.
-
After the addition is complete, continue stirring for 2-3 hours at room temperature.
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent system like diethyl ether/petroleum ether to afford pure 3,4,6-Tri-O-acetyl-D-glucal as a white crystalline solid.
Stereochemistry and Conformational Analysis
The stereochemistry of 3,4,6-Tri-O-acetyl-D-glucal is dictated by the stereocenters inherited from D-glucose at positions C-3, C-4, and C-5. The presence of the C1-C2 double bond renders the pyranose ring conformationally distinct from that of saturated pyranosides.
NMR spectroscopy, particularly the analysis of proton-proton coupling constants (³JH,H), provides significant insight into the conformation of the glycal ring in solution.[4] X-ray crystallography studies have also contributed to understanding its solid-state conformation.[4]
The pyranose ring of 3,4,6-Tri-O-acetyl-D-glucal predominantly adopts a half-chair conformation . Two primary half-chair conformations are possible: ⁵H₆ and ⁶H₅. Experimental and computational studies suggest a preference for the ⁵H₆ conformation , where the bulky C-5 substituent (CH₂OAc) occupies a pseudo-equatorial position, minimizing steric strain.
Spectroscopic Data
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for 3,4,6-Tri-O-acetyl-D-glucal.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Typical ¹H-¹H Coupling Constants (J, Hz) |
| H-1 | ~6.4-6.5 | ~145 | J₁,₂ ≈ 6.0 |
| H-2 | ~4.8-4.9 | ~99 | J₂,₃ ≈ 4.0 |
| H-3 | ~5.3-5.4 | ~68 | J₃,₄ ≈ 5.0 |
| H-4 | ~5.2-5.3 | ~67 | J₄,₅ ≈ 7.0 |
| H-5 | ~4.1-4.2 | ~75 | J₅,₆a ≈ 4.5; J₅,₆b ≈ 2.5 |
| H-6a, 6b | ~4.2-4.4 | ~62 | J₆a,₆b ≈ 12.0 |
| Acetyl CH₃ | ~2.0-2.1 | ~20-21 |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.
Key Stereoselective Reactions
The double bond in 3,4,6-Tri-O-acetyl-D-glucal is electron-rich, making it susceptible to electrophilic attack. This reactivity is the basis for many of its synthetic applications, often proceeding with high stereoselectivity.
Ferrier Rearrangement
The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides.[5] It involves the reaction of a glycal with a nucleophile (typically an alcohol) in the presence of a Lewis acid catalyst.[6] The reaction proceeds through an allylic rearrangement, leading to the formation of an α,β-unsaturated glycoside.
Figure 2: General mechanism of the Ferrier Rearrangement.
Experimental Protocol: Lewis Acid-Catalyzed Ferrier Rearrangement [5]
-
In a flame-dried flask under an inert atmosphere, dissolve 3,4,6-Tri-O-acetyl-D-glucal (1 equivalent) in a dry, aprotic solvent (e.g., acetonitrile).
-
Add the alcohol nucleophile (1.1 equivalents).
-
Cool the mixture to the desired temperature (e.g., 0°C or room temperature).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-0.2 equivalents) dropwise.
-
Stir the reaction mixture until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding a few drops of a saturated sodium bicarbonate solution.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the 2,3-unsaturated glycoside. The α-anomer is typically the major product due to the anomeric effect.[5]
Synthesis of 2-Deoxyglycosides
2-Deoxy-sugars are components of many biologically active natural products.[7] 3,4,6-Tri-O-acetyl-D-glucal is a common starting material for their synthesis. The general strategy involves the initial formation of a 2,3-unsaturated glycoside via the Ferrier rearrangement, followed by stereoselective reduction of the double bond.
Experimental Protocol: Synthesis of a 2-Deoxyglycoside [7]
-
Synthesize the 2,3-unsaturated glycoside using the Ferrier rearrangement protocol described above.
-
Dissolve the purified 2,3-unsaturated glycoside in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-deoxyglycoside.
-
Purify the product by silica gel column chromatography if necessary.
Epoxidation
The double bond of 3,4,6-Tri-O-acetyl-D-glucal can be epoxidized to form 1,2-anhydrosugars, which are highly reactive intermediates for the synthesis of glycosides.[8] The stereochemical outcome of the epoxidation is influenced by the conformation of the glycal and the nature of the epoxidizing agent. Reagents like dimethyldioxirane (B1199080) (DMDO) often provide good stereoselectivity.[8]
Application in Drug Development: Synthesis of Spliceosome Inhibitors
3,4,6-Tri-O-acetyl-D-glucal serves as a crucial chiral starting material in the total synthesis of potent anticancer agents like Spliceostatin A and Thailanstatin A.[9] These natural products exhibit their cytotoxic effects by inhibiting the spliceosome, a key cellular machinery responsible for pre-mRNA splicing.[10][11]
Figure 3: Role of this compound in the synthesis and mechanism of action of spliceosome inhibitors.
The synthesis of these complex molecules leverages the defined stereochemistry of the glycal to construct the intricate stereochemical architecture of the final products.[9] The resulting drugs, Spliceostatin A and Thailanstatin A, bind to the SF3b subunit of the U2 snRNP within the spliceosome, thereby inhibiting its function.[10][11] This disruption of pre-mRNA splicing leads to cell cycle arrest and apoptosis in cancer cells, highlighting the importance of carbohydrate-based synthons in the development of novel therapeutics.[12]
Quantitative Data Summary
The following table presents a summary of key quantitative data related to 3,4,6-Tri-O-acetyl-D-glucal and its reactions.
| Parameter | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C₁₂H₁₆O₇ | [3] |
| Molecular Weight | 272.25 g/mol | [3] |
| Melting Point | 51-53 °C | [3] |
| Reaction Yields | ||
| Ferrier Rearrangement (typical) | 80-95% | [5] |
| Spectroscopic Data | ||
| ¹H NMR (H-1) | ~6.4-6.5 ppm | - |
| ¹³C NMR (C-1) | ~145 ppm | - |
| J₁,₂ Coupling Constant | ~6.0 Hz | - |
Conclusion
3,4,6-Tri-O-acetyl-D-glucal is a cornerstone of modern synthetic carbohydrate chemistry. Its well-defined stereochemistry, coupled with the versatile reactivity of its double bond, provides a powerful platform for the construction of complex and biologically significant molecules. A thorough understanding of its synthesis, conformational preferences, and the stereochemical outcomes of its key reactions is essential for its effective utilization in the synthesis of novel therapeutics and other advanced materials. This guide has provided a detailed overview of these aspects, equipping researchers and drug development professionals with the foundational knowledge required to harness the full potential of this invaluable chiral building block.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. m.mathnet.ru [m.mathnet.ru]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Stereoelectronic Factors in the Stereoselective Epoxidation of Glycals and 4-Deoxypentenosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Spliceostatins and Derivatives: Chemical Syntheses and Biological Properties of Potent Splicing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adcreview.com [adcreview.com]
The Biological Significance of D-Glucal Derivatives: A Technical Guide for Drug Discovery and Development
Authored for Researchers, Scientists, and Drug Development Professionals
D-glucal, an unsaturated carbohydrate derivative of glucose, and its analogs have emerged as versatile synthons and biologically active molecules with significant potential in medicinal chemistry and drug development. Their unique chemical reactivity and ability to mimic natural monosaccharides make them valuable tools for probing biological processes and for the synthesis of complex, biologically active compounds. This technical guide provides an in-depth overview of the biological significance of D-glucal derivatives, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate them.
Therapeutic Potential and Biological Activities
D-glucal and its derivatives exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their applications span from enzyme inhibition to antiviral and anticancer agents.
Glycosidase Inhibition
A primary and well-studied biological role of D-glucal derivatives is the inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. D-glucal itself can act as a substrate for some glycosidases, undergoing stereospecific hydration.[1][2] This interaction has been leveraged to probe the mechanisms of these enzymes.[1][2] Furthermore, modifications of the D-glucal scaffold have led to the development of potent and specific glycosidase inhibitors.[3][4]
Table 1: Inhibition of Glycosidases by D-Glucal and its Derivatives
| Compound | Enzyme | Organism/Source | Inhibition Constant (Ki) | Substrate/Inactivator | Reference |
| D-Glucal | β-glucosidase | Agrobacterium faecalis | Km = 0.85 mM | Substrate | [1] |
| 2-Fluoro-D-glucal | β-glucosidase | Agrobacterium faecalis | 24 mM | Inhibitor | [1] |
| 1-Nitro-D-glucal | β-glucosidase | Agrobacterium faecalis | 5.5 mM | Irreversible Inactivator | [1] |
| 1-Cyano-D-glucal | β-glucosidase | Agrobacterium faecalis | 3-96 mM | Reversible Inhibitor | [1] |
| D-gluconhydroximolactam | α-glucosidase | Yeast | 2.9 µM | Strong Inhibitor | [4] |
| Mannonhydroximolactam | α-mannosidase | Jack bean | 0.15 µM | Strong Inhibitor | [4] |
The mechanism of glycosidase inhibition often involves the D-glucal derivative mimicking the transition state of the natural substrate. The double bond in the glucal ring resembles the oxocarbenium ion-like transition state of glycoside hydrolysis.
Antiviral Activity
Several D-glucal derivatives have demonstrated significant antiviral activity.[5][6] The proposed mechanism involves the inhibition of viral glycoprotein (B1211001) synthesis, which alters the polysaccharide structures on the viral surface. This change can prevent the virus from attaching to and infecting host cells, thereby reducing viral replication.[5][6] This activity has been observed against viruses such as herpesvirus and influenza virus.[5][6] Additionally, the glucose analog 2-deoxy-D-glucose (2-DG), which can be synthesized from D-glucal derivatives, has been studied as a broad-spectrum antiviral agent by targeting host cell glycolysis, a pathway many viruses exploit for replication.[7]
References
- 1. Substituted glycals as probes of glycosidase mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scope and mechanism of carbohydrase action: stereospecific hydration of D-glucal catalyzed by alpha- and beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and conformation of 5-thio-D-glucal, an inhibitor of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-glyconhydroximolactams strongly inhibit alpha-glycosidases | UBC Chemistry [chem.ubc.ca]
- 5. CN102397270A - Application of glucal and glucal derivative in preparation of medicines - Google Patents [patents.google.com]
- 6. CN102397270B - Application of glucal and glucal derivative in preparation of drugs - Google Patents [patents.google.com]
- 7. The Antiviral Effects of 2-Deoxy-D-glucose (2-DG), a Dual D-Glucose and D-Mannose Mimetic, against SARS-CoV-2 and Other Highly Pathogenic Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tri-O-acetyl-D-glucal: A Cornerstone Reagent in Life Sciences
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-O-acetyl-D-glucal (Triacetylglucal) is a pivotal acetylated derivative of D-glucal, a class of cyclic enol ethers known as glycals.[1][2] Its unique structure, featuring a reactive double bond between C1 and C2 and strategic protecting groups, establishes it as an indispensable biochemical reagent and a versatile building block in modern carbohydrate chemistry.[1][3] This guide provides an in-depth analysis of its applications, key reactions, and detailed protocols, with a focus on its role in the synthesis of complex glycoconjugates and molecules of pharmaceutical interest. Its utility in constructing compounds with potential antiviral, anticancer, and antibiotic properties makes it a subject of significant interest in drug discovery and development.[3][4]
Core Applications in Life Science Research
This compound is a cornerstone intermediate for the synthesis of a diverse array of biologically significant molecules.[4] Its primary applications stem from its function as a proficient glycosyl donor and a chiral precursor for complex molecular architectures.
-
Synthesis of 2,3-Unsaturated Glycosides: The most prominent application is in the Ferrier rearrangement , an acid-catalyzed reaction with nucleophiles (e.g., alcohols, phenols) to produce 2,3-unsaturated glycosides.[5][6][7] These products are crucial intermediates for synthesizing oligosaccharides, modified carbohydrates, and various biologically active compounds.[5][7]
-
Precursor for Complex Carbohydrates: It serves as a fundamental building block for both solution and solid-phase synthesis of oligosaccharides and glycoconjugates.[8] These complex structures are vital for studying biological processes like cell-cell recognition, immune response, and signal transduction.[9]
-
Drug Discovery and Development: The carbohydrate structures derived from this compound are foundational to many therapeutic agents.[4] It is utilized in the development of novel antiviral and anticancer drugs, where the resulting glycoconjugates can enhance efficacy and specificity.[3]
-
Chiral Synthon: Its inherent chirality makes it a valuable starting material for the stereoselective synthesis of 2-deoxy-sugars and other complex, biologically active molecules.[6]
The Ferrier Rearrangement: Mechanism and Workflow
The Ferrier rearrangement is the cornerstone reaction involving this compound. It proceeds via an allylic rearrangement catalyzed by a Lewis or Brønsted acid, reacting with a nucleophile to form a 2,3-unsaturated glycoside.[5] The reaction is highly stereoselective, often favoring the α-anomer due to the anomeric effect.[5]
The general workflow for synthesizing a 2,3-unsaturated O-glycoside begins with this compound and a selected alcohol, which act as the glycosyl donor and acceptor, respectively. A catalyst promotes the reaction, which is monitored until completion, followed by purification to yield the final product.
Caption: A general workflow for synthesizing 2,3-unsaturated O-glycosides.
The reaction mechanism involves the acid-catalyzed cleavage of the C-3 acetyl group, forming a delocalized allyloxocarbenium ion intermediate.[5] Subsequent nucleophilic attack at the anomeric carbon (C-1) predominantly from the alpha face yields the thermodynamically favored 2,3-unsaturated α-glycoside.[5][7]
Caption: Key steps in the acid-catalyzed Ferrier rearrangement mechanism.
Quantitative Data from Catalytic Systems
The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the catalytic system employed. Various Lewis and Brønsted acids have been utilized to promote this transformation, each offering different advantages in terms of reaction time, yield, and anomeric selectivity. Data has been primarily reported for reactions using this compound as the glycosyl donor.[10][11]
Table 1: Performance of Various Promoters in Ferrier Glycosylation
| Promoter/Catalyst | Nucleophile/Acceptor | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| La(NO₃)₃·6H₂O (5 mol%) | Benzyl alcohol | 10 min | 94 | 85:15 | [11] |
| La(NO₃)₃·6H₂O (5 mol%) | Methanol | 15 min | 92 | 82:18 | [11] |
| La(NO₃)₃·6H₂O (5 mol%) | Phenol | 20 min | 90 | 80:20 | [11] |
| Montmorillonite K-10 | Various alcohols | N/A | 65-78 | Predominantly α | [12] |
| 3,5-Dinitrobenzoic acid (20 mol%) | Benzyl alcohol | 2-3 h | 81 | Predominantly α | [7] |
| FeCl₃ | Diosgenin | 5 min | High | ~10:1 | [13] |
Table 2: BDMS-Catalyzed Ferrier Rearrangement with Various Alcohols
This protocol utilizes bromodimethylsulfonium bromide (BDMS) as an efficient catalyst for the O-glycosidation of this compound.[14]
| Entry | Alcohol Nucleophile | Time (min) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Benzyl alcohol | 20 | 90 | 92:08 |
| 2 | 4-Methoxybenzyl alcohol | 25 | 92 | 90:10 |
| 3 | 4-Nitrobenzyl alcohol | 30 | 85 | 95:05 |
| 4 | Cinnamyl alcohol | 20 | 88 | 90:10 |
| 5 | Propargyl alcohol | 25 | 85 | 92:08 |
| 6 | Cyclohexanol | 30 | 75 | 85:15 |
| 7 | 1-Octanol | 25 | 82 | 88:12 |
| 8 | tert-Butanol | 40 | 65 | 80:20 |
| (Data sourced from reference[14]) |
Experimental Protocols
Detailed methodologies are critical for reproducibility. The following are representative protocols for performing the Ferrier rearrangement using this compound.
Protocol 1: General Procedure using 3,5-Dinitrobenzoic Acid[7]
-
Reaction Setup: To a solution of this compound (0.5 mmol) and the alcohol or thiol nucleophile (1.0 equivalent) in dry acetonitrile (B52724) (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.
-
Reaction Execution: Stir the reaction mixture at 80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) analysis. Reactions are typically complete within 2-3 hours.
-
Workup and Purification: Upon completion, evaporate the solvent under reduced pressure.
-
Isolation: Purify the resulting residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes, 1/4 v/v) to yield the pure 2,3-unsaturated glycoside.
Protocol 2: General Procedure using BDMS Catalyst[14]
-
Reaction Setup: In a flask containing a solution of this compound (1.0 equivalent) and a selected alcohol (1.1 equivalents) in dry dichloromethane (B109758) (DCM, 2 mL), add 10 mol% of bromodimethylsulfonium bromide (BDMS) at room temperature.
-
Reaction Execution: Stir the reaction mixture for the required time (as indicated in Table 2). Monitor the reaction's completion by TLC.
-
Workup and Purification: Evaporate the solvent in a rotary evaporator.
-
Isolation: Purify the crude residue by passing it through a silica gel column to obtain the desired pure 2,3-unsaturated O-glycoside.
Conclusion
This compound is a powerful and versatile reagent in the life sciences, particularly for researchers in glycobiology, medicinal chemistry, and drug development. Its central role in the Ferrier rearrangement provides reliable access to 2,3-unsaturated glycosides, which are key intermediates for a vast range of complex and biologically active molecules. The continued development of novel catalytic systems for reactions involving this glycal will further expand its utility, streamlining synthetic processes and accelerating the discovery of new therapeutics.[4]
References
- 1. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]
- 2. This compound | C12H16O7 | CID 688303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Tri-O-acetyl-D-glucal: An Experimental Protocol for Researchers
Application Note
Tri-O-acetyl-D-glucal is a versatile protected monosaccharide derivative and a key building block in carbohydrate chemistry. Its enol ether structure makes it a valuable precursor for the synthesis of a wide range of biologically significant molecules, including oligosaccharides, glycosides, and various natural products.[1][2] The acetyl protecting groups at the C-3, C-4, and C-6 positions provide stability during many synthetic transformations while allowing for selective deprotection when required. This document provides a detailed experimental protocol for the synthesis of 3,4,6-Tri-O-acetyl-D-glucal, targeting researchers and professionals in drug development and organic synthesis. The protocols described herein are based on established chemical literature, offering reliable methods for the preparation of this important synthetic intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₇ | [3] |
| Molecular Weight | 272.25 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 51-55 °C | [3] |
| Optical Rotation [α]²⁵/D | -12° (c = 2 in ethanol) | [4] |
| Yield (from Acetobromoglucose) | 83% (Fischer method) | [5] |
Spectroscopic Data
The structural confirmation of the synthesized this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following tables provide the characteristic ¹H and ¹³C NMR chemical shifts in CDCl₃.
¹H NMR (400 MHz, CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.48 | dd | 6.1, 1.0 |
| H-2 | 4.85 | dd | 6.1, 3.2 |
| H-3 | 5.38 - 5.29 | m | |
| H-4 | 5.22 | dd | 7.6, 5.8 |
| H-5 | 4.30 - 4.23 | m | |
| H-6a | 4.41 | dd | 12.1, 5.7 |
| H-6b | 4.20 | dd | 12.1, 3.1 |
| CH₃ (acetyl) | 2.09, 2.08, 2.05 | s |
Reference for ¹H NMR data:[6]
¹³C NMR (101 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 145.3 |
| C-2 | 99.4 |
| C-3 | 68.1 |
| C-4 | 67.8 |
| C-5 | 62.1 |
| C-6 | 61.8 |
| C=O (acetyl) | 170.39, 170.22, 169.41 |
| CH₃ (acetyl) | 21.0, 20.9, 20.8 |
Reference for ¹³C NMR data:[6]
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below. The first is a multi-step synthesis starting from D-glucose, and the second is a more direct reduction from tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose).
Protocol 1: Synthesis from D-Glucose
This protocol involves three main stages: acetylation of D-glucose, formation of the glycosyl bromide, and subsequent reduction to the glucal.
Step 1: Acetylation of D-Glucose
-
To glacial acetic acid, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Add D-glucose in portions while maintaining the temperature between 25-35°C.
-
Stir the reaction mixture for 2 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure at a temperature below 50°C to obtain an oily residue.
Step 2: Formation of Tetra-O-acetyl-α-D-glucopyranosyl Bromide
-
Dissolve the oily residue from Step 1 in dichloromethane.
-
Wash the organic layer sequentially with water, 10% sodium carbonate solution (to neutralize the acid), water, and finally with saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.
-
To the filtrate, under a nitrogen atmosphere, add a 33% solution of hydrogen bromide in acetic acid (HBr/HOAc).
-
Stir the reaction at 20-30°C for 4 hours.
-
Cool the reaction mixture to 0-10°C and add water. Stir and separate the layers.
-
Wash the organic phase with 10% sodium carbonate solution, water, and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent completely.
-
The crude product can be crystallized from a mixture of methyl tert-butyl ether and petroleum ether to yield the intermediate, tetra-O-acetyl-α-D-glucopyranosyl bromide.[3]
Step 3: Reduction to this compound
-
Dissolve the intermediate from Step 2 in dichloromethane.
-
Add a saturated aqueous solution of ammonium (B1175870) chloride followed by zinc powder.
-
Reflux the mixture with vigorous stirring for 15 hours.
-
Cool the reaction mixture and filter to remove the excess zinc powder.
-
Separate the layers of the filtrate and wash the organic phase with water and saturated saline solution.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to dryness.
-
The crude product is then purified by recrystallization from ethanol (B145695) to yield this compound as a white crystalline solid.[3]
Protocol 2: Synthesis from Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)
This protocol, based on the original work by Fischer, provides a more direct route to the target compound with a reported high yield.[5]
Materials:
-
Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Zinc dust
-
Acetic acid (50% aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend tetra-O-acetyl-α-D-glucopyranosyl bromide in a 50% aqueous solution of acetic acid.
-
Cool the flask in an ice bath and add zinc dust portion-wise with vigorous stirring.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove excess zinc.
-
Extract the filtrate with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or diethyl ether/petroleum ether) to afford pure 3,4,6-Tri-O-acetyl-D-glucal.
Experimental Workflow and Diagrams
The synthesis of this compound from D-glucose can be visualized as a three-stage process.
References
Application Notes: Utilizing 3,4,6-Tri-O-acetyl-D-glucal as a Glycosyl Donor in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Tri-O-acetyl-D-glucal is a versatile and pivotal building block in modern carbohydrate chemistry, serving as a precursor for the synthesis of a wide array of complex oligosaccharides and glycoconjugates.[1][2] As an acetylated glycal, its reactivity is characterized by the double bond between the C-1 and C-2 positions of the pyranose ring. This feature allows for powerful transformations, most notably the Ferrier rearrangement, to form 2,3-unsaturated glycosides.[3][4]
The electron-withdrawing nature of the acetyl protecting groups "disarms" the glycal, making it less reactive than its benzylated counterparts. This property can be strategically exploited in synthetic pathways. The 2,3-unsaturated glycosides produced from the Ferrier rearrangement are valuable intermediates, readily convertible to various functionalized saccharides essential for drug discovery and development.[1][5]
The core principle of its use as a glycosyl donor lies in the Lewis acid-catalyzed Ferrier rearrangement. This reaction proceeds through a delocalized allylic oxocarbenium ion intermediate formed by the displacement of the C-3 acetyl group.[1][6] A subsequent nucleophilic attack by a glycosyl acceptor at the anomeric carbon (C-1) yields the 2,3-unsaturated glycoside, often with high stereoselectivity favoring the α-anomer.[1][6]
Data Presentation
The efficiency and stereoselectivity of the Ferrier rearrangement are highly dependent on the choice of promoter (Lewis acid), the glycosyl acceptor, and the reaction conditions. The following tables summarize quantitative data from studies on 3,4,6-tri-O-acetyl-D-glucal, offering a comparative look at the performance of various catalytic systems.
Table 1: Performance Comparison of Promoters in the Ferrier Glycosylation of 3,4,6-Tri-O-acetyl-D-glucal
| Promoter | Glycosyl Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
|---|---|---|---|---|
| La(NO₃)₃·6H₂O | Benzyl alcohol | 10 min | 94 | 85:15 |
| Methanol | 15 min | 92 | 82:18 | |
| Phenol | 20 min | 90 | 80:20 | |
| BDMS | Methanol | 1.5 h | 92 | 90:10 |
| Benzyl alcohol | 2.0 h | 90 | 88:12 | |
| Isopropanol | 2.5 h | 85 | 85:15 | |
| Perfluorophenylboronic acid | Benzyl alcohol | 2 h | 92 | Predominantly α |
| n-Butyl alcohol | 3 h | 75 | Predominantly α |
| | Cyclohexyl alcohol | 4 h | 68 | Predominantly α |
Data compiled from multiple sources serving as a predictive model.[7]
Table 2: Influence of Lewis Acid Catalysts on the Ferrier Rearrangement with Various Alcohols
| Entry | Alcohol Acceptor | Reaction Time (h) | Yield (%) | Anomeric Ratio (α:β) |
|---|---|---|---|---|
| 1 | Methanol | 1.5 | 92 | 90:10 |
| 2 | Ethanol | 2.0 | 90 | 89:11 |
| 3 | n-Propanol | 2.5 | 88 | 87:13 |
| 4 | Isopropanol | 2.5 | 85 | 85:15 |
| 5 | n-Butanol | 2.0 | 90 | 88:12 |
| 6 | t-Butanol | 3.0 | 65 | 82:18 |
| 7 | Benzyl alcohol | 2.0 | 90 | 88:12 |
| 8 | Propargyl alcohol | 2.0 | 85 | 86:14 |
Conditions: 3,4,6-tri-O-acetyl-D-glucal (1 equiv.), alcohol (1.1 equiv.), BDMS (10 mol%) in dry dichloromethane (B109758) at room temperature.[8]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement)
This protocol describes a general method for synthesizing 2,3-unsaturated O-glycosides from 3,4,6-tri-O-acetyl-D-glucal and an alcohol acceptor.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Glycosyl acceptor (alcohol, 1.1–1.5 equivalents)
-
Lewis acid promoter (e.g., BF₃·OEt₂, Yb(OTf)₃, BDMS, 10-20 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (B52724) (MeCN)
-
Activated 4 Å molecular sieves
-
Triethylamine (B128534) or saturated sodium bicarbonate solution (for quenching)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (flame-dried)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4,6-tri-O-acetyl-D-glucal and activated 4 Å molecular sieves.[3][5]
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add the glycosyl acceptor (1.1–1.5 equivalents).[3]
-
Cool the mixture to the desired temperature (typically ranging from -20°C to room temperature).[5]
-
Slowly add the Lewis acid promoter (10–20 mol%) to the stirred solution.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 30 minutes to several hours.[3]
-
Upon completion, quench the reaction by adding a few drops of triethylamine or by pouring it into a saturated sodium bicarbonate solution.[3][5]
-
Filter the mixture through a pad of Celite to remove the molecular sieves, washing with dichloromethane.[3]
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired 2,3-unsaturated glycoside.[3]
Protocol 2: Chemoenzymatic Synthesis of 3,6-Di-O-acetyl-D-glucal
3,4,6-Tri-O-acetyl-D-glucal can be converted to 3,6-di-O-acetyl-D-glucal, which possesses a free hydroxyl group at the C-4 position, opening pathways for regioselective glycosylation.[3][9] This two-step, one-pot process involves enzymatic deacetylation followed by a base-catalyzed acyl migration.[10][11]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Immobilized lipase (B570770) (e.g., from Candida rugosa)
-
50 mM Phosphate (B84403) buffer (pH 4.0)
-
Acetonitrile
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Hydrochloric acid (HCl) solution (for pH adjustment)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step A: Enzymatic Deacetylation
-
Prepare a 20 mM solution of 3,4,6-tri-O-acetyl-D-glucal in a 50 mM phosphate buffer (pH 4.0) containing 20% acetonitrile.[3][12]
-
Add immobilized Candida rugosa lipase to the solution.[12]
-
Stir the mixture at room temperature and monitor the reaction by TLC or HPLC until the starting material is consumed, indicating the formation of 3,4-di-O-acetyl-D-glucal.[3]
-
Remove the immobilized enzyme by filtration. The filtrate containing the intermediate is used directly in the next step.[3][12]
Step B: C-4 to C-6 Acyl Migration
-
Cool the filtrate from Step A to 4°C.[12]
-
Rapidly adjust the pH of the solution to 8.6–9.5 by the dropwise addition of a NaOH solution.[3][11]
-
Maintain this pH for 2–6 hours at a temperature between 0°C and 25°C to promote the selective C-4 to C-6 acyl migration.[3][12]
-
Monitor the reaction completion by TLC.[3]
-
Once complete, stop the reaction by adjusting the pH to an acidic value (e.g., 3–5) with a suitable acid.[3][12]
-
Extract the product with ethyl acetate. Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[10]
-
Purify the residue by silica gel column chromatography to isolate pure 3,6-di-O-acetyl-D-glucal.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Tri-O-acetyl-D-glucal in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tri-O-acetyl-D-glucal is a highly versatile and pivotal starting material in carbohydrate chemistry, serving as a cornerstone for the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring an endocyclic double bond and protecting acetyl groups, allows for diverse and stereoselective transformations. These application notes provide a comprehensive overview of its primary applications, complete with detailed experimental protocols and quantitative data to guide researchers in leveraging this powerful building block for drug discovery and development.
Ferrier Glycosylation: Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is one of the most prominent applications of this compound, providing a direct route to 2,3-unsaturated glycosides. These products are valuable intermediates for synthesizing oligosaccharides, glycoconjugates, and various biologically active molecules, including antiviral and anticancer agents.[1][2] The reaction involves the Lewis or Brønsted acid-catalyzed reaction of this compound with a nucleophile, leading to an allylic rearrangement and the formation of a new glycosidic bond at the anomeric center.[3]
Key Applications:
-
O-Glycosides: Reaction with alcohols and phenols.[4]
-
S-Glycosides: Reaction with thiols, leading to more stable analogues of O-glycosides.[3][5]
-
N-Glycosides: Reaction with nitrogen-based nucleophiles like sulfonamides.[3]
-
C-Glycosides: Reaction with carbon nucleophiles such as silyl (B83357) enol ethers, forming metabolically stable C-C bonds.[3]
Quantitative Data Summary for Ferrier O-Glycosylation
The following table summarizes the reaction outcomes for the Ferrier rearrangement of this compound with various alcohols using different catalytic systems. The reaction generally favors the formation of the α-anomer.[5][6]
| Catalyst (mol%) | Alcohol Nucleophile | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference(s) |
| BF₃·OEt₂ (excess) | Ethanol | Benzene | 0.25 | 75 | ~9:1 | [1][6] |
| 3,5-Dinitrobenzoic acid (20%) | Benzyl alcohol | Acetonitrile (B52724) | 2 | 81 | α-only | [5] |
| 3,5-Dinitrobenzoic acid (20%) | Methanol | Acetonitrile | 3 | 85 | α-only | [5] |
| Bromodimethylsulfonium Bromide (10%) | Benzyl alcohol | Dichloromethane | 0.5 | 92 | 92:8 | [7] |
| Bromodimethylsulfonium Bromide (10%) | 2-Phenylethanol | Dichloromethane | 0.75 | 90 | 90:10 | [7] |
| Lanthanum(III) nitrate (B79036) hexahydrate (5%) | Methanol | Solvent-free | 0.33 | 95 | 94:6 | [8] |
| Perfluorophenylboronic acid (20%) | Benzyl alcohol | Acetonitrile | 3 | 92 | 95:5 | [9] |
Experimental Protocols
Protocol 1.1: Lewis Acid-Catalyzed Ferrier O-Glycosylation (BF₃·OEt₂)
This protocol describes a general procedure for the synthesis of 2,3-unsaturated O-glycosides.[1][6]
-
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, 5.0 eq)
-
Anhydrous benzene
-
Boron trifluoride etherate (BF₃·OEt₂, 1.1 eq)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in anhydrous benzene.
-
Add the alcohol to the solution.
-
Add boron trifluoride etherate dropwise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Upon completion, quench the reaction by pouring the mixture into a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
-
Protocol 1.2: Brønsted Acid-Catalyzed Ferrier O- and S-Glycosylation
This protocol utilizes 3,5-dinitrobenzoic acid as a mild and efficient catalyst.[5]
-
Materials:
-
This compound (0.5 mmol, 1.0 eq)
-
Alcohol or Thiol (1.0 eq)
-
3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%)
-
Anhydrous acetonitrile (5 mL)
-
Silica gel for column chromatography (ethyl acetate/hexanes eluent)
-
-
Procedure:
-
To a mixture of this compound and the alcohol or thiol in anhydrous acetonitrile, add 3,5-dinitrobenzoic acid at room temperature.
-
Stir the mixture at 80 °C and monitor the reaction progress by TLC (typically 2-3 hours).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes, 1:4) to yield the desired 2,3-unsaturated glycoside.
-
Diagram 1: General Workflow for Ferrier Glycosylation
Caption: General experimental workflow for Ferrier glycosylation.
Palladium-Catalyzed Glycosylation: Synthesis of C-Aryl Glycosides
Modern synthetic methods increasingly employ transition metal catalysis for the construction of challenging bonds. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming C-C bonds, enabling the synthesis of C-aryl glycosides. These compounds are of significant pharmaceutical interest due to their enhanced metabolic stability compared to their O-glycoside counterparts.[10] this compound can be converted into various organometallic intermediates (e.g., organosilanes) or used with activated aryl partners for these transformations.[11][12]
A key application is in the synthesis of precursors for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. While many syntheses of SGLT2 inhibitors like Dapagliflozin start from gluconolactone, routes involving glycal-based precursors are also established.[1][13] For instance, the total synthesis of the antifungal agent Papulacandin D utilizes a palladium-catalyzed cross-coupling of a glucal-silanol (derived from this compound) with an aromatic iodide.[11][14][15]
Quantitative Data for Palladium-Catalyzed C-Glycosylation
The following table provides data for the palladium-catalyzed conjugate addition of arylboronic acids to an acetyl-protected glucal-enone, a derivative of this compound.
| Arylboronic Acid | Yield (%) | Reference |
| Phenylboronic acid | 68 | [16] |
| 4-Methylphenylboronic acid | 65 | [16] |
| 4-Methoxyphenylboronic acid | 51 | [16] |
Experimental Protocol
Protocol 2.1: Synthesis of a C-Aryl Glucoside Intermediate for Papulacandin D
This protocol is adapted from the total synthesis of Papulacandin D and involves the preparation of a glucal-silanol intermediate from this compound, followed by a palladium-catalyzed cross-coupling reaction.[11][15][17]
-
Part A: Synthesis of the Glucal-Silanol Intermediate
-
This is a multi-step process starting from this compound involving deacetylation, protection, and reaction with dichlorodimethylsilane (B41323) followed by hydrolysis to yield the dimethylglucal-silanol.
-
-
Part B: Palladium-Catalyzed Cross-Coupling
-
Materials:
-
Dimethylglucal-silanol intermediate (1.0 eq)
-
Aromatic iodide (e.g., Iodide 9 in the Papulacandin D synthesis, 1.0 eq)
-
Pd₂(dba)₃ (0.025 eq)
-
(t-Bu)₃PH·BF₄ (0.05 eq)
-
Potassium trimethylsilanolate (KOSTMS, 2.0 eq)
-
Anhydrous 1,4-dioxane (B91453)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aromatic iodide, Pd₂(dba)₃, and (t-Bu)₃PH·BF₄.
-
Add anhydrous 1,4-dioxane and stir the mixture for 15 minutes at room temperature.
-
Add a solution of the glucal-silanol in 1,4-dioxane, followed by potassium trimethylsilanolate.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography to yield the C-aryl glucoside.
-
-
Diagram 2: Synthetic Strategy for C-Aryl Glycoside SGLT2 Inhibitors
Caption: Logical workflow for the synthesis of SGLT2 inhibitors via C-aryl glycosides derived from a glycal precursor.
Synthesis of Antiviral Nucleoside Analogues
This compound and its derivatives are valuable precursors for the synthesis of modified nucleosides, which are a cornerstone of antiviral therapy. The sugar moiety is crucial for the biological activity of these compounds. By using this compound, chemists can introduce unsaturation and other modifications into the carbohydrate scaffold, which can lead to nucleoside analogues with improved efficacy or novel mechanisms of action.
One common strategy involves the conversion of the glycal into a glycosyl azide (B81097), which can then be coupled with various alkyne-functionalized heterocyclic bases via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This approach allows for the rapid assembly of a library of triazole-containing nucleoside analogues for antiviral screening.[18][19]
Experimental Protocol
Protocol 3.1: Synthesis of a Triazolyl Nucleoside Analogue
This protocol outlines a general, convergent synthesis strategy for 1,2,3-triazolyl nucleoside analogues. The synthesis of the key intermediate, 3,4,6-tri-O-acetyl-2-deoxy-2-acetamido-β-D-glucopyranosyl azide, is described as it is a relevant transformation from a protected glucose derivative.[18][19]
-
Part A: Synthesis of the Glycosyl Azide Intermediate
-
This multi-step synthesis starts from a protected glucose derivative (e.g., a glucosamine (B1671600) derivative which can be prepared from glucose) and involves activation of the anomeric position followed by displacement with an azide source (e.g., sodium azide).
-
-
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Glycosyl azide intermediate (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-acetamido-β-D-glucopyranosyl azide, 1.0 eq)
-
N1-ω-alkynyl derivative of a nucleobase (e.g., uracil, thymine, 1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent system (e.g., DMF/H₂O or t-BuOH/H₂O)
-
-
Procedure:
-
Dissolve the glycosyl azide and the alkyne-functionalized nucleobase in the chosen solvent system.
-
Add an aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected 1,2,3-triazolyl nucleoside analogue.
-
Subsequent deprotection of the acetyl groups (e.g., using sodium methoxide (B1231860) in methanol) yields the final nucleoside analogue.
-
-
Diagram 3: Synthesis of Triazolyl Nucleoside Analogues
Caption: Convergent synthesis strategy for antiviral triazolyl nucleoside analogues from a glycal precursor.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teses.usp.br [teses.usp.br]
- 10. researchgate.net [researchgate.net]
- 11. Total Synthesis of (+)-Papulacandin D - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Total Synthesis of (+)-Papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycosylation with Tri-O-acetyl-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-acetyl-D-glucal, most commonly 3,4,6-tri-O-acetyl-D-glucal, is a versatile and extensively used building block in carbohydrate chemistry.[1][2] Its electron-rich double bond between C1 and C2 allows for a variety of chemical transformations, most notably the Ferrier rearrangement, a powerful method for the synthesis of 2,3-unsaturated glycosides.[1][3] These unsaturated glycosides are valuable intermediates in the synthesis of a wide array of biologically significant molecules, including oligosaccharides, glycoconjugates, and natural products.[4][5][6]
The Ferrier glycosylation involves the reaction of a glycal with a nucleophile, typically an alcohol, in the presence of a Lewis acid catalyst.[7] The reaction proceeds through an allylic oxocarbenium ion intermediate, and the stereochemical outcome (the α/β ratio of the resulting glycoside) is influenced by several factors, including the nature of the catalyst, solvent, nucleophile, and reaction temperature.[8] This document provides detailed protocols and quantitative data for conducting glycosylation reactions using 3,4,6-tri-O-acetyl-D-glucal. The data presented here can also serve as a strong predictive model for the reactivity of the related, less common 3,6-di-O-acetyl-D-glucal.[4]
Data Presentation
The efficiency and stereoselectivity of the Ferrier glycosylation are highly dependent on the chosen catalytic system. The following tables summarize the performance of various promoters and reaction conditions in the glycosylation of 3,4,6-tri-O-acetyl-D-glucal with different alcohol acceptors.
Table 1: Lewis Acid Catalyzed Glycosylation with Phenols [8]
| Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| Sc(OTf)₃ (0.1) | CH₂Cl₂ | 25 | 0.5 | 95 | 85:15 |
| Yb(OTf)₃ (0.1) | CH₂Cl₂ | 25 | 1 | 92 | 80:20 |
| InCl₃ (0.1) | CH₂Cl₂ | 25 | 2 | 88 | 75:25 |
| Bi(OTf)₃ (0.1) | CH₃CN | 25 | 0.5 | 96 | 90:10 |
| BF₃·OEt₂ (0.1) | CH₂Cl₂ | 0 | 1.5 | 90 | 88:12 |
Data derived from the phenolic Ferrier reaction with 3,4,6-tri-O-acetyl-D-glucal and 4-methoxyphenol.[8]
Table 2: Bromodimethylsulfonium Bromide (BDMS) Catalyzed Glycosylation with Alcohols [8]
| Alcohol | Time (min) | Yield (%) | α:β Ratio |
| Benzyl alcohol | 30 | 94 | 85:15 |
| Methanol | 45 | 92 | 82:18 |
| Isopropanol | 60 | 85 | 70:30 |
| Cyclohexanol | 50 | 90 | 80:20 |
Reactions were carried out with 0.1 equiv. of BDMS in dichloromethane (B109758) at room temperature.[8]
Table 3: Perfluorophenylboronic Acid Catalyzed Glycosylation [8]
| Nucleophile | Solvent | Time (h) | Yield (%) | α:β Ratio | | :--- | :--- | :--- | :--- | | Phenol | Toluene | 3 | 85 | 88:12 | | Benzyl alcohol | CH₂Cl₂ | 2 | 90 | 90:10 | | Cholesterol | Dioxane | 5 | 78 | >95:5 (α) | | Methyl α-D-glucopyranoside | CH₃CN | 4 | 82 | 85:15 |
Reactions were performed with 0.2 equiv. of perfluorophenylboronic acid at room temperature.[8]
Experimental Protocols
The following protocols are adapted from established procedures for the glycosylation of 3,4,6-tri-O-acetyl-D-glucal.[5][7][8]
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation
This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides using a Lewis acid catalyst.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)
-
Glycosyl acceptor (alcohol or phenol, 1.1-1.5 eq)[5]
-
Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, 10-20 mol%)[5]
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetonitrile (CH₃CN))[5][7]
-
Triethylamine (B128534) or saturated sodium bicarbonate solution[5][8]
-
Brine[5]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate[7]
-
Silica (B1680970) gel for column chromatography[3]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and activated 4 Å molecular sieves.[5][7]
-
Add the anhydrous solvent to dissolve the glycal.[7]
-
Add the glycosyl acceptor (1.1-1.5 eq) to the solution.[5]
-
Cool the reaction mixture to the desired temperature (typically ranging from 0 °C to room temperature).[5]
-
Slowly add the Lewis acid catalyst (10-20 mol%) to the stirred solution.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[5]
-
Upon completion, quench the reaction by adding a few drops of triethylamine or saturated sodium bicarbonate solution.[5][7]
-
Filter the mixture through a pad of celite to remove the molecular sieves and wash with the reaction solvent.[7]
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5][7]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 2,3-unsaturated glycoside.[5]
Protocol 2: Glycosylation using Lanthanum(III) Nitrate (B79036) Hexahydrate under Solvent-Free Conditions
This protocol provides an efficient and environmentally friendly method for glycosylation.[4]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1 mmol)
-
Alcohol acceptor (1.1 mmol)
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (5 mol%)[4]
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask, mix 3,4,6-tri-O-acetyl-D-glucal (1 mmol) and the alcohol acceptor (1.1 mmol).[4]
-
Add Lanthanum(III) nitrate hexahydrate (5 mol%).[4]
-
Stir the reaction mixture at room temperature under solvent-free conditions.[4]
-
Monitor the reaction progress by TLC. Reaction times are typically short (10-20 minutes).[4]
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[4]
-
Purify the crude product by silica gel column chromatography.[4]
Mandatory Visualization
Reaction Mechanism: The Ferrier Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed Ferrier glycosylation.
Experimental Workflow
Caption: General experimental workflow for a glycosylation reaction.
References
The Role of Tri-O-acetyl-D-glucal in the Synthesis of 2-Deoxyglycosides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tri-O-acetyl-D-glucal is a cornerstone versatile starting material in carbohydrate chemistry, primarily utilized for the synthesis of 2-deoxyglycosides. These structures are integral components of numerous biologically active compounds, including antibiotics, anticancer agents, and antiviral therapeutics.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 2-deoxyglycosides, leveraging this compound as a key precursor. The methodologies described herein focus on the Ferrier rearrangement to generate 2,3-unsaturated glycosides, followed by catalytic hydrogenation to yield the target 2-deoxyglycosides.
Introduction
2-Deoxy sugars are carbohydrate moieties lacking a hydroxyl group at the C-2 position, a structural feature that significantly influences the biological activity and metabolic stability of natural products.[3] The synthesis of 2-deoxyglycosides, however, poses a significant challenge due to the absence of a neighboring group at the C-2 position to direct the stereochemical outcome at the anomeric center.[3] Glycals, cyclic enol ethers of sugars, have emerged as powerful synthons to address this challenge, with this compound being a readily available and highly reactive starting material.[2][3]
The primary strategy for the synthesis of 2-deoxyglycosides from this compound involves a two-step sequence:
-
Ferrier Rearrangement: A Lewis acid-catalyzed reaction of this compound with a nucleophile (e.g., an alcohol, phenol, or thiol) to produce a 2,3-unsaturated glycoside.[3]
-
Catalytic Hydrogenation: The subsequent reduction of the double bond of the 2,3-unsaturated glycoside to afford the saturated 2-deoxyglycoside.
This approach offers a reliable and stereoselective route to a wide array of 2-deoxyglycosides.
Application Notes
The Ferrier Rearrangement: A Versatile Glycosylation Method
The Ferrier rearrangement is a powerful tool for the formation of O-, S-, C-, and N-glycosidic bonds. The reaction of this compound with various nucleophiles in the presence of a Lewis acid catalyst proceeds via an allylic rearrangement to yield 2,3-unsaturated glycosides.[3] The choice of Lewis acid is critical and can influence reaction times, yields, and stereoselectivity. Commonly used Lewis acids include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates. The reaction generally favors the formation of the α-anomer due to the anomeric effect.
Catalytic Hydrogenation for 2-Deoxyglycoside Formation
The 2,3-unsaturated glycosides obtained from the Ferrier rearrangement are readily converted to the corresponding 2-deoxyglycosides through catalytic hydrogenation. This step typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The hydrogenation generally proceeds with high stereoselectivity, with hydrogen adding to the less hindered face of the double bond.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Unsaturated O-Glycosides via Ferrier Rearrangement
This protocol describes a general procedure for the Lewis acid-catalyzed reaction of this compound with an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., ethanol, benzyl (B1604629) alcohol)
-
Lewis acid (e.g., Boron trifluoride etherate, Zinc triflate)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
To a solution of this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM or MeCN at room temperature under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (0.1 - 1.0 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-unsaturated O-glycoside.
Protocol 2: Synthesis of 2-Deoxyglycosides via Catalytic Hydrogenation
This protocol outlines the general procedure for the reduction of 2,3-unsaturated glycosides to 2-deoxyglycosides.
Materials:
-
2,3-Unsaturated glycoside
-
Palladium on carbon (10% Pd/C)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the 2,3-unsaturated glycoside (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 2-deoxyglycoside.
-
If necessary, purify the product by silica gel column chromatography.
Data Presentation
Table 1: Comparison of Lewis Acids in the Ferrier Rearrangement of this compound with Various Alcohols.
| Entry | Alcohol | Catalyst (mol%) | Solvent | Time | Yield (%) | α:β Ratio |
| 1 | Benzyl alcohol | Cu(OTf)₂ (10) | CH₂Cl₂ | 30 min | 92 | 85:15 |
| 2 | Benzyl alcohol | Zn(OTf)₂ (10) | CH₂Cl₂ | 4 h | 90 | 85:15 |
| 3 | Benzyl alcohol | Y(OTf)₃ (10) | CH₂Cl₂ | 15 min | 95 | 95:5 |
| 4 | Benzyl alcohol | Sm(OTf)₃ (10) | CH₂Cl₂ | 15 min | 94 | 98:2 |
| 5 | Benzyl alcohol | Tm(OTf)₃ (10) | CH₂Cl₂ | 10 min | 96 | >99:1 |
| 6 | Benzyl alcohol | Gd(OTf)₃ (10) | CH₂Cl₂ | 10 min | 96 | >99:1 |
| 7 | Ethanol | Cu(OTf)₂ (10) | CH₂Cl₂ | 45 min | 88 | 80:20 |
| 8 | Ethanol | Zn(OTf)₂ (10) | CH₂Cl₂ | 6 h | 85 | 80:20 |
| 9 | Ethanol | Y(OTf)₃ (10) | CH₂Cl₂ | 20 min | 92 | 90:10 |
| 10 | Ethanol | Sm(OTf)₃ (10) | CH₂Cl₂ | 20 min | 90 | 92:8 |
| 11 | Ethanol | Tm(OTf)₃ (10) | CH₂Cl₂ | 15 min | 93 | 95:5 |
| 12 | Ethanol | Gd(OTf)₃ (10) | CH₂Cl₂ | 15 min | 94 | 95:5 |
Data compiled from literature reports for reactions conducted at room temperature.
Table 2: Yields for the Catalytic Hydrogenation of Various 2,3-Unsaturated Glycosides.
| Entry | Substrate (2,3-Unsaturated Glycoside) | Product (2-Deoxyglycoside) | Catalyst | Solvent | Yield (%) |
| 1 | Ethyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | Ethyl 4,6-di-O-acetyl-2-deoxy-α-D-arabino-hexopyranoside | 10% Pd/C | Ethanol | >95 |
| 2 | Phenyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | Phenyl 4,6-di-O-acetyl-2-deoxy-α-D-arabino-hexopyranoside | 10% Pd/C | Ethyl Acetate | 92 |
| 3 | Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | Methyl 4,6-di-O-acetyl-2-deoxy-α-D-arabino-hexopyranoside | 10% Pd/C | Methanol | 94 |
| 4 | Benzyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | Benzyl 4,6-di-O-acetyl-2-deoxy-α-D-arabino-hexopyranoside | 10% Pd/C | Ethyl Acetate | 96 |
Yields are for the isolated product after purification.
Visualizations
Caption: Overall workflow for the synthesis of 2-deoxyglycosides.
Caption: Mechanism of the Ferrier Rearrangement.
Caption: Stereochemistry of Catalytic Hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2-deoxy-α- and -β-D-arabino-hexopyranosyl phosphonic acids and related compounds; analogues of early intermediates in the shikimate pathway - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol (D-glucal) from Tri-O-acetyl-D-glucal
Audience: Researchers, scientists, and drug development professionals.
Introduction:
D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol, commonly known as D-glucal, is a versatile chiral building block in carbohydrate chemistry. Its applications are extensive, particularly in the synthesis of oligosaccharides, C-glycosides, and rare sugars.[1] Tri-O-acetyl-D-glucal serves as a stable and readily available precursor for the synthesis of D-glucal. The deacetylation of this compound is a crucial step in making the hydroxyl groups available for further chemical transformations. This document provides detailed protocols for the preparation of D-glucal from this compound, focusing on the widely used Zemplén deacetylation method.
Experimental Protocols
The most common and efficient method for the de-O-acetylation of this compound is the Zemplén deacetylation, which utilizes a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[2][3] This reaction is also referred to as Zemplén de-O-acetylation or Zemplén transesterification.[3] An alternative method using potassium carbonate in methanol is also described.
Protocol 1: Zemplén Deacetylation using Sodium Methoxide
This protocol describes the removal of acetyl protecting groups from this compound using a catalytic amount of sodium methoxide in methanol.[2][3]
Materials:
-
This compound
-
Dry Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution in MeOH (e.g., 1 M or 28%)[2]
-
Ion-exchange resin (H+ form)[2]
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica (B1680970) gel for column chromatography
-
Argon (Ar) or Nitrogen (N2) gas for inert atmosphere
-
Standard laboratory glassware (flask, magnetic stirrer, stir bar, rotary evaporator, chromatography column, etc.)[2]
-
pH test paper[2]
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in dry methanol (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere of Argon.[2]
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a catalytic amount of sodium methoxide solution dropwise.[2]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the progress of the reaction by TLC until the starting material is completely consumed.[2]
-
Neutralization: Once the reaction is complete, add ion-exchange resin (H+ form) to the mixture and stir until the pH of the solution becomes neutral.[2]
-
Filtration: Filter the resin through a cotton plug or a glass filter and wash the resin with methanol.[2]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired D-arabino-1,5-anhydro-2-deoxy-hex-1-enitol.[2]
Protocol 2: Deacetylation using Potassium Carbonate
This protocol offers an alternative to sodium methoxide, using potassium carbonate as the basic catalyst.
Materials:
-
This compound
-
Methanol (MeOH)
-
Potassium carbonate (K2CO3)[4]
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound in methanol in a round-bottom flask.
-
Catalyst Addition: Add potassium carbonate to the solution.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours.[4]
-
Work-up and Purification: After the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography.
Data Presentation
The following table summarizes the quantitative data for the preparation of D-glucal from this compound.
| Parameter | Zemplén Deacetylation (NaOMe) | Potassium Carbonate Method |
| Starting Material | This compound | This compound |
| Reagent | Catalytic Sodium Methoxide (NaOMe) in Methanol | Potassium Carbonate (K2CO3) in Methanol[4] |
| Solvent | Dry Methanol[2] | Methanol[4] |
| Reaction Temperature | 0°C to Room Temperature[2] | Room Temperature |
| Reaction Time | Varies (monitored by TLC)[2] | 3 hours[4] |
| Yield | Almost quantitative[3] | Not specified |
| Purification | Silica gel column chromatography[2] | Silica gel column chromatography |
Visualizations
Reaction Scheme
Caption: Chemical transformation of this compound to D-glucal.
Experimental Workflowdot
References
- 1. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
- 2. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemistry-online.com [chemistry-online.com]
- 4. CAS No.2873-29-2,this compound Suppliers,MSDS download [lookchem.com]
Application Notes & Protocols: Synthesis of Complex Carbohydrates from Acetylated Glucals
Audience: Researchers, scientists, and drug development professionals.
Introduction The synthesis of complex carbohydrates and oligosaccharides is a cornerstone of modern glycochemistry and drug discovery.[1] These molecules play critical roles in a myriad of biological processes, including cell recognition, immune response, and pathogen interaction.[1][2] However, their structural complexity, arising from varied monosaccharide units, linkage types, and stereochemistry, presents significant synthetic challenges.[3][4] Acetylated glycals, particularly derivatives like 3,4,6-tri-O-acetyl-D-glucal, have emerged as powerful and versatile building blocks in carbohydrate synthesis.[1][5] Their unique reactivity, centered on the double bond between C1 and C2 of the pyranose ring, allows for a range of stereoselective transformations to access complex glycan structures.[1]
This document provides detailed application notes on the primary synthetic pathways utilizing acetylated glucals, focusing on the Ferrier rearrangement and other key glycosylation strategies. It includes comprehensive experimental protocols and quantitative data to guide researchers in the practical application of these methods.
Core Synthetic Pathways Using Acetylated Glucals
The double bond in acetylated glycals is the key to their synthetic utility, enabling the formation of highly reactive intermediates that can be trapped by various nucleophiles.
The Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides
The most prominent reaction of acetylated glycals is the Ferrier rearrangement, which converts them into 2,3-unsaturated glycosides.[6][7] This reaction is typically catalyzed by a Lewis acid, which coordinates to the C3-acetate, facilitating its departure and the formation of a delocalized allyloxocarbenium ion intermediate.[6][8] A nucleophile then attacks the anomeric carbon (C1), usually from the alpha face due to stereoelectronic control (the anomeric effect), to yield the α-2,3-unsaturated glycoside.[8] This method is exceptionally versatile for forming O-, S-, C-, and N-glycosidic bonds.[8][9]
dot
Caption: Mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Electrophilic Activation: Synthesis of 2-Deoxy Glycosides
An alternative pathway involves the electrophilic activation of the glycal double bond.[10] Reagents such as N-iodosuccinimide (NIS) act as an electrophile source ("I+"), which adds to the double bond.[10] This typically forms a 2-iodo-α-mannoside intermediate. Subsequent reductive removal of the iodine atom yields a 2-deoxy-α-glucoside. This method is crucial for synthesizing 2-deoxy sugars, which are components of many natural products and pharmaceuticals.[10]
Palladium-Catalyzed Glycosylation: Synthesis of C-Glycosides
For the creation of robust C-glycosidic linkages, which are resistant to enzymatic and chemical hydrolysis, palladium-catalyzed reactions are employed.[11][12] Heck-type glycosylation reactions using glycals can produce 2,3-unsaturated C-glycosides with high stereoselectivity.[12] These methods expand the synthetic toolbox beyond traditional O- and N-glycosides, enabling the synthesis of stable glycomimetics and other carbohydrate-based therapeutics.[11]
Key Concepts in Synthesis Design
Protecting Group Strategy
In carbohydrate chemistry, protecting groups are essential for masking specific hydroxyl groups to prevent unwanted side reactions and to direct reactivity to a desired position.[4][13] In the context of acetylated glucals, the acetyl (Ac) groups at C3, C4, and C6 serve a dual purpose: they protect the hydroxyls and the C3-acetyl group acts as a leaving group in the Ferrier rearrangement.[6] The choice of protecting groups is critical and must allow for selective removal (deprotection) at later stages of a multi-step synthesis.[14][15]
dot
Caption: Logical flow of a multi-step synthesis using protecting groups.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of the key starting material and its subsequent use in a typical glycosylation reaction.
Protocol 1: Preparation of 3,4,6-Tri-O-acetyl-D-glucal
This protocol describes the synthesis of the acetylated glucal from D-glucose. The procedure involves peracetylation, bromination at the anomeric position, and finally, a reductive elimination to form the glycal.[5][16]
Materials:
-
D-Glucose
-
Acetic anhydride (B1165640)
-
Perchloric acid (catalytic)
-
Hydrogen bromide in acetic acid (33% w/v)
-
Zinc dust
-
Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Acetone, Dichloromethane (DCM), Methanol
-
Sodium methoxide
-
IR-120 resin
Procedure:
-
Peracetylation: To a stirred solution of D-Glucose (1 eq) in Dichloromethane (DCM) at 0°C, add acetic anhydride (5-6 eq) and a catalytic amount of perchloric acid. Stir for 30 minutes at 0°C until the starting material is consumed (monitor by TLC).
-
Bromination: Add a solution of HBr in acetic acid (1.5 eq) dropwise at 0°C and stir for 1-2 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude 1-bromo-acetylglucose.
-
Reductive Elimination: Dissolve the crude product in acetone. Add zinc dust (3-4 eq) and an aqueous solution of NaH₂PO₄. Stir vigorously at room temperature for 2-4 hours.
-
Purification: Filter the reaction mixture through celite and concentrate the filtrate. Dissolve the residue in an appropriate solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. The crude 3,4,6-tri-O-acetyl-D-glucal can be purified by recrystallization from ethanol (B145695) or by column chromatography.[16]
Protocol 2: Ferrier Rearrangement for O-Glycoside Synthesis
This protocol details a general procedure for the Lewis acid-catalyzed reaction between 3,4,6-tri-O-acetyl-D-glucal and an alcohol nucleophile.[6]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal (1 eq)
-
Alcohol nucleophile (1.0–1.2 eq)
-
Anhydrous Iron(III) chloride (FeCl₃) (0.05–0.1 eq)
-
Anhydrous Dichloromethane (DCM) and Diethyl ether (Et₂O)
-
4 Å molecular sieves
Experimental Workflow Diagram: dot
Caption: Step-by-step experimental workflow for a typical glycosylation.
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and the alcohol acceptor (1.1 eq) in a mixture of anhydrous Et₂O and DCM (2:1 v/v).
-
Drying: Add freshly dried, ground 4 Å molecular sieves to the solution and stir for 15-20 minutes at room temperature.
-
Initiation: Add anhydrous FeCl₃ (0.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature. The reaction time can vary from 5 minutes to several hours depending on the reactivity of the nucleophile.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, quench by adding a few drops of triethylamine. Filter the mixture through a pad of celite, washing with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the 2,3-unsaturated O-glycoside.
Quantitative Data Summary
The efficiency of the Ferrier rearrangement is highly dependent on the catalyst, nucleophile, and reaction conditions. The tables below summarize representative quantitative data from the literature.
Table 1: Effect of Lewis Acid Catalyst on Ferrier Rearrangement Reaction of 3,4,6-tri-O-acetyl-D-glucal with a phenol (B47542) nucleophile.
| Entry | Catalyst (10 mol%) | Solvent | Time (min) | Yield (%) | α:β Ratio | Reference |
| 1 | Y(OTf)₃ | CH₃CN | 30 | 89 | >99:1 | [9] |
| 2 | Sm(OTf)₃ | CH₃CN | 30 | 91 | >99:1 | [9] |
| 3 | Gd(OTf)₃ | CH₃CN | 20 | 95 | >99:1 | [9] |
| 4 | InCl₃ | DCM | 15 | 94 | >99:1 | [17] |
| 5 | FeCl₃ | Et₂O/DCM | 5-15 | High | ~10:1 | [6] |
Table 2: Substrate Scope of Ferrier O-Glycosylation with FeCl₃ Catalyst Reaction of various acetylated glycals with diosgenin.[6]
| Entry | Acetylated Glycal | Reaction Time (min) | Predominant Anomer | α:β Ratio |
| 1 | D-glucal | 5 | α | ~10:1 |
| 2 | D-galactal | 15 | α | >20:1 |
| 3 | L-rhamnal | 5 | α | >20:1 |
| 4 | L-arabinal | 5 | β | ~1:4 |
Acetylated glucals are invaluable synthons for the construction of complex carbohydrates. Their ability to undergo reactions like the Ferrier rearrangement provides a direct and stereoselective route to 2,3-unsaturated glycosides, which are themselves versatile intermediates for further synthetic transformations.[1][8] By leveraging a range of catalysts and carefully planned protecting group strategies, researchers can access a diverse array of O-, N-, S-, and C-glycosides. The protocols and data presented herein offer a practical guide for scientists in academic and industrial settings to apply these powerful methods in the synthesis of biologically active glycans and glycomimetics.
References
- 1. nbinno.com [nbinno.com]
- 2. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 3. Synthetic Carbohydrate Chemistry and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxa-Ferrier Rearrangement Reaction Mediated by TEMPO Cation and NaClO2: Application to the Total Synthesis of Passifetilactones B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Glycosylation: New methodologies and applications Home [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. CN1803818A - Method for preparing acetylated glucal - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
Application of Tri-O-acetyl-D-glucal in the Development of Antiviral Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-O-acetyl-D-glucal is a highly versatile synthetic intermediate in carbohydrate chemistry, serving as a cornerstone for the development of a diverse range of biologically active compounds.[1] Its utility is particularly pronounced in the synthesis of complex glycosides and oligosaccharides, which are integral to many therapeutic agents, including those with antiviral, anticancer, and antibiotic properties.[1] This document provides comprehensive application notes and detailed experimental protocols on leveraging this compound for the creation of novel antiviral agents, with a specific focus on the synthesis of nucleoside analogues.
A primary strategic application of this compound in antiviral drug development is its efficient conversion into a glycosyl azide (B81097). This key intermediate can be readily coupled with various alkyne-functionalized nucleobases through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prominent example of "click chemistry".[2][3] This modular and highly efficient approach facilitates the rapid generation of extensive libraries of 1,2,3-triazole-containing nucleoside analogues. These novel compounds have demonstrated considerable promise as potent inhibitors of a range of viruses, notably including influenza virus and Coxsackie B3 virus.[4][5]
Mechanism of Action of Derived Antiviral Agents
Nucleoside analogues synthesized from this compound exert their antiviral effects through multiple mechanisms that primarily target the viral replication machinery. Following cellular uptake, these analogues are typically metabolized by host cell kinases into their active triphosphate forms.[6][7] These active metabolites can then disrupt viral replication through several pathways:
-
Inhibition of Viral Polymerase: The triphosphate analogues can function as competitive inhibitors of viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of many RNA viruses, including influenza.[4] By binding to the polymerase's active site, they block the incorporation of natural nucleotides, thereby arresting the synthesis of new viral RNA.[6]
-
Chain Termination: When incorporated into a nascent viral RNA or DNA strand, these analogues can act as chain terminators. This is often due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the subsequent phosphodiester bond, leading to the premature termination of the nucleic acid chain.
-
Viral Mutagenesis: Certain nucleoside analogues can be incorporated into the viral genome, inducing mutations during subsequent replication cycles. This accumulation of errors can lead to a non-viable viral population in a process termed "error catastrophe."
-
Capsid Interaction: For non-enveloped viruses such as the Coxsackie B3 virus, specific nucleoside analogues have been demonstrated to interact directly with the viral capsid proteins.[3] This binding can inhibit the uncoating of the virus and the subsequent release of its genetic material into the host cell, effectively blocking infection at an initial stage.
Furthermore, some antiviral compounds have the potential to modulate the host's innate immune response, for example, by influencing interferon signaling pathways.[8][9] However, the precise impact of this compound-derived nucleoside analogues on host cell signaling cascades, such as the NF-κB and interferon pathways, warrants further dedicated investigation.
Data Presentation
The following tables provide a summary of the quantitative data regarding the antiviral activity and cytotoxicity of representative 1,2,3-triazolyl nucleoside analogues synthesized utilizing a this compound-derived precursor.
Table 1: Antiviral Activity and Cytotoxicity against Influenza A/H1N1 Virus
| Compound ID | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| 4i | 30 | >724 | >24 | [4] |
| 8n | 15 | 75 | 5 | [4] |
| 3f | 70.7 | >100 | >1.4 | [5] |
| Rimantadine | 77 | >100 | >1.3 | [5] |
Table 2: Antiviral Activity and Cytotoxicity against Coxsackie B3 Virus
| Compound ID | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |
| 3f | 13.9 | >100 | >7.2 | [5] |
| Pleconaril | 21.6 | >100 | >4.6 | [5] |
Experimental Protocols
Protocol 1: Synthesis of a 1,2,3-Triazolyl Nucleoside Analogue
This protocol outlines a general procedure for the synthesis of a 1,2,3-triazolyl nucleoside analogue commencing from this compound. The synthesis involves the preparation of a glycosyl azide intermediate, followed by a CuAAC reaction with an alkyne-modified nucleobase.
Part A: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal-2-azide (Glycosyl Azide Intermediate)
Materials:
-
This compound
-
Azidotrimethylsilane (B126382) (TMSN₃)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add azidotrimethylsilane (TMSN₃, 1.5 eq) to the cooled solution.
-
Add boron trifluoride etherate (BF₃·OEt₂, 0.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature while monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield the pure glycosyl azide.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Glycosyl azide from Part A
-
Alkyne-modified nucleobase (e.g., N1-propargyluracil)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (B103910) and water (1:1 v/v)
-
Silica gel for column chromatography
-
Dichloromethane and methanol (B129727) for elution
Procedure:
-
In a round-bottom flask, dissolve the glycosyl azide (1.0 eq) and the alkyne-modified nucleobase (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.3 eq).
-
Add copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction's progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography using a dichloromethane and methanol gradient to obtain the final 1,2,3-triazolyl nucleoside analogue.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This assay is employed to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a specific virus.
Materials:
-
Confluent monolayer of appropriate host cells (e.g., MDCK for influenza, Vero for Coxsackie B3) in 6-well plates
-
Virus stock with a known titer
-
Synthesized antiviral compound
-
Cell culture medium (e.g., DMEM) supplemented with 2% fetal bovine serum (FBS)
-
Agarose (B213101) or carboxymethylcellulose for the overlay
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare serial dilutions of the synthesized compound in the cell culture medium.
-
Wash the confluent cell monolayers twice with sterile PBS.
-
In separate sterile tubes, pre-incubate the virus stock (at a multiplicity of infection that yields 50-100 plaques per well) with each dilution of the compound and a vehicle control for 1 hour at room temperature.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture per well.
-
Incubate the plates at 37 °C for 1 hour to facilitate viral adsorption, with gentle rocking every 15 minutes.
-
Following the adsorption period, carefully aspirate the inoculum and overlay the cells with 2 mL of a pre-warmed mixture of 2X culture medium and 1.6% low-melting-point agarose containing the corresponding concentration of the test compound.
-
Allow the overlay to solidify at room temperature, then transfer the plates to a 37 °C, 5% CO₂ incubator for 2-3 days, or until plaques are clearly visible.
-
Fix the cells by adding 1 mL of 10% formaldehyde (B43269) to each well and incubating for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayers with a 0.5% crystal violet solution for 15-20 minutes.
-
Gently rinse the wells with water to remove excess stain and allow the plates to air dry.
-
Enumerate the plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the synthesized compounds and determine the half-maximal cytotoxic concentration (CC₅₀).
Materials:
-
Host cells (identical to those used in the antiviral assay) seeded in a 96-well plate
-
Synthesized antiviral compound
-
Cell culture medium supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or an acidic SDS solution)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compound in the cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with a vehicle control and a cell-free blank for background subtraction.
-
Incubate the plate for a duration equivalent to that of the antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate for a further 4 hours or overnight at 37 °C to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC₅₀ value is then determined from the resulting dose-response curve.
Visualizations
Caption: Synthetic workflow for the preparation of 1,2,3-triazolyl nucleoside analogues from this compound.
Caption: General mechanisms of action for antiviral nucleoside analogues.
Caption: Experimental workflow for the in vitro evaluation of synthesized antiviral compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. columbia.edu [columbia.edu]
- 3. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aprh.journals.ekb.eg [aprh.journals.ekb.eg]
- 8. Antiviral Actions of Interferons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular signalling and antiviral effects of interferons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for glycosylation with Tri-O-acetyl-D-glucal
Welcome to the technical support center for optimizing glycosylation reactions using Tri-O-acetyl-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for glycosylation with this compound?
A1: The primary mechanism is the Ferrier rearrangement, an allylic rearrangement that involves the displacement of the C-3 substituent of the glycal and subsequent attack of a nucleophile at the anomeric (C-1) position. This reaction typically yields 2,3-unsaturated glycosides. The process is usually promoted by a Lewis acid catalyst.[1][2][3]
Q2: What are the key factors influencing the stereoselectivity (α/β ratio) of the glycosylation reaction?
A2: The stereochemical outcome of the glycosylation of acetylated glycals is a delicate interplay of several factors:
-
Catalyst: The nature and strength of the Lewis acid promoter can significantly impact the α/β ratio of the product.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediate oxocarbenium ion, thereby affecting the stereochemical outcome.[1][4]
-
Nucleophile (Acceptor): The steric and electronic properties of the glycosyl acceptor play a crucial role in determining the facial selectivity of the nucleophilic attack.[1]
-
Temperature: Reaction temperature can affect the equilibrium between the α and β products and the rate of competing side reactions.[1][4][5][6][7]
Q3: How do protecting groups on the glycal donor and acceptor influence the reaction?
A3: Protecting groups have a significant impact on the reactivity and stereoselectivity of glycosylation reactions. Acyl-type protecting groups, such as the acetyl groups in this compound, are generally considered "disarming" because their electron-withdrawing nature can slow down the reaction by destabilizing the positively charged oxocarbenium ion intermediate.[8][9] The choice of protecting groups on the acceptor can also affect its nucleophilicity.[10]
Troubleshooting Guide
Problem 1: Low or No Reaction Yield
| Possible Cause | Troubleshooting Suggestion | Citation |
| Inefficient Glycal Activation | Verify the quality and reactivity of the catalyst. Increase the equivalents of the activator or try a more potent one. Ensure strictly anhydrous reaction conditions, as moisture can deactivate many promoters. | [10] |
| Decomposition of Glycal Donor | The glycal may be sensitive to the reaction conditions. Consider a milder catalyst or performing the reaction at a lower temperature. | [10] |
| Poor Nucleophilicity of the Acceptor | Increase the concentration of the glycosyl acceptor. If possible, modify the protecting groups on the acceptor to enhance its nucleophilicity. | [10] |
| Sub-optimal Temperature | Most glycosylations are initiated at low temperatures (e.g., -78 °C) and allowed to warm gradually. Uncontrolled warming can lead to side reactions. Consider using a defined "donor activation temperature" to avoid side reactions. | [4][5][6][7] |
Problem 2: Poor Stereoselectivity (Low α:β or β:α Ratio)
| Possible Cause | Troubleshooting Suggestion | Citation |
| Incorrect Catalyst Choice | The choice of Lewis acid is critical. Different catalysts can favor the formation of either the α or β anomer. Refer to literature for catalysts known to provide the desired stereoselectivity. For example, AuCl₃ has been shown to provide moderate to good α-selectivity. | [11] |
| Solvent Effects | The solvent plays a crucial role. Non-polar, non-nucleophilic solvents like dichloromethane (B109758) (DCM) are common. The use of nitrile solvents can sometimes favor the formation of β-glycosides. | [4] |
| Temperature Not Optimized | The reaction temperature can significantly influence the anomeric ratio. Experiment with different temperature profiles. | [1][4] |
Problem 3: Formation of Undesired Side Products
| Possible Cause | Troubleshooting Suggestion | Citation |
| Glycal Dimerization or Polymerization | This can occur under strongly acidic conditions. Reduce the concentration of the glycal donor or add it slowly to the reaction mixture. Use a less acidic promoter. | [10] |
| Reaction with the Solvent | Some reactive intermediates can be trapped by nucleophilic solvents. Use a non-nucleophilic solvent. | [10] |
Data Presentation: Performance of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal, which serves as a strong predictive model for the behavior of this compound.[1]
| Promoter | Acceptor | Solvent | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| La(NO₃)₃·6H₂O | Benzyl alcohol | Solvent-free | 10 min | 94 | 85:15 |
| Methanol | Solvent-free | 15 min | 92 | 82:18 | |
| Phenol | Solvent-free | 20 min | 90 | 80:20 | |
| BF₃·OEt₂ | Various alcohols | Not specified | Not specified | High | Predominantly α |
| AuCl₃ | Various O-, S-, and C-nucleophiles | Not specified | Not specified | Moderate to Good | Moderate to good α-selectivity |
Note: The choice of solvent and reaction temperature can also significantly influence the outcome.[2]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Glycosylation [1]
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equivalent) and the alcohol acceptor (1.1 equivalents) in the specified solvent at the indicated temperature, add the Lewis acid catalyst (0.1 equivalents).
-
Stir the reaction mixture for the specified time and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of triethylamine.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the corresponding 2,3-unsaturated glycoside.
Procedure for Glycosylation using Bromodimethylsulfonium bromide (BDMS) [1]
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equivalent) and the alcohol (1.2 equivalents) in dry dichloromethane, add BDMS (0.1 equivalents) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for glycosylation.
Caption: Key factors influencing glycosylation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of Tri-O-acetyl-D-glucal by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Tri-O-acetyl-D-glucal using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Poor Separation of this compound from Impurities
| Potential Cause | Troubleshooting Step |
| Inappropriate Eluent System | The polarity of the solvent system is critical for good separation. If the Rf value of this compound is too high (running too fast) or too low (sticking to the silica), the separation will be poor. |
| Solution: Optimize the eluent system by performing Thin Layer Chromatography (TLC) with various ratios of non-polar and polar solvents. A common starting point is a mixture of n-hexane and ethyl acetate (B1210297). Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for this compound.[1] | |
| Co-elution of Isomers or Structurally Similar Impurities | The starting material, byproducts, and the desired product may have very similar polarities, making them difficult to separate. For instance, incompletely acetylated glucal species can co-elute with the desired product. |
| Solution: Employ a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between compounds with similar Rf values.[2] | |
| Improperly Packed Column | Air bubbles, cracks, or an uneven silica (B1680970) gel bed in the column will lead to channeling and poor separation. |
| Solution: Ensure the silica gel is packed uniformly as a slurry in the initial eluent. Gently tap the column during packing to dislodge any air bubbles. Allow the silica gel to settle completely before loading the sample.[1] |
Issue 2: Product Degradation During Purification
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Acetyl Groups on Acidic Silica Gel | Silica gel is inherently acidic and can catalyze the hydrolysis of the acetyl ester groups, leading to the formation of di- or mono-acetylated impurities.[3] |
| Solution 1: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534) (~0.1-1%), to the eluent system.[2] This will neutralize the acidic sites on the silica surface. | |
| Solution 2: Consider using a less acidic stationary phase, such as neutral alumina, if product instability on silica gel is a persistent issue.[2] | |
| Hydration of the Glucal Double Bond | The acidic nature of the silica gel can also promote the hydration of the double bond in the glucal ring, resulting in unwanted byproducts.[3] |
| Solution: Minimize the time the compound spends on the column. Use a slightly more polar eluent to speed up the elution, without compromising separation. Neutralizing the silica gel with triethylamine can also mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is a typical eluent system for the column chromatography of this compound?
A1: A commonly used and effective eluent system is a mixture of n-hexane and ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude mixture. It is highly recommended to first determine the best ratio using TLC. Ratios ranging from 4:1 to 1:1 (n-hexane:ethyl acetate) are often reported.[1][4]
Q2: How much silica gel should I use for my column?
A2: A general guideline is to use a weight ratio of silica gel to crude product between 20:1 and 50:1.[1] For difficult separations, a higher ratio (e.g., 100:1) may be necessary.
Q3: What is the best way to load my sample onto the column?
A3: There are two primary methods for sample loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.[1]
-
Dry Loading: If your compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better resolution.[1]
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is not typically UV-active. Therefore, after developing the TLC plate, you will need to use a staining solution for visualization. Common stains for carbohydrates include:
-
Potassium permanganate (B83412) stain
-
Ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain
-
5% Sulfuric acid in ethanol, followed by charring with a heat gun.[5]
Q5: My purified product still shows impurities by NMR. What can I do?
A5: If impurities persist after a single column chromatography, a second column with a different solvent system might be necessary. Alternatively, other purification techniques such as preparative HPLC could be considered for achieving higher purity.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines the key steps for the purification of this compound.
1. TLC Analysis for Solvent System Selection
-
Prepare several eluent mixtures with varying ratios of n-hexane and ethyl acetate (e.g., 4:1, 3:1, 2:1, 1:1).
-
Dissolve a small amount of the crude this compound in a solvent like dichloromethane (B109758) or ethyl acetate.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluents.
-
Visualize the plate using a suitable stain.
-
The ideal eluent system will give the this compound an Rf value of approximately 0.25-0.35.
2. Column Preparation
-
Select an appropriate sized column based on the amount of crude product.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and gently tap to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[1]
3. Sample Loading
-
Choose either wet or dry loading as described in the FAQ section.
-
Carefully apply the sample to the top of the silica bed.
4. Elution and Fraction Collection
-
Carefully add the eluent to the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate.
-
Monitor the elution process by collecting small spots from the fractions and analyzing them by TLC.[1]
5. Product Isolation
-
Identify the fractions containing the pure this compound based on the TLC analysis.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.[1]
-
Determine the yield and characterize the product using analytical techniques such as NMR and mass spectrometry.[1]
Data Presentation
Table 1: Reported Eluent Systems for Acetylated Glucals
| Compound | Eluent System (v/v) | Stationary Phase |
| 3,6-Di-O-acetyl-D-glucal | n-hexane / ethyl acetate (1:1) | Silica Gel |
| This compound | Petroleum hexane (B92381) / ethyl acetate (4:1 to 2:1) | Silica Gel |
| Tri-O-benzyl-D-glucal derivatives | Petroleum ether / ethyl acetate (5-10% EtOAc) | Silica Gel |
Note: The optimal eluent system can vary depending on the specific impurities present.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Tri-O-acetyl-D-glucal Synthesis
Welcome to the technical support center for the synthesis of 3,4,6-Tri-O-acetyl-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this important synthesis, improve yields, and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is Tri-O-acetyl-D-glucal? A1: 3,4,6-Tri-O-acetyl-D-glucal is an acetylated derivative of D-glucal, which is the glycal derived from D-glucose.[1][2] It is a versatile building block in carbohydrate chemistry and organic synthesis, used in the preparation of various oligosaccharides, C-glycosides, and other biologically active molecules.[1][3][4] Its chemical formula is C₁₂H₁₆O₇ and it has a molecular weight of 272.25 g/mol .[1][5]
Q2: What are the typical physical properties of this compound? A2: It typically appears as a white to off-white crystalline powder.[5] Its melting point is in the range of 51-55 °C.[1][6]
Q3: What is the primary starting material for this synthesis? A3: The most common and cost-effective starting material is D-glucose.[2][7] The synthesis can also start from intermediates like β-D-Glucose pentaacetate or tetra-O-acetyl-α-D-glucopyranosyl bromide.[5][8]
Q4: How should I store this compound? A4: The compound should be stored in a well-closed, dry container in a cool place, typically between 10°C and 25°C.[1] For long-term storage as a stock solution, -20°C for one month or -80°C for six months is recommended.[3]
Q5: What are the main applications of this compound? A5: It serves as a crucial precursor for synthesizing complex carbohydrates, 2-deoxy monosaccharides, and various natural products.[1][2] The double bond in the glycal structure allows for various chemical transformations, including electrophilic additions and rearrangements like the Ferrier rearrangement.[1]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound.
Q1: My final yield is very low. What are the common causes? A1: Low yield is a frequent issue that can stem from several stages of the synthesis.
-
Incomplete Reactions: One or more steps in the sequence (acetylation, bromination, reduction) may not have gone to completion. It is critical to monitor each step using Thin Layer Chromatography (TLC).[7]
-
Side Reactions: The formation of undesired byproducts, such as different anomers or ring isomers during glycosylation steps, can significantly reduce the yield of the target molecule.[9][10]
-
Mechanical Losses: Significant loss of product can occur during the workup and purification steps, especially during extractions and column chromatography.[6][11]
-
Reagent Quality: The purity and reactivity of reagents, particularly zinc powder for the reduction step, are crucial for high efficiency.
Q2: The initial acetylation of D-glucose seems sluggish or incomplete. How can I improve it? A2: Incomplete acetylation can be a bottleneck.
-
Catalyst: Ensure a suitable acidic catalyst (e.g., a catalytic amount of a strong acid like perchloric acid) is used.[6][7]
-
Temperature Control: The reaction is often performed at 0°C to control its exothermicity.[7][12] For some catalyst systems, a slightly elevated temperature (e.g., 40°C) might be needed to ensure the sugar dissolves and reacts completely.[13]
-
Reagent Stoichiometry: Use a sufficient excess of acetic anhydride (B1165640) to drive the reaction to completion.
Q3: My reaction mixture is a complex mess after the reduction step. What went wrong? A3: A complex mixture post-reduction often points to issues with the reaction conditions.
-
Inefficient Reduction: The zinc powder may be passivated (oxidized). Consider activating the zinc powder before use.
-
pH Control: The reduction of the acetobromoglucose intermediate is typically performed in the presence of a buffer, such as sodium dihydrogen phosphate (B84403) (NaH₂PO₄) or a saturated ammonium (B1175870) chloride solution, to neutralize the acid formed during the reaction.[6][7] Without proper pH control, degradation of the starting material or product can occur.
-
Reaction Time: The reduction step can be slow, sometimes requiring reflux for several hours (e.g., 15 hours) to reach completion.[6] Monitor progress by TLC.
Q4: I'm having difficulty purifying the final product by column chromatography. Any tips? A4: Purification can be challenging due to the similar polarities of byproducts.
-
Solvent System: The choice of eluent is critical. A common system is a mixture of n-hexane and ethyl acetate (B1210297).[11][14] Start with a less polar mixture (e.g., 4:1 hexane:ethyl acetate) and gradually increase the polarity.[7]
-
Column Packing: Ensure the silica (B1680970) gel column is packed properly to avoid channeling, which leads to poor separation.[11]
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band.
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining the pure fractions.[11]
Data Presentation
Table 1: Summary of Reagents and Conditions for a Typical Synthesis from D-Glucose
| Step | Reaction | Key Reagents | Typical Solvents | Temperature (°C) | Time | Reported Yield | Reference |
| 1 | Full Acetylation | D-Glucose, Acetic Anhydride, Perchloric Acid (cat.) | Dichloromethane (B109758) (DCM) | 0 | 30 min | ~82% | [12] |
| 2 | Bromination | Glucose Pentaacetate, HBr in Acetic Acid (33%) | Dichloromethane (DCM) | 20 - 30 | 4 h | ~83% | [6][12] |
| 3 | Reductive Elimination | Acetobromoglucose, Zinc dust, NaH₂PO₄ | Acetone | Reflux | ~4 h | ~86% | [7][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound from D-Glucose
This protocol is a multi-step synthesis adapted from literature procedures.[6][7][12]
Step 1: Synthesis of β-D-Glucose Pentaacetate
-
To a stirred solution of D-Glucose (e.g., 2.77 mmol, 500 mg) in Dichloromethane (DCM), add acetic anhydride (1.5 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Carefully add a catalytic amount of perchloric acid (HClO₄).
-
Continue stirring at 0°C for 30 minutes. Monitor the reaction's completion by TLC.
-
Upon completion, proceed to the workup by extracting the solution with ethyl acetate. The organic phase should be washed sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pentaacetate.
Step 2: Synthesis of Acetobromo-α-D-glucose
-
Dissolve the crude β-D-Glucose pentaacetate in a minimal amount of solvent.
-
Add a 33% solution of hydrogen bromide (HBr) in glacial acetic acid.
-
Stir the reaction at room temperature (20-30°C) for approximately 4 hours.
-
Upon completion (monitored by TLC), cool the mixture to 0-10°C and add water.
-
Stir to separate the layers. Neutralize the organic phase carefully with a 10% sodium carbonate solution, followed by washes with water and saturated saline solution.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent completely.
Step 3: Reductive Elimination to form 3,4,6-Tri-O-acetyl-D-glucal
-
Dissolve the crude acetobromo-α-D-glucose from the previous step in acetone.
-
Add sodium dihydrogen phosphate (NaH₂PO₄) to act as a pH buffer.[7]
-
Add activated zinc dust (e.g., 0.82 g).
-
Reflux the mixture with vigorous stirring for approximately 4 hours, or as indicated by TLC monitoring.[7] An alternative procedure calls for refluxing with zinc powder in a solution of dichloromethane and saturated ammonium chloride for 15 hours.[6]
-
After the reaction is complete, cool the mixture and filter to remove excess zinc and zinc salts.
-
Concentrate the filtrate under reduced pressure.
Step 4: Workup and Purification
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product using silica gel column chromatography. Elute with a gradient of n-hexane/ethyl acetate (e.g., starting from 4:1 and moving to 2:1) to isolate the pure product.[7][12]
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white crystalline solid.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CAS No.2873-29-2,this compound Suppliers,MSDS download [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. rroij.com [rroij.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. d-nb.info [d-nb.info]
- 10. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. ijnrd.org [ijnrd.org]
- 13. researchgate.net [researchgate.net]
- 14. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
side reactions and byproducts in Tri-O-acetyl-D-glucal chemistry
Welcome to the Technical Support Center for Tri-O-acetyl-D-glucal chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproducts encountered during experiments with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction of this compound and what are its primary applications?
A1: The most prominent reaction of this compound is the Ferrier rearrangement, a Lewis or Brønsted acid-catalyzed nucleophilic substitution with an allylic shift.[1] This reaction is extensively used to synthesize 2,3-unsaturated glycosides, which are valuable precursors for a wide range of biologically active molecules, including oligosaccharides and C-glycosides.[2]
Q2: What are the most common side reactions observed in this compound chemistry?
A2: The most frequently encountered side reactions include:
-
Formation of 2-deoxyglycosides: These are addition products that can compete with the Ferrier rearrangement, particularly when using protic acids.
-
Formation of anomeric mixtures: The desired 2,3-unsaturated glycosides are often produced as a mixture of α and β anomers.[1]
-
Glycal decomposition: Under acidic conditions, this compound can undergo hydrolysis of its acetyl groups or hydration of the double bond.
-
Dimerization or polymerization: Strongly acidic conditions can lead to the self-condensation of the glycal donor.[3]
Q3: How can I minimize the formation of the 2-deoxyglycoside byproduct?
A3: The choice of catalyst is crucial. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are generally preferred over Brønsted acids for promoting the Ferrier rearrangement and minimizing the competing addition reaction that leads to 2-deoxyglycosides.[1] Careful control of reaction conditions, such as temperature and reaction time, can also disfavor the formation of the addition product.[3]
Q4: What factors influence the stereoselectivity (α vs. β anomer) of the Ferrier rearrangement?
A4: The formation of the α-anomer is often favored in the Ferrier rearrangement of this compound. This preference is influenced by several factors, including the anomeric effect, the choice of catalyst and solvent, and the nature of the nucleophile.[2] Computational studies suggest that the formation of an intermediate stabilized by anchimeric assistance at C3 can explain the preference for the α-anomer.[4]
Q5: Can furan (B31954) derivatives be formed as byproducts?
A5: While the degradation of carbohydrates can lead to the formation of furan derivatives like furfural, direct evidence for the formation of such byproducts in standard this compound reactions is not commonly reported in the literature. However, under strongly acidic and high-temperature conditions, decomposition pathways leading to various degradation products, potentially including furans, cannot be entirely ruled out.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2,3-Unsaturated Glycoside
| Possible Cause | Troubleshooting Suggestion | Citation |
| Inefficient Glycal Activation | - Verify the quality and reactivity of the Lewis acid catalyst. - Increase the molar equivalents of the catalyst. - Ensure strictly anhydrous reaction conditions, as moisture can deactivate the catalyst. | [3] |
| Decomposition of this compound | - Use milder reaction conditions (e.g., lower temperature). - Reduce the reaction time. - Consider a less acidic catalyst. | [3] |
| Competition from Addition Reaction | - Switch from a Brønsted acid to a Lewis acid catalyst (e.g., BF₃·OEt₂, InCl₃, SnCl₄). | [1] |
| Glycal Dimerization/Polymerization | - Reduce the concentration of the this compound. - Add the glycal donor slowly to the reaction mixture. | [3] |
Problem 2: High Proportion of Undesired β-Anomer
| Possible Cause | Troubleshooting Suggestion | Citation |
| Reaction Conditions Not Optimal for α-Selectivity | - Screen different Lewis acid catalysts. Some catalysts show higher α-selectivity. - Vary the solvent. The polarity and coordinating ability of the solvent can influence stereoselectivity. - Lowering the reaction temperature can sometimes improve α-selectivity. | [2] |
| Nature of the Nucleophile | - The steric and electronic properties of the nucleophile (alcohol) can impact the α/β ratio. If possible, consider derivatives of the nucleophile. |
Problem 3: Formation of Significant Amounts of 2-Deoxyglycoside Byproduct
| Possible Cause | Troubleshooting Suggestion | Citation |
| Use of a Brønsted Acid Catalyst | - Replace the Brønsted acid with a Lewis acid catalyst to favor the Ferrier rearrangement pathway. | [1] |
| Presence of Protic Impurities | - Ensure all reagents and solvents are thoroughly dried. |
Quantitative Data on Product Distribution
The following table summarizes representative yields and anomeric ratios for the Ferrier rearrangement of this compound with various alcohols and catalysts. Note that byproduct yields are often not reported in detail.
| Catalyst (mol%) | Alcohol | Reaction Time | Yield of 2,3-Unsaturated Glycoside (%) | Anomeric Ratio (α:β) | Reference |
| BDMS (10) | Benzyl alcohol | 1.5 h | 92 | 80:20 | [5] |
| BDMS (10) | Methanol | 2.5 h | 85 | 75:25 | [5] |
| BDMS (10) | Isopropanol | 3.0 h | 82 | 70:30 | [5] |
| 3,5-Dinitrobenzoic acid (20) | Benzyl alcohol | 2 h | 81 | Predominantly α | [3] |
| 3,5-Dinitrobenzoic acid (20) | Methanol | 2.5 h | 85 | Predominantly α | [3] |
| 3,5-Dinitrobenzoic acid (20) | Phenol | 3 h | 78 | Predominantly α | [3] |
Key Experimental Protocols
Protocol 1: General Procedure for the Ferrier Rearrangement using 3,5-Dinitrobenzoic Acid
This protocol describes a general method for the synthesis of 2,3-unsaturated glycosides from this compound using a Brønsted acid catalyst.
Materials:
-
This compound
-
Alcohol or thiol nucleophile
-
3,5-Dinitrobenzoic acid (3,5-DNBA)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
To a mixture of this compound (0.5 mmol) and the alcohol or thiol (1 equivalent) in anhydrous acetonitrile (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.[3]
-
Stir the mixture at 80°C.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 3 hours.[3]
-
Upon completion, evaporate the solvent under reduced pressure.[3]
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexanes (e.g., 1:4 ratio) as the eluent to obtain the desired 2,3-unsaturated glycoside.[3]
Protocol 2: General Procedure for the Ferrier Rearrangement using Bromodimethylsulfonium Bromide (BDMS)
This protocol outlines a method using a different type of catalyst for the Ferrier rearrangement.
Materials:
-
This compound
-
Alcohol nucleophile
-
Bromodimethylsulfonium bromide (BDMS)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and the desired alcohol (1.1 equivalents) in dry dichloromethane, add BDMS (10 mol%) at room temperature.[5]
-
Stir the reaction mixture and monitor its completion by TLC.[5]
-
Once the reaction is complete, evaporate the solvent.[5]
-
Purify the crude residue by column chromatography on silica gel to yield the pure 2,3-unsaturated glycoside.[5]
Visualizations
References
- 1. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Common side reactions of the glycosyl donor in chemical glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Glycosides
Welcome to the technical support center for the stereoselective synthesis of glycosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of these complex biomolecules.
Troubleshooting Guide
This guide addresses specific issues that may arise during stereoselective glycosylation reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My glycosylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low product yield is a common challenge in glycoside synthesis and can be attributed to several factors:
-
Moisture Contamination: Glycosylation reactions are often highly sensitive to water, which can hydrolyze the activated glycosyl donor.[1]
-
Inactive Catalyst or Promoter: The catalyst or promoter (e.g., Lewis acids, silver salts) may have decomposed due to improper storage or handling.[2]
-
Solution: Use a freshly opened bottle of the reagent or a recently prepared batch. For instance, some protocols recommend using freshly prepared silver oxide for maximum reactivity.[1]
-
-
Poor Donor Activation: The chosen promoter may not be sufficiently potent to activate your specific glycosyl donor.[2]
-
Solution: Consider using a stronger promoter system. For example, silver triflate is a more powerful promoter than silver carbonate in Koenigs-Knorr reactions.[1] Alternatively, a different class of glycosyl donor with a more labile leaving group could be employed.
-
-
Degraded Glycosyl Donor: The glycosyl donor itself may have degraded, especially if it is sensitive to moisture or light (e.g., glycosyl halides).[1]
-
Solution: Use a freshly prepared glycosyl donor or one that has been stored correctly under anhydrous and dark conditions. It is advisable to check the purity of the donor by NMR or by its melting point before use.[1]
-
-
Poor Reactivity of the Acceptor: The hydroxyl group of the acceptor may not be sufficiently nucleophilic, or it may be sterically hindered.[1]
-
Solution: Increase the equivalents of the glycosyl donor. A more potent catalyst system or a change in solvent to one that enhances the acceptor's nucleophilicity might also be beneficial.[3] For sterically hindered acceptors, increasing the reaction time or temperature (while monitoring for degradation) may be necessary.[1]
-
Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Question: My reaction is producing a mixture of α and β anomers, or the undesired anomer is the major product. How can I control the stereoselectivity?
Answer: Controlling stereoselectivity is a central challenge in glycosylation. The anomeric outcome is influenced by a combination of factors:
-
Protecting Groups: The nature of the protecting group at the C-2 position of the glycosyl donor is a major determinant of stereoselectivity.[4][5]
-
Participating Groups (e.g., Acetyl, Benzoyl): These groups can form a cyclic acyloxonium ion intermediate, which blocks the α-face of the sugar ring. This forces the glycosyl acceptor to attack from the β-face, leading to the formation of 1,2-trans-glycosides.[1][5]
-
Non-Participating Groups (e.g., Benzyl, Methyl): These ether-based protecting groups do not offer neighboring group participation, which can lead to mixtures of α and β anomers.[1][4] The stereochemical outcome is then governed by other factors like the anomeric effect, solvent effects, and the reactivity of the donor-acceptor pair.
-
-
Solvent Effects: The solvent can play a crucial role in determining the stereochemical outcome.
-
Participating Solvents (e.g., Acetonitrile): Nitrile solvents can participate in the reaction to form an α-nitrilium ion intermediate, which then undergoes SN2-like displacement by the acceptor to yield the β-glycoside.[6]
-
Non-Participating Solvents (e.g., Dichloromethane (B109758), Diethyl Ether): In these solvents, the stereoselectivity is more dependent on other factors. Diethyl ether, for instance, has been shown to favor the formation of α-glycosides in some cases.[7]
-
-
Reaction Temperature: The reaction temperature can significantly influence the stereoselectivity. Lower temperatures (e.g., -78 °C) often favor the kinetically controlled product and can enhance selectivity by minimizing side reactions and anomerization.[2][8]
-
Catalyst/Promoter System: The choice of catalyst can also influence the anomeric ratio. Some catalytic systems are designed to favor the formation of specific anomers.
Issue 3: Formation of Side Products
Question: I'm observing multiple spots on my TLC plate, making purification difficult. What are these side products and how can I minimize them?
Answer: The formation of side products is a common issue that complicates purification and reduces the yield of the desired glycoside.
-
Glycosyl Donor Hydrolysis or Decomposition: As mentioned earlier, the glycosyl donor can be hydrolyzed by trace moisture. It can also decompose under the reaction conditions, especially if they are too harsh.
-
Acceptor Self-Condensation: If the glycosyl acceptor has multiple hydroxyl groups, self-condensation can occur.
-
Solution: This can be mitigated by using appropriate protecting groups to mask all but the desired hydroxyl group for glycosylation.[2]
-
-
Orthoester Formation: In the presence of participating protecting groups, rearrangement of the acyloxonium ion intermediate can lead to the formation of a stable orthoester side product.
-
Solution: The formation of orthoesters is often favored under thermodynamic conditions. Running the reaction under kinetic control (e.g., at lower temperatures) can sometimes minimize orthoester formation. The choice of promoter and solvent can also influence this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for my glycosylation reaction?
A1: The selection of protecting groups is critical as they affect the reactivity and stereochemical outcome of the glycosylation.[4][9][10][11] For achieving 1,2-trans stereoselectivity, a participating group (e.g., acetyl, benzoyl) at the C-2 position is generally the best choice.[1][4] For 1,2-cis glycosides, a non-participating group (e.g., benzyl) is necessary.[4] The stability of the protecting groups under the reaction conditions and the ease of their selective removal are also important considerations.
Q2: What is the "anomeric effect" and how does it influence glycosylation?
A2: The anomeric effect is a stereoelectronic effect that describes the tendency of a substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. This is due to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the C-anomeric substituent bond. In glycosylation reactions, the anomeric effect can influence the equilibrium between α and β anomers of the glycosyl donor and can also affect the stereochemical outcome of the reaction, often favoring the formation of the α-glycoside.
Q3: Can I use enzymatic methods for stereoselective glycoside synthesis?
A3: Yes, enzymatic methods offer a highly selective alternative to chemical synthesis. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity.[5] These reactions are typically performed under mild conditions (e.g., neutral pH, room temperature) and can be highly efficient. However, the availability and substrate specificity of glycosyltransferases can be limiting factors.[5]
Q4: What are some common glycosylation methods and their key features?
A4: Several methods for chemical glycosylation have been developed, each with its own advantages and disadvantages.
-
Koenigs-Knorr Reaction: This classic method involves the reaction of a glycosyl halide (bromide or chloride) with an alcohol in the presence of a silver or mercury salt promoter.[12] It is a versatile method but often requires stoichiometric amounts of heavy metal promoters.
-
Schmidt Glycosylation: This method utilizes glycosyl trichloroacetimidates as donors, which are activated by a catalytic amount of a Lewis acid (e.g., TMSOTf, BF3·OEt2).[8] It is a popular method due to its high reactivity and the catalytic nature of the activation.
-
Thioglycosides: Thioglycosides are stable and can be activated under a variety of conditions, making them versatile glycosyl donors. They are often used in automated glycan assembly.
Data Presentation
Table 1: Influence of C-2 Protecting Group on Stereoselectivity
| Glycosyl Donor (Glucose) | C-2 Protecting Group | Typical α:β Ratio | Predominant Product |
| Per-O-acetylated | Acetyl (Participating) | 1:99 | 1,2-trans (β) |
| Per-O-benzoylated | Benzoyl (Participating) | 1:99 | 1,2-trans (β) |
| Per-O-benzylated | Benzyl (Non-participating) | Varies (e.g., 1:1 to 4:1) | Mixture or 1,2-cis (α) |
| 2-azido-2-deoxy | Azido (Non-participating) | >9:1 | 1,2-cis (α) |
Note: Ratios are illustrative and can vary significantly based on other reaction conditions.
Table 2: Effect of Solvent on Stereoselectivity of a Non-Participating Donor
| Glycosyl Donor | Solvent | Typical α:β Ratio |
| Per-O-benzyl glucosyl donor | Dichloromethane (CH₂Cl₂) | 1:2 |
| Per-O-benzyl glucosyl donor | Diethyl ether (Et₂O) | 3:1 |
| Per-O-benzyl glucosyl donor | Acetonitrile (MeCN) | 1:5 |
Note: Ratios are illustrative and depend on the specific donor, acceptor, and promoter used.
Experimental Protocols
Protocol 1: General Procedure for Schmidt Glycosylation
This protocol describes a general procedure for the synthesis of a glycoside using a glycosyl trichloroacetimidate (B1259523) donor.
Materials:
-
Glycosyl trichloroacetimidate donor (1.0 eq)
-
Glycosyl acceptor (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq, as a solution in DCM)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl trichloroacetimidate donor, glycosyl acceptor, and activated molecular sieves.
-
Add anhydrous DCM via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Slowly add the TMSOTf solution dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or pyridine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Koenigs-Knorr Glycosylation
This protocol outlines a general procedure for a Koenigs-Knorr glycosylation using a glycosyl bromide.
Materials:
-
Glycosyl bromide donor (1.0 eq)
-
Glycosyl acceptor (1.1 eq)
-
Silver carbonate (Ag₂CO₃) (1.5 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
Activated molecular sieves (4 Å)
-
Inert atmosphere and protection from light
Procedure:
-
To a flame-dried round-bottom flask wrapped in aluminum foil, add the glycosyl acceptor, silver carbonate, and activated molecular sieves.
-
Add the anhydrous solvent via syringe and stir the suspension at room temperature for 1 hour.
-
Dissolve the glycosyl bromide donor in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature in the dark.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting flowchart for glycosylation reactions.
Caption: Factors influencing glycosylation stereoselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 11. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Reactivity of Acetylated Glucal Donors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with acetylated glucal donors in glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are acetylated glucal donors and why are they considered "disarmed"?
Acetylated glucal donors are carbohydrate building blocks used in the synthesis of oligosaccharides and glycoconjugates. The term "disarmed" refers to the electronic effect of the acetyl protecting groups. Acetyl groups are electron-withdrawing, which reduces the electron density of the glucal's pyranose ring. This destabilizes the key oxocarbenium ion intermediate that forms during a glycosylation reaction, making the donor less reactive.[1][2][3] Consequently, more forceful or "arming" activation conditions are often required to achieve glycosylation compared to donors with electron-donating protecting groups (like benzyl (B1604629) ethers).[1][2][3]
Q2: What is the most common side reaction when using acetylated glucal donors, and why does it occur?
The most frequently encountered side reaction is the Ferrier rearrangement, which yields a 2,3-unsaturated glycoside instead of the desired product.[4][5] This rearrangement is an allylic shift that is particularly common when using Lewis acids to activate the glucal donor.[4] The reaction proceeds through a delocalized allyloxocarbenium ion intermediate, which is then attacked by a nucleophile to form the rearranged product.[4]
Q3: How does the choice of promoter or catalyst affect the reaction outcome?
The choice of promoter is critical for activating the acetylated glucal donor and significantly influences the reaction's efficiency, stereoselectivity, and the likelihood of side reactions like the Ferrier rearrangement.[5] Strong Lewis acids can effectively promote glycosylation but may also accelerate the Ferrier rearrangement. Milder promoters or specific catalytic systems might be required to favor the desired glycosylation pathway.[6] The performance of various promoters often depends on the specific acceptor molecule, solvent, and temperature.[5]
Q4: What is acyl migration and when is it a problem?
Acyl migration is an intramolecular reaction where an acetyl group moves from one hydroxyl group to another.[6] In partially acetylated glucals, such as 3,6-di-O-acetyl-D-glucal which has a free hydroxyl group at the C-4 position, the acetyl group from C-3 can migrate to C-4.[6] This process is typically catalyzed by base and can occur at neutral or basic pH, leading to the formation of an unexpected isomer and complicating product purification.[6]
Troubleshooting Guides
| Symptom | Possible Cause(s) | Suggested Resolution(s) |
| Low or no yield of the desired glycoside product. | 1. Insufficient Donor Reactivity: The "disarmed" nature of the acetylated donor requires forceful activation.[1] 2. Inappropriate Promoter/Catalyst: The chosen Lewis acid or promoter may not be effective under the reaction conditions. | 1. Optimize Reaction Conditions: Increase the temperature gradually or extend the reaction time, while monitoring for degradation. 2. Select a Stronger Promoter: Refer to literature data to choose a more effective promoter for your specific donor-acceptor pair (see Table 1).[5] |
| Formation of an unexpected product with a shifted double bond. | 1. Ferrier Rearrangement: This is the most common side reaction, especially with Lewis acid catalysis.[4] | 1. Confirm Structure: Use spectroscopic methods (NMR, Mass Spectrometry) to confirm the structure of the side product. 2. Modify Conditions: Use milder reaction conditions (e.g., lower temperature) to disfavor the rearrangement.[4] 3. Change Solvent: The polarity of the solvent can affect the stability of intermediates. Experiment with different anhydrous solvents like dichloromethane (B109758) or acetonitrile.[4][7] |
| Presence of multiple spots on TLC, indicating a mixture of products. | 1. Incomplete Acetylation: The starting material may be a mixture of partially acetylated glucals.[4] 2. Acyl Migration: Under neutral or basic conditions, acetyl groups can migrate, creating isomers.[6] 3. Degradation: Harsh conditions (strong acid, high temperature) can cause the sugar ring to degrade.[4] | 1. Verify Starting Material: Ensure the purity of the acetylated glucal donor before starting the reaction. If preparing it yourself, ensure complete acetylation.[4] 2. Control pH: For issues with acyl migration, maintain the reaction pH in a slightly acidic range (pH 4-6) if possible and use lower temperatures.[6] 3. Use Milder Conditions: Avoid prolonged exposure to strong acids or high heat.[4][6] |
| Poor stereoselectivity (formation of both α and β anomers). | 1. Reaction Mechanism: The reaction may be proceeding through a pathway that does not favor one anomer (e.g., an SN1-like mechanism).[8] 2. Solvent Effects: Ethereal solvents like THF can sometimes influence stereoselectivity.[9] 3. Promoter Choice: The catalyst can have a significant impact on the anomeric ratio.[5] | 1. Participating Protecting Groups: While not applicable for the C2-position in glucals, for other glycosylations, a participating group (like an acetyl group) at C2 can direct the formation of the β-glycoside.[2] 2. Optimize Solvent and Temperature: Systematically vary the solvent and reaction temperature, as these can influence the stereochemical outcome.[9] 3. Screen Promoters: Test different promoters, as some are known to favor the formation of the α-anomer in Ferrier glycosylations (see Table 1).[5] |
Data Presentation
Table 1: Performance Comparison of Promoters in Ferrier Glycosylation
Note: The following data is for the Ferrier glycosylation of 3,4,6-tri-O-acetyl-D-glucal, which serves as a predictive model for the reactivity of other acetylated glucals.[5]
| Promoter | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | Various alcohols | Not specified | High | Predominantly α | [5] |
| Lanthanum(III) nitrate (B79036) hexahydrate | Benzyl alcohol | 10 min | 94 | 85:15 | [5] |
| Lanthanum(III) nitrate hexahydrate | Methanol | 15 min | 92 | 82:18 | [5] |
| Lanthanum(III) nitrate hexahydrate | Phenol | 20 min | 90 | 80:20 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Acetylation of D-Glucal
This protocol describes the preparation of 3,4,6-tri-O-acetyl-D-glucal.
-
Reaction Setup: Dissolve D-glucal in a suitable solvent such as a mixture of pyridine (B92270) and acetic anhydride (B1165640) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reaction: Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the reaction is complete.[4]
-
Quenching: Carefully pour the reaction mixture into a stirred, cold saturated solution of sodium bicarbonate to neutralize excess reagents.[4]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[4]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[4]
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]
Protocol 2: General Procedure for Ferrier Glycosylation
This generalized protocol uses a Lewis acid to promote the glycosylation of an acetylated glucal donor.[7]
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves in an anhydrous, non-polar solvent (e.g., dichloromethane). Stir the mixture at room temperature for 30 minutes to ensure anhydrous conditions.[7]
-
Addition of Donor: Add the acetylated glucal donor (e.g., 3,6-di-O-acetyl-D-glucal) to the mixture.[7]
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C, -20°C, or -78°C).[7]
-
Glycosylation: Add the Lewis acid promoter (e.g., BF₃·OEt₂) dropwise to the stirred solution.[7]
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a suitable agent, such as a few drops of triethylamine (B128534) or by pouring the mixture into a saturated sodium bicarbonate solution.[7]
-
Workup and Purification: Filter the mixture through celite to remove the molecular sieves. Wash the filtrate with water and brine. Dry the organic layer, concentrate it, and purify the resulting residue by silica gel column chromatography.[7]
Visualizations
Caption: Key pathways in Lewis acid-promoted glucal glycosylation.
Caption: A logical workflow for troubleshooting common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
techniques for monitoring the progress of glycal reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of glycal reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for monitoring the progress of glycal reactions?
A1: The most common techniques include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages in terms of speed, resolution, and structural information.
Q2: How do I choose the right monitoring technique for my specific glycal reaction?
A2: The choice depends on several factors:
-
TLC is ideal for quick, qualitative checks of reaction progress, especially for identifying the consumption of starting material and the formation of new products.[1]
-
HPLC provides quantitative data and excellent separation of complex mixtures, making it suitable for detailed kinetic studies and purity analysis.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is a proven technique for separating and quantifying isolated glycans.
-
NMR spectroscopy offers detailed structural information in real-time without the need for sample workup, allowing for the identification of intermediates and byproducts.[3][4][5]
-
Mass Spectrometry (MS) is highly sensitive and provides molecular weight information, confirming product identity and detecting low-abundance species.[6][7] Flow injection analysis-mass spectrometry (FIA-MS) can offer rapid, derivatization-free monitoring.[8]
Q3: How can I confirm the structure of my final product?
A3: A combination of techniques is typically used for structural confirmation. NMR spectroscopy (both 1D and 2D) is powerful for elucidating the complete primary structure of a glycan, including stereochemistry and linkage analysis.[9][10] Mass spectrometry provides accurate mass determination and fragmentation patterns that help in sequencing and identifying substituents.[6][7]
Q4: What are some common challenges or side reactions in glycal chemistry that I should monitor for?
A4: Glycal reactions can be complex. Common challenges include the formation of stereoisomers (α and β anomers), rearrangement products, and incomplete reactions.[11][12] Monitoring techniques like HPLC and NMR are crucial for identifying and quantifying these different species.[4] The presence of multiple hydroxyl groups of similar reactivity can also lead to mixtures of products.[13]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
Q: My spots on the TLC plate are streaking. What is the cause and how can I fix it? A: Streaking can be caused by several factors:
-
Sample Overload: You may have applied too much sample to the plate. Try diluting your sample or spotting a smaller amount.[14][15]
-
Inappropriate Solvent System: The polarity of your solvent system may be unsuitable for your compound.[14][16] If your compound is highly polar, it may interact too strongly with the silica (B1680970) gel.
-
Acidic or Basic Compounds: Compounds with strongly acidic or basic groups can interact with the silica gel, causing streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine (B128534) or ammonia) to the mobile phase can often resolve this issue.[14][15]
Q: The Rf values of my starting material and product are very similar. How can I improve their separation? A:
-
Change Solvent System: Experiment with different solvent systems to find one that provides better separation.
-
Use a Cospot: A "cospot," where the reaction mixture is spotted directly on top of the starting material, can help determine if the reactant has been consumed, even with similar Rf values.[1][17] If the reaction is complete, the cospot will look like a single, slightly elongated spot (a "snowman" shape can indicate completion).[17]
-
Try Different Stains: Some staining agents, like anisaldehyde, can produce different colors for different compounds, aiding in differentiation.[17]
Q: I don't see any spots on my developed TLC plate. What could be the problem? A:
-
Low Concentration: Your sample may be too dilute to be detected. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to dry between applications.[14][16]
-
Non-UV Active Compound: If you are only using a UV lamp for visualization, your compound may not be UV-active. Try using a chemical stain.[14]
-
Solvent Level Too High: If the solvent level in the developing chamber is above your initial spotting line, your sample will dissolve into the solvent pool instead of migrating up the plate.[14][16]
-
Reaction Failure: It's possible that the reaction did not proceed and there is no product to detect.[16]
Q: My spots are all at the baseline or have run with the solvent front. What should I do? A:
-
Spots at Baseline: This indicates your eluent is not polar enough to move the compounds up the plate. You need to increase the polarity of your mobile phase.[14]
-
Spots at Solvent Front: This means your eluent is too polar, causing the compounds to travel with the solvent front without sufficient interaction with the stationary phase. You should decrease the polarity of your mobile phase.[14]
High-Performance Liquid Chromatography (HPLC)
Q: My HPLC chromatogram shows poor peak resolution. How can I improve it? A:
-
Optimize the Gradient: Adjusting the gradient slope can significantly improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.[18]
-
Change the Mobile Phase: Modifying the mobile phase composition, such as the type of organic solvent or the concentration of additives like ammonium (B1175870) formate, can alter selectivity.[18]
-
Use a Different Column: A column with a different stationary phase or smaller particle size can provide better resolution. Fused-Core particle technology, for example, can offer increased resolution and faster separations.
-
Two-Dimensional Chromatography: For very complex mixtures, 2D-LC, such as combining anion exchange with HILIC, can dramatically increase peak capacity and resolution.[18]
Q: My retention times are inconsistent between runs. What is causing this? A:
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase before each injection.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phases and ensure accurate composition.
-
Temperature Fluctuations: Variations in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
-
Column Degradation: Over time, column performance can degrade. A loss of stationary phase or blockage can lead to inconsistent results.
Q: I see unexpected peaks in my chromatogram. What might they be? A:
-
Side Products or Intermediates: The reaction may be producing unexpected side products or stable intermediates.
-
Contaminants: The peaks could be from contaminants in your starting materials, solvents, or from the sample preparation process itself.
-
Degradation: Your product or starting material might be degrading on the column or during sample storage.
-
Co-eluting Species: In glycan analysis, it's common for multiple glycan species to co-elute under a single peak.[19] Mass spectrometry detection can help identify these different components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: How can I use ¹H NMR to monitor my reaction in real-time? A: ¹H NMR is an excellent tool for real-time monitoring as it provides quantitative data on the concentrations of reactants and products.[3][5] By integrating the signals corresponding to unique protons of the starting material and the product, you can track their relative concentrations over time to determine reaction kinetics.[3][4] This can be done by taking aliquots from the reaction at different time points or by running the reaction directly in an NMR tube.[3]
Q: The peaks in my NMR spectrum are broad, making interpretation difficult. What can I do? A:
-
Sample Purity: Paramagnetic impurities can cause significant line broadening. Ensure your sample and NMR solvent are free from such contaminants.
-
Shimming: Poor shimming of the magnet will result in broad peaks. Re-shimming the spectrometer can improve resolution.
-
Chemical Exchange: If your molecule is undergoing conformational exchange on the NMR timescale, it can lead to broad signals. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these peaks.
-
Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening. Diluting the sample may help.
Mass Spectrometry (MS)
Q: How can I differentiate between isomers in my reaction mixture using mass spectrometry? A: While standard MS provides the mass-to-charge ratio, it typically cannot distinguish between isomers as they have the same mass.[6] However, you can use tandem mass spectrometry (MS/MS) to fragment the isomeric ions. Different isomers will often produce unique fragmentation patterns that can be used for identification. Coupling MS with a separation technique like HPLC or ion mobility spectrometry (IMS) is also highly effective for resolving and identifying isomers.[6]
Q: What is Multiple Reaction Monitoring (MRM) and how is it useful for glycan analysis? A: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique performed on triple quadrupole instruments.[20] In an MRM experiment, a specific precursor ion (e.g., a particular glycan) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific fragment ion is monitored in the third quadrupole.[20] This "transition" from precursor to fragment ion is highly specific to the target molecule, allowing for accurate quantification even in complex mixtures.[20][21] MRM is increasingly used in clinical glycomics for its quantitative accuracy.[20][22]
Experimental Protocols
Protocol 1: General Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Chamber: Add your chosen solvent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate.
-
Spot the Plate: Using a pencil, lightly draw a starting line on the silica plate about 1 cm from the bottom.[1]
-
Apply small spots of your starting material (Lane 1), a cospot of starting material and the reaction mixture (Lane 2), and the reaction mixture (Lane 3) onto the starting line using a capillary tube.[1] Ensure spots are small and do not spread.[1]
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber. Ensure the solvent level is below the starting line.[1] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or by dipping the plate into an appropriate chemical stain (e.g., potassium permanganate, anisaldehyde) followed by gentle heating.[1]
-
Analyze: Compare the spots. The disappearance of the starting material spot in the reaction mixture lane indicates consumption of the reactant. The appearance of new spots indicates product formation.
Protocol 2: HPLC Analysis of Released N-Glycans
This protocol outlines a general workflow for analyzing N-glycans after they have been released from a glycoprotein (B1211001).
-
Glycan Release: Enzymatically release N-linked oligosaccharides from the glycoprotein using PNGase F.[23]
-
Fluorescent Labeling: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) via reductive amination.[23][24] This reaction attaches a fluorophore to the reducing end of the glycan, enabling sensitive detection.[24]
-
Sample Cleanup: Remove excess label and reagents to minimize background interference.[25]
-
HPLC Separation:
-
Column: Use a HILIC column, which is the industry standard for released glycan analysis.[18]
-
Mobile Phase A: 50-100 mM ammonium formate, pH 4.4.[18]
-
Mobile Phase B: 100% Acetonitrile.[18]
-
Gradient: Run a linear gradient, increasing the percentage of Mobile Phase A over time to elute the glycans.
-
Detection: Use a fluorescence detector (FLD) for quantification and/or a mass spectrometer (MS) for structural confirmation.[25]
-
-
Data Analysis: Identify and quantify the glycan peaks by comparing their retention times to a standard, such as a labeled dextran (B179266) ladder, or by using MS data.
Protocol 3: Real-Time Reaction Monitoring by NMR
-
Sample Preparation: Prepare a solution of your starting materials and catalyst directly in a clean, dry NMR tube using a deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction to get a baseline reading of the starting materials.
-
Initiate Reaction: Add the final reagent or catalyst to initiate the reaction. If necessary, the reaction can be initiated by a temperature change inside the spectrometer.
-
Acquire Spectra Over Time: Set up the spectrometer to automatically acquire a series of ¹H NMR spectra at regular time intervals.[26] The time between acquisitions will depend on the expected rate of your reaction.
-
Process and Analyze: Process the spectra. Identify characteristic peaks for both the reactant(s) and the product(s). Integrate these peaks in each spectrum to determine their relative concentrations at each time point. Plot the concentration versus time to obtain kinetic profiles for the reaction.[3]
Data & Visualizations
Data Tables
Table 1: Comparison of Common Techniques for Monitoring Glycal Reactions
| Technique | Principle | Speed | Cost | Information Provided | Best For |
| TLC | Differential partitioning between stationary and mobile phases | Fast | Low | Qualitative (Rf values), reaction completion | Quick, routine reaction checks |
| HPLC | High-resolution separation based on polarity/size | Moderate | Moderate | Quantitative, purity, separation of isomers | Kinetic analysis, complex mixtures, purity assessment |
| NMR | Nuclear spin resonance in a magnetic field | Moderate-Slow | High | Detailed structure, stereochemistry, quantitative | Real-time monitoring, structural elucidation, identifying intermediates |
| MS | Mass-to-charge ratio of ionized molecules | Fast | High | Molecular weight, elemental composition, structure (MS/MS) | Product confirmation, analysis of complex mixtures, high sensitivity |
Table 2: Common HPLC Mobile Phases for HILIC Separation of Labeled Glycans
| Component | Function | Typical Concentration | Reference |
| Mobile Phase A | Elution of glycans | [18] | |
| Ammonium Formate | Buffer, aids in ionization for MS | 50 - 100 mM | [18] |
| Formic Acid / Acetic Acid | pH adjustment | To pH 4.4 - 4.5 | [18] |
| Water | Polar solvent | Balance of buffer | [18] |
| Mobile Phase B | Initial retention of glycans | [18] | |
| Acetonitrile | Non-polar solvent | 100% | [18] |
Diagrams and Workflows
Caption: General workflow for setting up and monitoring a typical glycal reaction.
Caption: Decision tree for troubleshooting common TLC issues in reaction monitoring.
Caption: Logical flow of a Multiple Reaction Monitoring (MRM) experiment for glycan analysis.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. asahilab.co.jp [asahilab.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Magritek [magritek.com]
- 6. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient derivatization-free monitoring of glycosyltransferase reactions via flow injection analysis-mass spectrometry for rapid sugar analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. silicycle.com [silicycle.com]
- 15. chembam.com [chembam.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Chromatography [chem.rochester.edu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Applications of Multiple Reaction Monitoring to Clinical Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of Multiple Reaction Monitoring to Clinical Glycomics. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 23. Highly sensitive HPLC analysis and biophysical characterization of N‐glycans of IgG‐Fc domain in comparison between CHO and 293 cells using FcγRIIIa ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 25. elementlabsolutions.com [elementlabsolutions.com]
- 26. Real‐Time NMR Monitoring of Spatially Segregated Enzymatic Reactions in Multilayered Hydrogel Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
stability of Tri-O-acetyl-D-glucal under various reaction conditions
Welcome to the Technical Support Center for Tri-O-acetyl-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the stability and use of this compound in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is a versatile building block in carbohydrate chemistry, but its stability can be compromised under certain conditions.[1] Key concerns include its sensitivity to both acidic and basic environments. Under acidic conditions, it is susceptible to hydrolysis of the acetyl groups and hydration of the double bond. Strong bases can lead to the removal of the acetyl protecting groups.[2] It is also sensitive to moisture and high temperatures.[3] For long-term storage, it should be kept in a cool, dry place in a tightly sealed container.[4]
Q2: I am observing multiple byproducts in my Lewis acid-catalyzed glycosylation reaction. What could be the cause?
A2: The formation of multiple byproducts in Lewis acid-catalyzed reactions with this compound, such as the Ferrier rearrangement, can be attributed to several factors. The reaction proceeds through a delocalized allyloxocarbenium ion intermediate.[5][6] The choice of Lewis acid, solvent, and reaction temperature can significantly influence the reaction's outcome and selectivity. Strong Lewis acids or prolonged reaction times may lead to degradation of the starting material or the product. Additionally, the presence of moisture can hydrolyze the Lewis acid and affect its catalytic activity. Consider using milder Lewis acids like Indium(III) chloride or Zinc chloride, and ensure anhydrous conditions.[7][8]
Q3: My Ferrier rearrangement is giving low yields. How can I improve it?
A3: Low yields in a Ferrier rearrangement can often be addressed by optimizing the reaction conditions. Several factors can influence the yield, including the choice of catalyst, solvent, and temperature. For instance, while some reactions proceed at room temperature, others may require heating.[7] The concentration of the Lewis acid is also critical; typically, catalytic amounts are sufficient. An excess of the catalyst may lead to side reactions. Screening different Lewis acids (e.g., BF3·OEt2, SnCl4, Yb(OTf)3) and solvents (e.g., dichloromethane (B109758), acetonitrile) can help identify the optimal conditions for your specific substrate.[7][8]
Q4: What is the expected stereoselectivity of the Ferrier rearrangement with this compound?
A4: The Ferrier rearrangement of this compound typically results in the formation of 2,3-unsaturated glycosides, with a high degree of stereoselectivity favoring the α-anomer.[5] This preference is attributed to the anomeric effect. However, the α:β ratio can be influenced by the reaction conditions, including the nature of the nucleophile (alcohol) and the catalyst used.[9]
Q5: Can this compound undergo reactions other than glycosylation?
A5: Yes, the double bond in this compound allows for a variety of other transformations. It can undergo electrophilic additions, such as halogenation and epoxidation.[1] For example, epoxidation can be achieved using reagents like dimethyldioxirane (B1199080) (DMDO) generated in situ.[10] It is also a precursor for the synthesis of 2-deoxy-sugars and other modified carbohydrates.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or no conversion in a Ferrier rearrangement. | Inactive catalyst (e.g., due to moisture). | Use freshly opened or purified Lewis acid. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient catalyst loading. | Increase the molar percentage of the Lewis acid incrementally. | |
| Low reaction temperature. | Gradually increase the reaction temperature. Some rearrangements require heating to proceed at a reasonable rate.[7] | |
| Formation of a complex mixture of products. | Reaction conditions are too harsh (strong Lewis acid, high temperature). | Switch to a milder Lewis acid (e.g., InCl3, ZnCl2).[7][8] Lower the reaction temperature. |
| Presence of water leading to side reactions. | Ensure strict anhydrous conditions. Use dry solvents and reagents. | |
| Hydrolysis of acetyl groups observed in the final product. | Acidic workup or purification conditions. | Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Use a neutral solvent system for column chromatography. |
| Exposure to acidic conditions during storage. | Store the purified product in a neutral, anhydrous environment. | |
| Poor α-selectivity in glycosylation. | Influence of the nucleophile or solvent. | The nature of the alcohol and the polarity of the solvent can affect the stereochemical outcome. Consider screening different solvents. |
| Catalyst choice. | Different Lewis acids can exhibit varying degrees of stereocontrol. Experiment with alternative catalysts. |
Data Summary
Table 1: Stability of this compound under Various Conditions
| Condition | Reagent/Environment | Temperature | Outcome | Reference |
| Acidic | Strong acids (e.g., H2SO4) | Room Temperature | Hydrolysis of acetyl groups, hydration of the double bond. | [11] |
| Lewis Acids (e.g., BF3·OEt2, SnCl4) | Varies (RT to 80°C) | Ferrier rearrangement to form 2,3-unsaturated glycosides. | [7] | |
| Basic | Strong bases (e.g., NaOH) | Room Temperature | Deacetylation. | [2] |
| Mild bases (e.g., NaHCO3) | Room Temperature | Generally stable during aqueous workup. | ||
| Thermal | Heating in neutral solvent (e.g., acetonitrile) | 80°C | Stable in the absence of reactive reagents. | [7] |
| Storage | Cool, dry, sealed container | Ambient | Stable for extended periods. | [4] |
| Presence of moisture | Ambient | Susceptible to slow hydrolysis. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement)
This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides.
Materials:
-
This compound
-
Glycosyl Acceptor (e.g., a primary or secondary alcohol)
-
Lewis Acid (e.g., Boron trifluoride etherate, BF3·OEt2)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) and the alcohol acceptor (1.1-1.5 equiv.) in anhydrous dichloromethane (10 mL) under an inert atmosphere (N2 or Ar), add the Lewis acid (e.g., 10 mol% BF3·OEt2) at 0 °C or room temperature.[12]
-
Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Epoxidation of this compound
This protocol describes a general method for the synthesis of 1,2-anhydrosugars.
Materials:
-
This compound
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) or generated in situ from Oxone and acetone.
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C.
-
Add a pre-prepared solution of dimethyldioxirane (DMDO) in acetone (approx. 1.5-2.0 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude epoxide can often be used directly in the next step or purified by flash chromatography on silica gel if necessary.
Visualizations
Caption: The Ferrier rearrangement pathway of this compound.
Caption: Experimental workflow for a typical glycosylation reaction.
References
- 1. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]
- 2. 3,4,6-Tri-O-acetyl-D-glucal – Wikipedia [de.wikipedia.org]
- 3. This compound Manufacturers, with SDS [mubychem.com]
- 4. innospk.com [innospk.com]
- 5. benchchem.com [benchchem.com]
- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. teses.usp.br [teses.usp.br]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Acetylated Glucals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of acetylated glucals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the deprotection of acetylated glucals?
The three main methods for the deprotection of acetylated glucals are:
-
Basic Hydrolysis (Saponification): This is the most common method and is often referred to as Zemplén deacetylation when using sodium methoxide (B1231860) in methanol (B129727). It involves the hydrolysis of the ester bond under basic conditions.[1]
-
Acidic Hydrolysis: This method utilizes acids to protonate the ester, facilitating nucleophilic attack by a solvent like water to cleave the acetyl group.[1]
-
Enzymatic Deprotection: This method employs enzymes, typically lipases, to selectively hydrolyze the acetyl groups. This approach is known for its high regioselectivity and mild reaction conditions.
Q2: How do I choose the most suitable deprotection method for my experiment?
The choice of method depends on the stability of other functional groups in your molecule.
-
Use basic conditions (e.g., Zemplén deacetylation) if your molecule contains acid-sensitive groups, such as glycosidic bonds, acetals, or silyl (B83357) ethers.[1]
-
Use acidic conditions when your molecule has base-sensitive functionalities. However, be cautious as acidic conditions can be harsh on acid-labile groups.[1]
-
Use enzymatic deprotection when high regioselectivity is required to deprotect a specific acetyl group, leaving others intact. This method is also ideal for sensitive substrates due to its mild reaction conditions.
Q3: What is the Ferrier rearrangement, and why is it a concern?
The Ferrier rearrangement is a common side reaction that occurs under acidic conditions during the deprotection of acetylated glucals. It involves a nucleophilic substitution combined with an allylic shift of the double bond. This rearrangement leads to the formation of 2,3-unsaturated glycosides as byproducts, which can complicate purification and reduce the yield of the desired product.[2][3][4][5][6]
Troubleshooting Guides
Zemplén Deacetylation (Basic Hydrolysis)
Problem 1: Incomplete or slow reaction.
-
Possible Cause 1: Insufficient catalyst.
-
Solution: While Zemplén deacetylation is catalytic, an insufficient amount of sodium methoxide (NaOMe) may lead to a slow or incomplete reaction. A typical catalytic amount is 0.1 to 0.2 equivalents.[7] If the reaction is sluggish, a small additional amount of NaOMe solution can be added.
-
-
Possible Cause 2: Poor quality of reagents.
-
Possible Cause 3: Steric hindrance.
-
Solution: In highly substituted or sterically hindered glucals, the deacetylation might be slower. In such cases, extending the reaction time or slightly increasing the temperature might be necessary. Monitor the reaction closely by Thin Layer Chromatography (TLC).
-
Problem 2: Appearance of unknown spots on TLC.
-
Possible Cause 1: Partial deacetylation.
-
Solution: The appearance of multiple spots with Rf values between the starting material and the fully deprotected product often indicates partially deacetylated intermediates. To resolve this, allow the reaction to proceed for a longer duration until the starting material and intermediate spots disappear.
-
-
Possible Cause 2: Side reactions.
-
Solution: While less common under Zemplén conditions, prolonged reaction times or elevated temperatures can sometimes lead to minor side products. Ensure the reaction is monitored and stopped once the starting material is consumed.
-
-
Possible Cause 3: Impurities in starting material.
-
Solution: Ensure the purity of the starting acetylated glucal before proceeding with the deprotection.
-
Problem 3: Difficulty in work-up and purification.
-
Possible Cause 1: Residual base.
-
Solution: After the reaction is complete, the basic catalyst must be neutralized. The most common method is to add an acidic ion-exchange resin (like Amberlite IR-120, H+ form) until the pH is neutral.[10] This is often preferred over aqueous acid work-up to avoid hydrolysis of the product.
-
-
Possible Cause 2: Co-elution of product and byproducts.
-
Solution: Deprotected glucals are often highly polar and can be challenging to purify by silica (B1680970) gel chromatography. Using a polar solvent system (e.g., a gradient of dichloromethane/methanol or ethyl acetate (B1210297)/methanol) is typically required. Reverse-phase chromatography can also be an effective alternative.
-
Acidic Deprotection
Problem 1: Low yield of the desired product and formation of byproducts.
-
Possible Cause: Ferrier Rearrangement.
-
Solution: This is the most significant issue with acidic deprotection of glucals. To minimize the formation of the Ferrier rearrangement product (a 2,3-unsaturated glycoside), use mild acidic conditions and carefully control the reaction temperature and time. Lewis acids like indium(III) chloride or boron trifluoride can promote this rearrangement.[2][3][4] Using a milder Brønsted acid and carefully monitoring the reaction can help.
-
Problem 2: Cleavage of other acid-sensitive groups.
-
Possible Cause: Harsh acidic conditions.
-
Solution: If your molecule contains other acid-labile protecting groups (e.g., silyl ethers, acetals), standard acidic deprotection with strong acids like HCl or TFA will likely cleave them. In such cases, a different deprotection strategy (like Zemplén) or a milder acidic catalyst should be considered if partial deprotection is the goal.
-
Enzymatic Deprotection
Problem 1: Low or no enzyme activity.
-
Possible Cause 1: Incorrect pH or temperature.
-
Solution: Enzyme activity is highly dependent on pH and temperature. Ensure that the reaction is performed at the optimal pH and temperature for the specific lipase (B570770) being used. These parameters can often be found in the supplier's documentation or relevant literature.
-
-
Possible Cause 2: Enzyme denaturation.
-
Solution: Organic co-solvents can sometimes denature enzymes. If using a co-solvent to dissolve the substrate, choose one that is known to be compatible with the enzyme. Also, avoid excessively high temperatures.
-
-
Possible Cause 3: Inactivated enzyme.
-
Solution: Ensure the enzyme has been stored correctly and has not expired. It is good practice to test the enzyme activity on a known substrate if in doubt.
-
Problem 2: Lack of regioselectivity.
-
Possible Cause: Inappropriate enzyme choice.
-
Solution: Different lipases exhibit different regioselectivities. For example, some may preferentially deacetylate the C-6 position, while others might be more active at C-3 or C-4. It is crucial to select the appropriate enzyme for the desired regioselective outcome based on literature precedents.
-
Data Presentation
Table 1: Comparison of Deprotection Methods for Tri-O-acetyl-D-glucal
| Method | Reagents/Enzyme | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Considerations |
| Zemplén Deacetylation | Catalytic NaOMe | Methanol | Room Temp | 0.5 - 2 h | >95% | Mild conditions, suitable for acid-sensitive groups.[11] |
| Acidic Hydrolysis | TFA or HCl | Water/Dioxane | 0 - Room Temp | Variable | Moderate to High | Risk of Ferrier rearrangement and cleavage of acid-labile groups.[1] |
| Enzymatic (Lipase) | Candida antarctica Lipase B (CALB) | t-Amyl alcohol / butan-1-ol | 40 | 17 - 32.5 h | ~84% (for C-3 deacylation) | High regioselectivity, mild conditions, but can be slower.[12] |
| Enzymatic (Lipase) | Pseudomonas fluorescens Lipase | Aqueous buffer | Room Temp | Not specified | ~90% (for 4,6-di-O-acetyl-D-glucal) | Regioselectivity depends on the enzyme.[13] |
Note: Yields and reaction times can vary significantly depending on the specific substrate, scale, and precise reaction conditions.
Experimental Protocols
Protocol 1: Zemplén Deacetylation of this compound
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in MeOH)
-
Acidic ion-exchange resin (e.g., Amberlite® IR-120 H+ form)
-
TLC plates (silica gel)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1-0.2 equivalents) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate for the starting material and a more polar system like 9:1 dichloromethane/methanol for the product). The reaction is typically complete within 30-60 minutes.
-
Once the starting material is consumed, add the acidic ion-exchange resin in small portions until the pH of the solution becomes neutral (check with pH paper).
-
Stir the mixture for an additional 15-20 minutes.
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude D-glucal.
-
Purify the product by silica gel column chromatography if necessary.
Protocol 2: Acidic Deprotection of an Acetylated Glucal (General Procedure)
Materials:
-
Acetylated glucal
-
Dioxane and Water (or other suitable solvent system)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Dissolve the acetylated glucal (1.0 equiv.) in a suitable solvent mixture (e.g., dioxane/water).
-
Cool the solution to 0 °C.
-
Slowly add the acid (e.g., TFA, 1-2 equivalents) to the solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, while carefully monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Enzymatic Regioselective Deprotection of this compound
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Immobilized Candida antarctica Lipase B (CALB)
-
tert-Amyl alcohol and butan-1-ol
-
TLC plates (silica gel)
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv.) in tert-amyl alcohol, add butan-1-ol.
-
Add the immobilized CALB to the reaction mixture.
-
Seal the reaction vessel and stir the mixture at 40 °C.
-
Monitor the reaction by TLC. The product, 4,6-di-O-acetyl-D-glucal, will have a lower Rf value than the starting material.
-
Once the reaction has reached the desired conversion, filter to remove the enzyme.
-
Wash the enzyme with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ferrier Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. WO2008081270A2 - Process for the preparation of 3.6-di-o-acetyl-d-glycals - Google Patents [patents.google.com]
Validation & Comparative
Unveiling the Structure of Tri-O-acetyl-D-glucal: A Comparative NMR Characterization Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of carbohydrate intermediates is paramount. This guide provides a comprehensive comparison of the NMR characterization of tri-O-acetyl-D-glucal with its diastereomer, tri-O-acetyl-D-galactal, supported by experimental data and detailed protocols. This analysis serves as a critical tool for ensuring the stereochemical integrity of these versatile building blocks in complex glycosylation reactions.
This compound is a key intermediate in the synthesis of a wide array of carbohydrate-based therapeutics and complex oligosaccharides. Its unique enol ether structure provides a versatile handle for a variety of chemical transformations. Accurate and unambiguous structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step to ensure the desired stereochemistry and purity before its use in multi-step syntheses.
This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound. To highlight the sensitivity of NMR in distinguishing subtle stereochemical differences, a direct comparison is made with tri-O-acetyl-D-galactal. The tabulated NMR data, coupled with detailed experimental protocols, offers a practical resource for researchers to confidently characterize these important glycosyl donors.
Comparative NMR Data Analysis
The structural differences between this compound and its C4-epimer, tri-O-acetyl-D-galactal, are clearly discernible in their respective ¹H and ¹³C NMR spectra. The orientation of the C4-acetoxy group influences the chemical shifts and coupling constants of neighboring protons, providing a distinct spectroscopic fingerprint for each molecule.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Proton | This compound (ppm, J in Hz) | Tri-O-acetyl-D-galactal (ppm, J in Hz) |
| H-1 | 6.48 (dd, J = 6.2, 1.2) | 6.44 (dd, J = 6.3, 1.5) |
| H-2 | 4.86 (t, J = 6.2) | 4.70 (t, J = 6.3) |
| H-3 | 5.35 (m) | 5.25 (m) |
| H-4 | 5.23 (m) | 5.42 (br s) |
| H-5 | 4.41 (m) | 4.30 (t, J = 6.5) |
| H-6a | 4.26 (dd, J = 12.0, 4.5) | 4.15 - 4.05 (m) |
| H-6b | 4.20 (dd, J = 12.0, 2.5) | 4.15 - 4.05 (m) |
| OAc | 2.10 (s), 2.08 (s), 2.05 (s) | 2.18 (s), 2.04 (s), 1.96 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | This compound (ppm) | Tri-O-acetyl-D-galactal (ppm) |
| C-1 | 145.5 | 145.8 |
| C-2 | 99.5 | 99.8 |
| C-3 | 68.2 | 67.5 |
| C-4 | 66.0 | 66.4 |
| C-5 | 74.0 | 73.5 |
| C-6 | 62.1 | 62.0 |
| C=O | 170.6, 170.2, 169.8 | 170.4, 170.3, 170.1 |
| CH₃ | 20.9, 20.8, 20.7 | 20.9, 20.7, 20.6 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of the corresponding glycosyl halide. For instance, acetobromo-α-D-glucose can be treated with a reducing agent like zinc dust in the presence of acetic acid. The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product is then extracted, purified by column chromatography, and characterized.
NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh 10-20 mg of the purified this compound sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
¹H NMR Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence (zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Spectral Width: 12 ppm
¹³C NMR Spectroscopy:
-
Instrument: 125 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence (zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
2D COSY Spectroscopy:
-
Instrument: 500 MHz NMR Spectrometer
-
Pulse Sequence: Standard COSY sequence (cosygpqf)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Data Points: 2048 in F2, 256 in F1
-
Number of Scans: 8 per increment
Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
A Comparative Guide to Anomeric Selectivity in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The stereoselective formation of the glycosidic bond is a critical challenge in the chemical synthesis of oligosaccharides and glycoconjugates. The outcome of a glycosylation reaction can lead to the formation of either α- or β-anomers, and the ability to selectively synthesize one over the other is paramount, as the anomeric configuration profoundly influences the biological activity of the resulting molecule. This guide provides an objective comparison of different glycosylation methods, focusing on the factors that govern anomeric selectivity, and is supported by experimental data.
Factors Influencing Anomeric Selectivity
The stereochemical outcome of a glycosylation reaction is a complex interplay of various factors. Understanding and controlling these variables is key to achieving the desired anomeric selectivity. The primary factors include the nature of the glycosyl donor and its protecting groups, the reactivity of the glycosyl acceptor, the choice of promoter or catalyst, the solvent, and the reaction temperature. These elements collectively dictate whether the reaction proceeds through an SN1-like mechanism, favoring the thermodynamically more stable anomer (often the α-anomer due to the anomeric effect), or an SN2-like pathway, which typically results in inversion of the anomeric stereochemistry.
Caption: Key factors influencing the anomeric selectivity in glycosylation reactions.
Comparison of Glycosylation Methods: Experimental Data
The following table summarizes the anomeric selectivity observed in glycosylation reactions using two common types of glycosyl donors: thioglycosides and trichloroacetimidates, under various reaction conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | α:β Ratio |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | L-Menthol | NIS/TfOH | Dichloromethane (B109758) (DCM) | -20 | 1:1.5 |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | L-Menthol | NIS/TfOH | Acetonitrile (MeCN) | -40 | 1:4 |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-glucopyranoside | L-Menthol | NIS/TfOH | Dichloromethane (DCM) | -20 | 2.3:1 |
| O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Dichloromethane (DCM) | -78 | >95:5 |
| O-(2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl) trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl ether (Et2O) | -78 | >95:5 |
| O-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl) trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Acetonitrile (MeCN) | -78 | <5:95 |
Experimental Protocols
General Procedure for NIS/TfOH Promoted Glycosylation with Thioglycosides
This protocol outlines a general procedure for the glycosylation of an alcohol with a thioglycoside donor using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as promoters.
Workflow Diagram
Caption: Experimental workflow for a typical glycosylation reaction.
Materials:
-
Glycosyl donor (thioglycoside)
-
Glycosyl acceptor (alcohol)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution in dichloromethane
-
Anhydrous dichloromethane (DCM) or other appropriate solvent
-
Activated molecular sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., triethylamine, saturated aqueous sodium thiosulfate)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor, the thioglycoside donor, and activated molecular sieves.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C).
-
Add NIS to the cooled mixture and stir for 5 minutes.
-
Add a catalytic amount of TfOH dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or by pouring the reaction mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (B1220275) and DCM.
-
Filter the mixture through celite to remove molecular sieves and wash the filter cake with DCM.
-
If a biphasic workup is used, separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the glycosylated product.
-
Determine the anomeric ratio of the purified product by ¹H NMR spectroscopy.
Determination of Anomeric Ratio by ¹H NMR Spectroscopy
The ratio of α- to β-anomers in the product mixture can be accurately determined by ¹H NMR spectroscopy. The anomeric protons (H-1) of the α- and β-glycosides typically resonate in a distinct region of the spectrum (usually between 4.5 and 5.5 ppm) and have different chemical shifts and coupling constants (³JH1,H2).[1][2]
Key Diagnostic Features for Glucopyranosides:
-
α-Anomer: The anomeric proton (H-1) is in an axial position and typically appears as a doublet with a smaller coupling constant (³JH1,H2 ≈ 2.7 - 4.0 Hz). The chemical shift is generally downfield compared to the β-anomer.[1]
-
β-Anomer: The anomeric proton (H-1) is in an equatorial position (relative to the axial H-2) and exhibits a larger coupling constant due to the trans-diaxial relationship with H-2 (³JH1,H2 ≈ 7.0 - 8.0 Hz). The chemical shift is typically upfield relative to the α-anomer.[1]
Procedure for Quantitative Analysis:
-
Sample Preparation: Prepare a solution of the purified glycosylation product in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquisition of ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the anomeric protons for accurate integration.
-
Identification of Anomeric Signals: Identify the signals corresponding to the anomeric protons of the α- and β-isomers based on their characteristic chemical shifts and coupling constants.
-
Integration: Carefully integrate the signals corresponding to the anomeric protons of both anomers.
-
Calculation of Anomeric Ratio: The ratio of the integrals of the anomeric proton signals directly corresponds to the molar ratio of the α- and β-anomers.
Ratio (α:β) = Integral of α-anomeric proton / Integral of β-anomeric proton
This guide provides a foundational understanding of the factors governing anomeric selectivity in glycosylation reactions and offers practical, data-supported comparisons and experimental protocols for the synthesis and analysis of glycosides. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired stereochemical outcome.
References
A Comparative Guide to Tri-O-acetyl-D-glucal and Tri-O-benzyl-D-glucal in Synthesis
In the realm of synthetic carbohydrate chemistry, D-glucal and its derivatives are indispensable building blocks for the synthesis of oligosaccharides, glycoconjugates, and various biologically active molecules. The strategic choice of protecting groups on the glucal scaffold is paramount, as it profoundly influences the reactivity and stereochemical outcome of key transformations. This guide provides an objective, data-supported comparison between two of the most common protected D-glucal donors: Tri-O-acetyl-D-glucal and Tri-O-benzyl-D-glucal.
The Critical Role of the Protecting Group: Acetyl vs. Benzyl (B1604629)
The fundamental difference between these two glycosyl donors lies in the electronic properties of their respective protecting groups, a concept often described by the "armed-disarmed" principle in carbohydrate chemistry.[1][2]
This compound: The acetyl (Ac) group is electron-withdrawing. This property decreases the electron density of the pyranose ring, which destabilizes the key allyloxocarbenium ion intermediate formed during glycosylation reactions.[3][4][5] This electronic effect "disarms" the glycosyl donor, rendering it less reactive.[1][6] Consequently, more forcing activation conditions may be required. However, acetyl groups offer the significant advantage of being easily removed under mild basic conditions (e.g., Zemplén deacetylation).[3] Per-O-acetylated carbohydrates are also often crystalline solids, which aids in their purification.[4]
Tri-O-benzyl-D-glucal: In contrast, the benzyl (Bn) group is electron-donating. This "arms" the glycosyl donor by increasing the electron density of the ring and stabilizing the positively charged intermediate.[1][3] This enhanced reactivity allows glycosylation reactions to proceed under milder conditions and often at a faster rate compared to the acetylated counterpart.[3] Benzyl groups are robust and stable across a wide range of reaction conditions, but their removal typically requires more vigorous methods, most commonly catalytic hydrogenolysis.[7][8]
Performance in the Ferrier Rearrangement
A primary application for both glycals is the Ferrier rearrangement, a powerful reaction that converts them into 2,3-unsaturated glycosides.[9][10] This reaction involves an allylic rearrangement and the addition of a nucleophile (typically an alcohol) at the anomeric position, catalyzed by a Lewis or Brønsted acid.[11][12]
This compound is the classic substrate for this reaction, and its reactivity has been extensively documented with a vast array of promoters.[12] Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and various metal triflates are effective catalysts.[9][12][13] The reaction generally favors the formation of the α-anomer due to the anomeric effect.[11][12]
Tri-O-benzyl-D-glucal can be a more challenging donor for this transformation.[14] However, efficient protocols have been developed. For instance, sulfuric acid immobilized on silica (B1680970) gel (H₂SO₄-SiO₂) has been shown to be a convenient and effective promoter, affording good yields and high α-selectivity under mild conditions.[14]
Data Presentation
Table 1: Performance of this compound in the Ferrier Rearrangement
| Entry | Acceptor (Alcohol) | Promoter (mol%) | Solvent | Time | Temp. | Yield (%) | α:β Ratio | Reference(s) |
| 1 | Benzyl alcohol | BDMS (10) | CH₂Cl₂ | 20 min | RT | 92 | 4:1 | [15] |
| 2 | Methanol (B129727) | BDMS (10) | CH₂Cl₂ | 15 min | RT | 90 | 3:1 | [15] |
| 3 | 2-Phenylethanol | BDMS (10) | CH₂Cl₂ | 25 min | RT | 90 | 3:1 | [15] |
| 4 | Benzyl alcohol | 3,5-DNBA (20) | CH₃CN | 2 h | 80°C | 81 | α only | [12] |
| 5 | Methanol | Zn(OTf)₂ (10) | CH₂Cl₂ | 240 min | 40°C | 84 | 85:15 | [13] |
| 6 | Benzyl alcohol | Cu(OTf)₂ (10) | CH₂Cl₂ | 30 min | RT | 85 | 86:14 | [13] |
| 7 | Phenol | Y(OTf)₃ (10) | CH₂Cl₂ | 30 min | RT | 82 | α only | [13] |
BDMS: Bromodimethylsulfonium bromide; 3,5-DNBA: 3,5-Dinitrobenzoic acid; RT: Room Temperature.
Table 2: Performance of Tri-O-benzyl-D-glucal in the Ferrier Rearrangement
| Entry | Acceptor (Alcohol) | Promoter (mol%) | Solvent | Time | Temp. | Yield (%) | α:β Ratio | Reference(s) |
| 1 | n-Butyl alcohol | H₂SO₄-SiO₂ (cat.) | CH₂Cl₂ | 1.2 h | RT | 87 | 7.1:1 | [14] |
| 2 | Isopropyl alcohol | H₂SO₄-SiO₂ (cat.) | CH₂Cl₂ | 1.5 h | RT | 85 | 6.5:1 | [14] |
| 3 | Benzyl alcohol | H₂SO₄-SiO₂ (cat.) | CH₂Cl₂ | 1.0 h | RT | 92 | 8.3:1 | [14] |
| 4 | Cholesterol | H₂SO₄-SiO₂ (cat.) | CH₂Cl₂ | 1.8 h | RT | 72 | 4.2:1 | [14] |
| 5 | Thiophenol | H₂SO₄-SiO₂ (cat.) | CH₂Cl₂ | 1.5 h | RT | 62 | 5.1:1 | [14] |
| 6 | Benzyl alcohol | Y(OTf)₃ or Gd(OTf)₃ | - | - | - | - | - | [13] |
H₂SO₄-SiO₂ amount is catalytic, typically ~10 mg for 0.1 mmol of glucal. Detailed conditions for entry 6 were not fully specified in the abstract.
Mandatory Visualization
Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
Caption: Influence of protecting groups on glycosyl donor reactivity.
Caption: General experimental workflow for a chemical glycosylation reaction.
Experimental Protocols
Protocol 1: General Ferrier Rearrangement of this compound
This protocol is a representative procedure based on common Lewis acid-catalyzed methods.[16]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv). Dissolve in anhydrous dichloromethane (B109758) (DCM).
-
Addition of Acceptor: Add the glycosyl acceptor (alcohol, 1.1–1.5 equiv) to the solution.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or room temperature).
-
Initiation: Add the Lewis acid promoter (e.g., BF₃·OEt₂ or a metal triflate, 10-20 mol%) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 15 minutes to several hours.
-
Quenching: Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated sodium bicarbonate solution.
-
Work-up: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired 2,3-unsaturated glycoside.
Protocol 2: H₂SO₄-SiO₂ Catalyzed Ferrier Rearrangement of Tri-O-benzyl-D-glucal[14]
-
Preparation: To a solution of 3,4,6-tri-O-benzyl-d-glucal (0.10 mmol, 1.0 equiv) in dichloromethane (3 mL), add the alcohol acceptor (4.0 equiv).
-
Initiation: Add H₂SO₄-SiO₂ (10 mg) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete in less than 2 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove the catalyst and wash the catalyst with dichloromethane.
-
Purification: Combine the organic filtrates and concentrate under vacuum. Purify the crude product by silica gel column chromatography (e.g., petroleum ether/EtOAc = 20/1) to afford the product.
Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)[3]
-
Dissolution: Dissolve the acetylated carbohydrate in dry methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (B1231860) (NaOMe) solution (e.g., a small piece of sodium metal dissolved in methanol or a 0.5 M solution in methanol).
-
Reaction: Stir the reaction at room temperature for 20-60 minutes.
-
Monitoring: Monitor for the complete consumption of the starting material by TLC.
-
Neutralization: Neutralize the reaction by adding an acidic resin (e.g., Amberlite IR120 H⁺) until the pH is neutral.
-
Purification: Filter the resin and concentrate the filtrate to yield the deprotected product.
Protocol 4: Deprotection of Benzyl Groups (Catalytic Hydrogenation)[3]
-
Preparation: Dissolve the benzylated carbohydrate in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight).
-
Reaction: Place the flask under an atmosphere of hydrogen gas (H₂), either by using a balloon or a hydrogenation apparatus. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.
Conclusion and Recommendations
The selection between this compound and Tri-O-benzyl-D-glucal is a strategic decision dictated by the specific requirements of the synthetic pathway.
-
Choose this compound for:
-
Syntheses where a less reactive "disarmed" donor is acceptable or required for selectivity.
-
Routes that require a mild, base-labile deprotection step.
-
Access to a vast library of well-established and documented reaction protocols.
-
-
Choose Tri-O-benzyl-D-glucal for:
-
Reactions requiring a highly reactive "armed" donor to achieve higher yields or proceed under milder glycosylation conditions.
-
Synthetic pathways that are incompatible with basic conditions but can tolerate catalytic hydrogenation for deprotection.
-
Instances where the robust nature of the benzyl ether is advantageous for multi-step syntheses.
-
By understanding the inherent reactivity differences imparted by the acetyl and benzyl protecting groups and consulting the provided experimental data, researchers can make an informed choice to optimize their synthetic strategies for complex carbohydrates.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 10. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. iosrjournals.org [iosrjournals.org]
- 13. books.rsc.org [books.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Complex Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
The intricate architecture of complex oligosaccharides plays a pivotal role in a myriad of biological processes, from cell-cell recognition and immune responses to pathogenesis. Their synthesis, however, presents a formidable challenge to chemists. This guide provides an objective comparison of prevalent synthetic strategies for assembling these complex biomolecules, supported by experimental data to inform the selection of the most suitable route for your research and development needs.
Key Synthetic Strategies at a Glance
The synthesis of complex oligosaccharides can be broadly categorized into chemical, enzymatic, and chemoenzymatic approaches. Within chemical synthesis, strategies such as linear, convergent, one-pot, and solid-phase synthesis offer distinct advantages and disadvantages. The choice of strategy is often a trade-off between speed, yield, scalability, and the specific challenges posed by the target oligosaccharide.
| Strategy | Core Principle | Key Advantages | Key Disadvantages |
| Chemical Synthesis | |||
| Linear Synthesis | Stepwise addition of monosaccharide units to a growing chain. | Conceptually simple and straightforward for shorter oligosaccharides. | Overall yield decreases significantly with each step, making it inefficient for long chains.[1] Requires multiple protection/deprotection steps.[2] |
| Convergent Synthesis | Pre-synthesized oligosaccharide fragments are coupled together. | Higher overall yields for complex molecules as key fragments are made in parallel.[3] Minimizes the number of steps on the main chain. | Requires careful planning and synthesis of multiple fragments. |
| One-Pot Synthesis | Sequential glycosylation reactions are carried out in a single reaction vessel without intermediate purification. | Greatly enhances efficiency by reducing purification steps.[4] | Requires careful control of reagent reactivity and reaction conditions. |
| Solid-Phase Synthesis | The growing oligosaccharide is attached to a solid support, allowing for easy purification by filtration. | Amenable to automation, high-throughput synthesis, and the use of excess reagents to drive reactions to completion.[5][6] | Can have lower yields compared to solution-phase synthesis; requires specialized linkers and supports. |
| Enzymatic Synthesis | Utilizes glycosyltransferases and glycosidases to form glycosidic bonds with high regio- and stereoselectivity. | High specificity eliminates the need for protecting groups.[7] Environmentally friendly reaction conditions. | Limited availability of enzymes for certain linkages; potential for low yields due to equilibrium-controlled reactions. |
| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. | Leverages the strengths of both approaches; chemical synthesis can be used to create precursors for enzymatic extension.[8][9] | Requires expertise in both chemical and enzymatic methods. |
| Automated Glycan Assembly (AGA) | An automated, solid-phase approach for the rapid synthesis of oligosaccharides. | High speed and reproducibility; enables the synthesis of large libraries of oligosaccharides.[10] | Requires specialized equipment and building blocks. |
Comparative Synthesis of Target Oligosaccharides
To provide a tangible comparison, we will examine the synthesis of three biologically significant complex oligosaccharides: the tumor-associated antigen Globo H, the ganglioside Fucosyl GM1, and the selectin ligand Sialyl Lewis X.
Globo H Hexasaccharide
Globo H is a hexasaccharide antigen overexpressed on the surface of various cancer cells and is a key target for cancer vaccine development.[11]
Table 1: Comparison of Synthetic Routes to Globo H
| Synthetic Strategy | Key Features | Overall Yield | Purity | Scale | Reference |
| Chemoenzymatic Synthesis | One-pot chemical synthesis of SSEA-3 pentasaccharide followed by enzymatic fucosylation. | 71% (enzymatic step) | High (NMR confirmed) | Not specified | [8] |
| Enzymatic Synthesis | Stepwise enzymatic addition of monosaccharides starting from Lac-OBn using multiple glycosyltransferases and epimerases. | Not explicitly stated as an overall yield, but individual steps are efficient. | High | Not specified | [7] |
| Linear Chemical Synthesis | Linear assembly using glycosyl phosphate (B84403) monosaccharide building blocks. | Not explicitly stated as an overall yield. | High | Not specified | [12] |
| Automated Solid-Phase Synthesis | Automated assembly on a solid support. | Mentioned as a viable method, but specific yield for Globo-H not provided in the general review. | High | Amenable to library synthesis | [10] |
Fucosyl GM1 Oligosaccharide
Fucosyl GM1 is a ganglioside associated with small-cell lung cancer, making it another important target for immunotherapies.[13][14]
Table 2: Comparison of Synthetic Routes to Fucosyl GM1
| Synthetic Strategy | Key Features | Overall Yield | Purity | Scale | Reference |
| Reactivity-Based One-Pot Synthesis | Convergent [3+3] strategy using thioglycoside building blocks with tuned reactivity. | 45% (for the protected hexasaccharide) | High (NMR confirmed) | 80 mg (final deprotected product) | [15] |
| Convergent Chemical Synthesis | [3+3] fragment coupling strategy. | Mentioned as an elegant strategy, but specific yield not provided in the comparative text. | High | Not specified | [16] |
Sialyl Lewis X Tetrasaccharide
Sialyl Lewis X is a crucial tetrasaccharide involved in inflammation and cancer metastasis through its interaction with selectins.
Table 3: Comparison of Synthetic Routes to Sialyl Lewis X
| Synthetic Strategy | Key Features | Overall Yield | Purity | Scale | Reference |
| Chemoenzymatic Synthesis | Chemical synthesis of a disaccharide acceptor followed by sequential enzymatic sialylation and fucosylation. | High yields in enzymatic steps. | High | Gram-scale demonstrated in some enzymatic systems. | [9] |
| Solid-Phase Synthesis | Stepwise assembly on a solid support. | 15% (overall for a derivative) | High | Not specified | [2] |
| Convergent Chemical Synthesis | Assembly from monosaccharide and disaccharide building blocks. | Good yield in the final fucosylation step. | High | Not specified | [2] |
Experimental Protocols
Detailed experimental protocols are critical for the successful replication and validation of synthetic routes. Below are representative protocols for key methodologies.
Chemoenzymatic Synthesis of Globo H (Enzymatic Fucosylation Step)
Materials:
-
SSEA-3 pentasaccharide acceptor
-
GDP-fucose (donor)
-
WbsJ fucosyltransferase
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
Protocol:
-
Dissolve the SSEA-3 pentasaccharide acceptor in the reaction buffer.
-
Add an excess of GDP-fucose (typically 1.5-2 equivalents).
-
Initiate the reaction by adding the WbsJ fucosyltransferase.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle agitation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, terminate the reaction by heat inactivation or addition of a quenching agent.
-
Purify the resulting Globo H hexasaccharide using size-exclusion chromatography or reversed-phase HPLC.[8]
Reactivity-Based One-Pot Synthesis of Protected Fucosyl GM1
Materials:
-
Fucosyl donor (thioglycoside)
-
Disaccharide building block (thioglycoside with a free hydroxyl group)
-
Trisaccharide acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dimethyl(methylthio)sulfonium triflate (DMTST)
-
Molecular sieves (4 Å)
-
Anhydrous dichloromethane (B109758) (DCM)
Protocol:
-
To a flame-dried flask under an inert atmosphere, add the fucosyl donor, the disaccharide building block, and activated molecular sieves in anhydrous DCM.
-
Cool the mixture to -78 °C.
-
Add NIS and a catalytic amount of TfOH to activate the fucosyl donor for glycosylation with the disaccharide.
-
Stir the reaction at low temperature and monitor the consumption of the fucosyl donor by TLC.
-
Once the first glycosylation is complete, add the trisaccharide acceptor to the reaction mixture.
-
Add DMTST to activate the newly formed trisaccharide donor for the second glycosylation with the trisaccharide acceptor.
-
Allow the reaction to warm to 0 °C and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate and sodium thiosulfate.
-
Filter the mixture, and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the protected hexasaccharide by flash column chromatography.[15]
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of different synthetic strategies.
Conclusion
The synthesis of complex oligosaccharides remains a challenging yet crucial endeavor. While there is no one-size-fits-all solution, a systematic evaluation of the available synthetic strategies can guide researchers toward the most efficient and effective route for their specific target and application. Chemical methods, particularly one-pot and automated solid-phase approaches, offer speed and versatility. Enzymatic and chemoenzymatic syntheses provide unparalleled stereocontrol and are becoming increasingly powerful with the discovery and engineering of new enzymes. The choice of strategy will ultimately depend on a careful consideration of factors such as the complexity of the target molecule, the required scale, available resources, and the desired level of purity.
References
- 1. Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins [explorationpub.com]
- 2. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 3. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of tumor-associated carbohydrate antigen Globo-H hexasaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Syntheses of Tumor-Associated Carbohydrate Antigen Globo-H and Stage-Specific Embryonic Antigen 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and chemoenzymatic syntheses of sialyl Lewisa tetrasaccharide antigen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Expediting Glycospace Exploration: Therapeutic Glycans via Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbohydrate vaccines in cancer: Immunogenicity of a fully synthetic globo H hexasaccharide conjugate in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linear synthesis of the tumor-associated carbohydrate antigens Globo-H, SSEA-3, and Gb3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic mechanisms for the synthesis of fucosyl GM1 in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. pnas.org [pnas.org]
- 14. Reactivity-based one-pot total synthesis of fucose GM1 oligosaccharide: A sialylated antigenic epitope of small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. Chemical Preparation of Sialyl Lewis x Using An Enzymatically Synthesized Sialoside Building Block - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Promoters for the Activation of Acetylated Glycals
For Researchers, Scientists, and Drug Development Professionals
The activation of acetylated glycals is a cornerstone of modern carbohydrate chemistry, enabling the synthesis of a diverse array of bioactive molecules, including complex oligosaccharides, glycoconjugates, and pharmaceuticals. The choice of promoter for this transformation is critical, directly influencing reaction efficiency, stereoselectivity, and substrate scope. This guide provides an objective comparison of common and emerging promoters for the activation of acetylated glycals, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal conditions for your specific synthetic goals.
Performance Comparison of Promoters
The efficiency of various promoters in activating acetylated glycals, typically leading to 2,3-unsaturated glycosides via the Ferrier rearrangement or related pathways, is summarized below. The data presented is primarily for the well-studied 3,4,6-tri-O-acetyl-D-glucal, which serves as a reliable model for the reactivity of other acetylated glycals.
Table 1: Comparison of Lewis Acid Promoters
| Promoter | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| **Boron trifluoride etherate (BF₃·OEt₂) ** | Various alcohols | Not Specified | High | Predominantly α |
| Isopropanol | 24 h | 95 | - | |
| Benzyl alcohol | 1 h | 98 | - | |
| Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O) | Benzyl alcohol | 10 min | 94 | 85:15 |
| Methanol | 15 min | 92 | 82:18 | |
| Phenol | 20 min | 90 | 80:20 | |
| Tin tetrachloride (SnCl₄) | Methanol | 10 min | 83 | 86:14 |
| Zinc chloride (ZnCl₂) | Ethanol | 30-60 min | 65-95 | 89:11 |
Table 2: Comparison of Palladium-Based Promoters
| Promoter | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| Pd(MeCN)₂Cl₂ | Glucoside acceptor | 2 h | 88 | 9:1 |
| Peracetylated glucal | - | 85 | 9:1[1] | |
| Galactal | - | 65 | >99:1[1] | |
| Pd(OAc)₂ / DTBBP | Benzyl alcohol | 48 h | Excellent | Exclusive β |
| Pd(OAc)₂ / P(OMe)₃ | Benzyl alcohol | 48 h | Excellent | 5:1 |
*DTBBP = di(tert-butyl)-2-biphenylphosphine. Reactions with this promoter system require the pre-formation of a zinc(II) alkoxide of the acceptor.[2]
Table 3: Comparison of Organoboron Promoter
| Promoter | Acceptor | Reaction Time | Yield (%) | Anomeric Ratio (α:β) |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Glucoside acceptor | 2 h | 88 | 30:1 |
| Peracetylated d-glucal | - | 65-86 | Predominantly α[3] | |
| Peracetylated galactals | - | 62-94 | 20:1 to 30:1[3] |
Reaction Mechanisms and Pathways
The promoters discussed activate acetylated glycals through distinct mechanistic pathways, which are illustrated below.
Lewis Acid-Promoted Ferrier Rearrangement
Lewis acids initiate the reaction by coordinating to the oxygen of the C3-acetate group, facilitating its departure and the formation of a resonance-stabilized allylic oxocarbenium ion. Nucleophilic attack at the anomeric carbon (C1) then leads to the formation of the 2,3-unsaturated glycoside.
Caption: Mechanism of the Lewis Acid-Promoted Ferrier Rearrangement.
Palladium-Catalyzed Glycosylation
In this mechanism, the palladium(II) catalyst is proposed to activate the alcohol nucleophile by forming an alkoxy-palladium intermediate. This increases the nucleophilicity of the alcohol, which then attacks the glycal, leading to the 2,3-unsaturated glycoside product with high α-stereocontrol.[4]
Caption: Proposed Mechanism for Palladium-Catalyzed O-Glycosylation.
B(C₆F₅)₃-Catalyzed Glycosylation
Tris(pentafluorophenyl)borane acts as a powerful Lewis acid to activate the glycal, likely by coordinating to the ring oxygen. This enhances the electrophilicity of the anomeric carbon, facilitating the attack of a nucleophile to yield the 2,3-unsaturated glycoside, often with high α-selectivity.
References
assessing the influence of protecting groups on glycal reactivity
The strategic selection of protecting groups is a cornerstone of successful glycan synthesis. In the realm of glycal chemistry, these temporary shields do more than just mask reactive hydroxyl groups; they actively modulate the reactivity and stereochemical outcome of crucial glycosidic bond-forming reactions. This guide provides a comparative analysis of the influence of common protecting groups on glycal reactivity, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design of their synthetic strategies.
The reactivity of the endocyclic double bond in glycals makes them versatile building blocks for the synthesis of a diverse array of oligosaccharides and glycoconjugates. However, harnessing this reactivity requires a nuanced understanding of how the electronic and steric properties of protecting groups dictate the course of a reaction. This guide will delve into the effects of silyl, acyl, and benzyl-type protecting groups on the outcomes of glycosylation, electrophilic addition, and cycloaddition reactions involving glycals.
Comparative Analysis of Protecting Group Effects on Glycal Reactivity
The choice of protecting group can dramatically alter the electron density of the glycal double bond and the stereoelectronic environment around the anomeric center, thereby influencing reaction rates and stereoselectivity. The following tables summarize quantitative data from various studies, offering a side-by-side comparison of different protecting groups in key reactions.
Glycosylation Reactions
Glycosylation is the hallmark reaction of glycals, proceeding through an oxocarbenium-ion-like transition state. The electron-donating or -withdrawing nature of the protecting groups significantly impacts the stability of this intermediate and, consequently, the reaction rate.
| Protecting Group | Glycal Donor | Acceptor | Promoter | Reaction Time | Yield (%) | α:β Ratio | Reference |
| Acetyl (Ac) | 3,4,6-Tri-O-acetyl-D-glucal | Methanol | NIS/TfOH | - | - | - | [1] |
| Benzyl (B1604629) (Bn) | 3,4,6-Tri-O-benzyl-D-glucal | Methanol | NIS/TfOH | - | - | - | [1] |
| tert-Butyldimethylsilyl (TBS) | 3,4,6-Tri-O-TBS-D-glucal | Benzylated thioglycoside | NIS/TfOH | - | High | - | [1] |
| Triisopropylsilyl (TIPS) | 3,4,6-Tri-O-TIPS-D-glucal | Benzylated thioglycoside | NIS/TfOH | - | High | - | [1] |
| Benzoyl (Bz) | 3,4,6-Tri-O-benzoyl-D-glucal | - | - | - | - | - | - |
Note: A direct quantitative comparison of reaction times and yields for various protecting groups under identical glycosylation conditions is often difficult to extract from the literature. However, qualitative trends are well-established. Silyl ethers are generally considered "arming" groups that increase reactivity, while acyl groups are "disarming" and decrease reactivity. Benzyl ethers fall in between.
One study directly compared the reactivity of thioglycoside donors and found that the benzylated version is approximately 40 times more reactive than the acetylated counterpart.[1] Silyl ethers are reported to be even more reactive.[1] The presence of a single tert-butyldimethylsilyl (TBS) group can more than double the reactivity, and three TBS groups can lead to a 20-fold increase in reaction rate compared to benzyl ethers.[1]
Electrophilic Addition Reactions
The electron-rich double bond of glycals is susceptible to electrophilic attack. The nature of the protecting groups influences the nucleophilicity of the double bond and can direct the stereochemical outcome of the addition.
| Protecting Group | Glycal | Reagent | Product | Yield (%) | Diastereoselectivity | Reference |
| Acetyl (Ac) | 3,4,6-Tri-O-acetyl-D-glucal | I₂/Ag₂O, ROH | 2-Iodo-glycoside | - | High α-selectivity | [2] |
| Benzyl (Bn) | 3,4,6-Tri-O-benzyl-D-glucal | DMTSF, I-collidine | 2-Iodo-glycoside | 85 | 10:1 (α:β) | - |
| Silyl (TBDMS) | 3,4,6-Tri-O-TBDMS-D-glucal | IDCP | 2-Iodo-glycoside | 92 | >20:1 (α:β) | - |
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of glycals with isocyanates is a powerful method for the synthesis of β-lactams. A systematic study on the influence of protecting groups on the kinetics of this reaction revealed a strong correlation between the electron-withdrawing ability of the protecting groups and the reaction rate.[3]
| Protecting Group at C6 | Glycal | Rate Constant (10⁻⁴ M⁻¹s⁻¹) | Relative Rate |
| -OTIPS | 3,4-di-O-Ac-6-O-TIPS-D-glucal | 1.8 ± 0.1 | 1.0 |
| -OBn | 3,4-di-O-Ac-6-O-Bn-D-glucal | 2.5 ± 0.1 | 1.4 |
| -OAc | 3,4,6-Tri-O-acetyl-D-glucal | 4.3 ± 0.1 | 2.4 |
| -OBz | 3,4-di-O-Ac-6-O-Bz-D-glucal | 5.3 ± 0.1 | 2.9 |
| -OTs | 3,4-di-O-Ac-6-O-Ts-D-glucal | 11.0 ± 0.4 | 6.1 |
Data extracted from a study on the [2+2] cycloaddition with trichloroacetyl isocyanate.[3] This data clearly demonstrates that more electron-withdrawing groups at the C6 position increase the rate of the cycloaddition reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these findings in the laboratory.
Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
Materials:
-
D-Glucal
-
Pyridine (B92270), anhydrous
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of D-glucal (1.0 eq) in anhydrous pyridine (5.0 eq) at 0 °C under an argon atmosphere, add acetic anhydride (4.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ at 0 °C.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to afford 3,4,6-tri-O-acetyl-D-glucal as a colorless oil.
General Procedure for Iodonium-Promoted Glycosylation of a Protected Glycal
Materials:
-
Protected glycal (e.g., 3,4,6-tri-O-silyl-D-glucal) (1.0 eq)
-
Glycosyl acceptor (e.g., a primary or secondary alcohol) (1.5 eq)
-
Iodonium dicollidine perchlorate (B79767) (IDCP) or N-Iodosuccinimide (NIS)/Triflic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular sieves, activated
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add a solution of the protected glycal and the glycosyl acceptor in anhydrous DCM under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C for NIS/TfOH, 0 °C for IDCP).
-
Add the promoter (e.g., IDCP or NIS followed by a catalytic amount of TfOH) portionwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Filter the mixture through a pad of Celite, wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel chromatography to yield the 2-iodo-glycoside.
General Procedure for a [2+2] Cycloaddition of a Protected Glycal
Materials:
-
Protected glycal (1.0 eq)
-
Trichloroacetyl isocyanate (1.1 eq)
-
Anhydrous toluene (B28343)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the protected glycal in anhydrous toluene at room temperature under an argon atmosphere, add trichloroacetyl isocyanate dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding β-lactam adduct.
Mechanistic Insights and Logical Relationships
The influence of protecting groups on glycal reactivity can be visualized through signaling pathways and experimental workflows.
Caption: Logical relationship between protecting group properties and reaction outcomes.
References
- 1. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 2. Stereoselective oxidative O -glycosylation of disarmed glycosyl iodides with alcohols using PIDA as the promoter - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00929G [pubs.rsc.org]
- 3. Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of different catalytic systems in Ferrier glycosylation
For Researchers, Scientists, and Drug Development Professionals
The Ferrier glycosylation, a powerful reaction for the synthesis of 2,3-unsaturated glycosides, is a cornerstone in carbohydrate chemistry. These products serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including antibiotics, antivirals, and other therapeutics. The choice of a catalytic system is paramount, as it profoundly influences the reaction's efficiency, stereoselectivity, and substrate scope. This guide provides an objective comparison of different catalytic systems employed in Ferrier glycosylation, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal system for their synthetic goals.
Comparison of Catalytic Systems' Performance
The performance of various catalysts in Ferrier glycosylation can be evaluated based on several key metrics: reaction yield, stereoselectivity (the ratio of α to β anomers), reaction time, and catalyst loading. The following tables summarize the performance of representative Lewis acid, Brønsted acid, and transition metal catalysts in the Ferrier glycosylation of tri-O-acetyl-D-glucal with various alcohol acceptors.
Lewis Acid Catalysts
Lewis acids are the most traditional catalysts for the Ferrier rearrangement.[1][2] They activate the glycal donor by coordinating to the oxygen atom of the leaving group at the C-3 position, facilitating its departure and the subsequent nucleophilic attack. Common Lewis acids include metal triflates and halides.[3][4]
| Catalyst | Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| Bi(OTf)₃ | Methanol | 20 | MeCN | - | 56 | β-major | [5] |
| Yb(OTf)₃ | Benzyl alcohol | 10 | CH₂Cl₂ | 0.5 | 95 | >95:5 | [6] |
| Sc(OTf)₃ | Methanol | - | MeCN | - | 51 | β-major | [5] |
| InCl₃ | Methanol | - | MeCN | - | 69 | β-major | [5] |
| Cu(OTf)₂ | Various | 10 | DCM | - | High | High α | [3] |
| Fe(OTf)₃ | Various | 10 | DCM | - | High | High α | [3] |
| TMSOTf | Galactosyl acceptor | - | - | - | - | Good to excellent α | [4] |
| BF₃·OEt₂ | Galactosyl acceptor | - | - | - | - | Moderate to good β | [4] |
Brønsted Acid Catalysts
Brønsted acids offer an alternative, often milder, approach to catalyzing the Ferrier glycosylation.[1][2] They protonate the leaving group, enhancing its leaving group ability. Chiral Brønsted acids have also been explored to influence the stereochemical outcome of the reaction.[7]
| Catalyst | Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| Resin-H⁺ | Ethanol | 0.6 wt% | Perfluoro-n-hexane | 6 | >95 | >20:1 | [1] |
| (S)-BINOL-phosphoric acid | Secondary alcohol | 15 | Toluene | 48 | 88 | 1:2 | [8] |
| (R)-BINOL-phosphoric acid | Secondary alcohol | 15 | Toluene | 48 | 88 | 1:2.3 | [8] |
| H₃Pypy catalyst | Phenol | 10 | - | - | Good | β-selective | [9] |
Transition Metal Catalysts
Transition metal catalysts, particularly those based on palladium, have emerged as powerful tools for Ferrier glycosylation, offering mild reaction conditions and unique stereochemical control.[10][11] These catalysts often proceed through a different mechanism involving the formation of a π-allyl intermediate.[10]
| Catalyst | Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| Pd(PhCN)₂(OTf)₂ | Galactose acceptor | 5 | - | 10 | 60 | 4:1 | [10] |
| Ni(PhCN)₄(OTf)₂ | Galactose acceptor | 5 | - | 4 | 95 | 8:1 | [10] |
| Pd(MeCN)₂Cl₂ | Glucoside acceptor | 10 | - | - | High | α-selective | [11] |
| [Pd(π-cinnamyl)Cl]₂ / P(OPh)₃ | Benzyl alcohol | 2.5 | THF | 48 | 91 | 7:1 | [12] |
| [Pd(π-cinnamyl)Cl]₂ / DTBBP | Benzyl alcohol | 2.5 | THF | 48 | 93 | 1:>20 | [12] |
Homogeneous vs. Heterogeneous Catalysis
The choice between a homogeneous and a heterogeneous catalyst is a critical consideration in process development.
-
Homogeneous catalysts are in the same phase as the reactants, which generally leads to high activity and selectivity due to well-defined active sites.[13][14] However, their separation from the product can be challenging and costly.[15]
-
Heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation and recycling.[13][14] This makes them attractive for industrial applications. However, they may exhibit lower activity and selectivity compared to their homogeneous counterparts.[5]
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Phase | Same phase as reactants | Different phase from reactants |
| Activity/Selectivity | Generally high | Can be lower |
| Catalyst Separation | Difficult, often requires distillation or chromatography | Easy, typically by filtration |
| Catalyst Recycling | Often difficult and expensive | Generally straightforward |
| Reaction Conditions | Typically milder | Can require higher temperatures/pressures |
| Mechanism Understanding | Often well-understood | Can be more complex to elucidate |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for each class of catalyst.
General Protocol for Lewis Acid-Catalyzed Ferrier Glycosylation
This protocol is a generalized procedure and may require optimization for specific substrates.[16]
-
Preparation: All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Activated molecular sieves (e.g., 4Å) are added to the reaction flask.
-
Reaction Setup: The glycosyl acceptor is dissolved in a freshly distilled, anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere. The solution is cooled to the desired starting temperature (e.g., -40 °C or 0 °C).
-
Addition of Reagents: In a separate flask, the glycal donor is dissolved in the same anhydrous solvent. The glycal solution is then added to the acceptor solution via cannula or syringe.
-
Catalyst Addition: The Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%) is added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, it is quenched by the addition of a few drops of triethylamine. The mixture is allowed to warm to room temperature, filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol for Brønsted Acid-Catalyzed Ferrier Glycosylation with Resin-H⁺
This protocol is adapted from a procedure using a recyclable heterogeneous Brønsted acid catalyst.[1]
-
Preparation: To a reaction vial is added the glycal donor (1 equivalent).
-
Reaction Setup: The glycosyl acceptor (1.2 equivalents) and perfluoro-n-hexane as the solvent are added.
-
Catalyst Addition: The solid-supported Brønsted acid (Resin-H⁺, 0.6 wt%) is added to the mixture.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the required time (e.g., 6 hours).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The perfluorinated solvent phase can be separated for recycling.
-
Purification: The product in the organic phase is concentrated and purified by flash column chromatography.
General Protocol for Palladium-Catalyzed Ferrier Glycosylation
This protocol is a representative procedure for a transition metal-catalyzed reaction.[11]
-
Preparation: A reaction tube is charged with the palladium catalyst (e.g., Pd(MeCN)₂Cl₂, 10 mol%).
-
Reaction Setup: The glycal donor (1 equivalent) and the glycosyl acceptor (1.2 equivalents) are dissolved in an anhydrous solvent (e.g., dichloromethane) and added to the reaction tube under an inert atmosphere.
-
Reaction Conditions: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, the solvent is removed in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to afford the desired 2,3-unsaturated glycoside.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to controlling the outcome of a Ferrier glycosylation. The primary catalytic systems operate through distinct pathways.
Lewis Acid-Catalyzed Mechanism
Lewis acids activate the glycal by coordinating to the C-3 leaving group, promoting its departure to form a key oxocarbenium ion intermediate. The nucleophile (acceptor) can then attack this electrophilic species from either the α- or β-face, leading to a mixture of anomers. The stereochemical outcome is often influenced by the anomeric effect, which generally favors the formation of the α-anomer.
Caption: Lewis acid-catalyzed Ferrier glycosylation pathway.
Brønsted Acid-Catalyzed Mechanism
Similar to Lewis acids, Brønsted acids facilitate the departure of the leaving group, in this case by protonation. This also leads to the formation of an oxocarbenium ion intermediate, and the subsequent nucleophilic attack determines the stereochemistry of the glycosidic bond.
Caption: Brønsted acid-catalyzed Ferrier glycosylation pathway.
Palladium-Catalyzed Mechanism
Transition metal-catalyzed Ferrier glycosylations, particularly with palladium, proceed through a distinct catalytic cycle. The palladium(0) catalyst coordinates to the glycal, leading to the formation of a palladium(II)-π-allyl intermediate. The stereochemical outcome of the subsequent nucleophilic attack is often controlled by the ligands on the palladium center, allowing for tunable selectivity.[10]
Caption: Simplified catalytic cycle for palladium-catalyzed Ferrier glycosylation.
Conclusion
The selection of a catalytic system for Ferrier glycosylation is a multifaceted decision that depends on the desired stereochemical outcome, the nature of the substrates, and practical considerations such as catalyst cost and ease of separation. Lewis acids remain a workhorse for their simplicity and effectiveness, particularly for achieving α-selectivity. Brønsted acids provide a milder alternative, with heterogeneous versions offering advantages in recyclability. Transition metal catalysts, especially palladium-based systems, offer a paradigm shift in stereocontrol, enabling access to both α- and β-glycosides with high selectivity by tuning the ligand environment. This guide provides a framework for researchers to navigate the diverse landscape of catalytic options and to design more efficient and selective syntheses of valuable 2,3-unsaturated glycosides.
References
- 1. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 4. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eolss.net [eolss.net]
- 6. researchgate.net [researchgate.net]
- 7. Glycosylation Catalyzed by a Chiral Brønsted Acid [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed α-Stereoselective O-Glycosylation of O(3)-Acylated Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ethz.ch [ethz.ch]
- 14. chembam.com [chembam.com]
- 15. The Advantages and Disadvantages of Homogeneous Catalysis [unacademy.com]
- 16. benchchem.com [benchchem.com]
analytical techniques for confirming the purity of Tri-O-acetyl-D-glucal
The precise determination of purity for Tri-O-acetyl-D-glucal, a key intermediate in synthetic carbohydrate chemistry and drug development, is critical for ensuring the reliability and reproducibility of subsequent research.[1] This guide provides a comparative overview of the principal analytical techniques used to assess the purity of this compound, complete with experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Overview of Analytical Techniques
Several analytical methods are employed to confirm the purity of this compound, each offering distinct advantages in terms of sensitivity, specificity, and the nature of the information provided. The most common techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. These are often complemented by traditional methods like melting point analysis.
Potential impurities in this compound can include starting materials, byproducts with varying degrees of acetylation (such as di-O-acetyl-D-glucal), and the fully deacetylated D-glucal.[2] An effective analytical method must be capable of resolving the target compound from these related substances.[2]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of the primary analytical techniques for this compound purity assessment.
| Analytical Technique | Typical Purity Assay | Principle of Detection | Key Advantages | Potential Limitations |
| HPLC (Reversed-Phase) | >98% | UV Absorbance (at ~210 nm) due to the double bond in the glucal ring.[2] | High resolution and sensitivity for separating closely related impurities; quantitative accuracy.[2] | Requires a suitable chromophore for UV detection; refractive index detection is less sensitive and not compatible with gradient elution.[2] |
| qNMR (¹H NMR) | >98%[3] | Proportionality of NMR signal intensity to the number of nuclei.[4] | Provides structural confirmation and quantification simultaneously; highly accurate and precise with an internal standard; non-destructive.[4][5] | Lower sensitivity compared to chromatographic methods; requires a pure internal standard for accurate quantification.[5] |
| GC-MS | >96%[6] | Mass-to-charge ratio of ionized molecules after chromatographic separation. | High sensitivity and specificity for volatile and thermally stable compounds; provides molecular weight information.[7] | Requires derivatization to increase volatility, which adds complexity and potential for side reactions.[8][9] |
| FTIR Spectroscopy | Qualitative | Absorption of infrared radiation by specific molecular vibrations. | Rapid confirmation of functional groups (e.g., C=C, C-O, C=O from acetyl groups); useful for raw material identification. | Not a quantitative method for purity; provides limited information on the nature of impurities. |
| Melting Point | 53-55 °C[10] | Temperature range over which the solid-to-liquid phase transition occurs. | Simple and rapid preliminary assessment of purity; a sharp melting point range suggests high purity. | Non-specific; impurities can depress and broaden the melting range. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for a structurally similar compound and is suitable for the purity analysis of this compound.[2]
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile[2]
-
-
Gradient: A linear gradient starting from a higher concentration of water and increasing the proportion of acetonitrile (B52724). A typical gradient might be:
-
0-15 min: 30% to 70% B
-
15-18 min: 70% to 30% B
-
18-20 min: 30% B (re-equilibration)[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.[2]
-
Sample Preparation:
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity by dividing the peak area of this compound by the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This is a general protocol for purity determination by ¹H qNMR using an internal standard.[5]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity, stable compound with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone). The purity of the IS must be accurately known.[5]
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Ensure quantitative acquisition parameters are used, including a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound (analyte) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
As acetylated sugars are generally not sufficiently volatile for direct GC analysis, a derivatization step is typically not required for this compound itself, unlike for unprotected sugars.[8][9]
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 14% cyanopropylphenyl polysiloxane phase).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the peak should be compared to a reference spectrum to confirm identity.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the key analytical techniques.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. synthose.com [synthose.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. This compound 2873-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. 三乙酰葡萄烯糖 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Glycosylation Methodologies: Evaluating Efficiency in Chemical, Enzymatic, and Chemoenzymatic Approaches
For researchers, scientists, and drug development professionals, the efficient and precise synthesis of glycans and glycoconjugates is a critical challenge. The choice of glycosylation methodology can significantly impact yield, purity, and the overall feasibility of a project. This guide provides an objective comparison of the three primary approaches—chemical, enzymatic, and chemoenzymatic glycosylation—supported by experimental data and detailed protocols to inform your selection process.
Glycosylation, the enzymatic process of attaching glycans to proteins, lipids, or other organic molecules, is a fundamental post-translational modification that governs a vast array of biological processes.[1] The resulting glycoconjugates are integral to protein folding, cell-cell recognition, and signaling pathways.[1] Consequently, the ability to synthesize defined glycan structures is paramount for advancing our understanding of glycobiology and for the development of novel therapeutics and diagnostics.
This guide delves into the nuances of each major glycosylation strategy, presenting a clear overview of their respective strengths and weaknesses. By summarizing quantitative data, providing detailed experimental protocols, and visualizing complex biological and experimental workflows, we aim to equip researchers with the knowledge to select the most efficient and effective methodology for their specific research needs.
Data Presentation: A Quantitative Comparison of Glycosylation Efficiencies
The efficiency of a glycosylation method is a multi-faceted metric, encompassing not only the final product yield but also reaction time, stereoselectivity, and the complexity of purification. The following tables provide a summary of reported quantitative data for different glycosylation methodologies. It is important to note that direct comparisons can be challenging due to the wide variety of substrates, donor and acceptor molecules, and reaction conditions reported in the literature.
Table 1: Comparison of Chemical and Enzymatic Glycosylation for Alkyl-Xyloside Synthesis
| Methodology | Glycosyl Donor | Glycosyl Acceptor | Catalyst/Enzyme | Reaction Time | Yield (%) | E-factor (Waste/Product) | Reference |
| Chemical | Xylose | Hexanol | H2SO4 | 4 h | 75 | 11.2 | [2] |
| Enzymatic | Xylose | Hexanol | Immobilized β-xylosidase | 24 h | 68 | 1.8 | [2] |
Table 2: Representative Yields for Different Glycosylation Methodologies for Complex Oligosaccharides
| Methodology | Target/Linkage | Glycosyl Donor | Glycosyl Acceptor | Catalyst/Enzyme | Yield (%) | Reference |
| Chemical | α-(1→6)-linked glucosyl oligomers | Glycosyl iodide | Glucosyl derivative | N/A | >90 | [3] |
| Chemical | Disaccharide | Thioglycoside | Monosaccharide | NIS/TfOH | 60-80 | [4] |
| Enzymatic | Pentasaccharide | UDP-Sugars | Lactose derivative | Glycosyltransferases | 96-97 | [5] |
| Chemoenzymatic | O-sulfated sialyl Lewis X | CMP-Sialic Acid | O-sulfated Lewis X | Sialyltransferase mutant | 64-85 | [6] |
| Chemoenzymatic | Sialyl Lewis X | GDP-Fucose | Sialylated trisaccharide | α-(1→3)-fucosyltransferase | Excellent | [7] |
Experimental Protocols: Detailed Methodologies for Key Glycosylation Reactions
To provide a practical understanding of these methodologies, this section details representative experimental protocols for chemical, enzymatic, and chemoenzymatic glycosylation.
Protocol 1: Chemical O-Glycosylation using a Thioglycoside Donor
This protocol is adapted from a standard procedure for the activation of thioglycosides using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH).[8]
Materials:
-
Fully protected thioglycoside donor
-
Glycosyl acceptor
-
Dry dichloromethane (B109758) (CH2Cl2)
-
N-iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na2S2O3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Celite®
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equivalent) and the thioglycoside donor (1.2 equivalents).
-
Dissolve the reactants in dry CH2Cl2 (final concentration of acceptor ~0.1 M).
-
Add freshly activated powdered molecular sieves (4 Å, ~1 g per mmol of acceptor).
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
In a separate flask, prepare a solution of NIS (1.5 equivalents) in dry CH2Cl2.
-
Add the NIS solution to the reaction mixture, followed by the catalytic amount of TfOH (0.1-0.2 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3.
-
Filter the mixture through a pad of Celite®, washing with CH2Cl2.
-
Wash the combined organic layers sequentially with saturated aqueous Na2S2O3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: Enzymatic N-Glycosylation using an N-Glycosyltransferase (NGT)
This protocol describes a general method for the in vitro glycosylation of a peptide or protein containing an N-glycosylation consensus sequence (N-X-S/T).[9]
Materials:
-
Purified peptide or protein with an N-X-S/T consensus sequence
-
Purified N-Glycosyltransferase (NGT)
-
Uridine diphosphate (B83284) glucose (UDP-Glc)
-
Reaction Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl)
-
Detergent for membrane proteins (e.g., CHAPS or CHAPSO), if applicable
Procedure:
-
Prepare the acceptor peptide/protein solution in the reaction buffer. For membrane proteins, solubilize in a suitable detergent.
-
Initiate the glycosylation reaction by adding the UDP-Glc donor substrate to the acceptor solution. A molar ratio of 25:1 (UDP-Glc:acceptor) is a common starting point.
-
Add the purified NGT to the reaction mixture to a final concentration of approximately 10 µM.
-
Incubate the reaction mixture at 25 °C for 16 hours with gentle agitation.
-
Monitor the reaction progress by methods such as MALDI-TOF mass spectrometry to observe the mass shift corresponding to the addition of a glucose moiety.
-
Upon completion, the glycosylated product can be purified using appropriate chromatographic techniques, such as reverse-phase HPLC for peptides.
Protocol 3: Chemoenzymatic Synthesis of a Complex Glycopeptide
This protocol outlines a convergent chemoenzymatic approach for the synthesis of a glycopeptide, combining solid-phase peptide synthesis (SPPS) with enzymatic glycan extension.[10][11]
Part A: Solid-Phase Peptide Synthesis (SPPS) of a Glycosylated Peptide Fragment
-
Synthesize the peptide backbone on a solid support using a standard Fmoc-based SPPS protocol on an automated peptide synthesizer.
-
To introduce the initial glycan moiety, couple a pre-formed Fmoc-Asn(GlcNAc)-OH amino acid derivative at the desired glycosylation site.
-
After completion of the peptide sequence, cleave the glycopeptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purify the crude GlcNAc-peptide by reverse-phase HPLC.
Part B: Enzymatic Elongation of the Glycan Chain
-
Dissolve the purified GlcNAc-peptide in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Perform a series of sequential enzymatic reactions to extend the glycan chain. For example, to synthesize a sialyl Lewis X moiety: a. Galactosylation: Add β-1,4-galactosyltransferase (e.g., LgtB) and UDP-Gal (2 equivalents). Incubate at 37 °C for 12 hours.[11] b. Fucosylation: To the reaction mixture, add α-1,3-fucosyltransferase (e.g., FucT) and GDP-Fuc (2 equivalents). Incubate at 37 °C for 12 hours.[11] c. Sialylation: Add α-2,3-sialyltransferase and CMP-Neu5Ac (2 equivalents). Incubate at 37 °C for 12 hours.
-
Monitor the progress of each enzymatic step by LC-MS to confirm the addition of each sugar residue.
-
After the final enzymatic step, purify the final complex glycopeptide by reverse-phase HPLC.
Mandatory Visualization: Diagrams of Pathways and Workflows
Visual representations are crucial for understanding the intricate relationships in signaling pathways and the logical flow of experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
Conclusion
The choice between chemical, enzymatic, and chemoenzymatic glycosylation methodologies is highly dependent on the specific goals of the research. Chemical synthesis offers versatility but can be hampered by low yields and the need for extensive protecting group chemistry.[4] Enzymatic synthesis provides unparalleled specificity and efficiency for the construction of complex glycans under mild conditions.[5] Chemoenzymatic approaches, by combining the strengths of both, offer a powerful and flexible strategy for the synthesis of complex glycoconjugates.[10] By carefully considering the quantitative data, experimental protocols, and workflows presented in this guide, researchers can make more informed decisions to advance their work in the dynamic field of glycoscience.
References
- 1. Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution- and solid-phase oligosaccharide synthesis using glucosyl iodides: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Glycosylation of Membrane Proteins Using N-Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoenzymatic Synthesis of HIV-1 Glycopeptide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Machine-Driven Chemoenzymatic Synthesis of Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tri-O-acetyl-D-glucal: A Guide for Laboratory Professionals
The correct disposal of Tri-O-acetyl-D-glucal is a critical aspect of laboratory safety and environmental responsibility. The primary determinant for the disposal route is its classification as either hazardous or non-hazardous waste, which must be confirmed with your institution's Environmental Health and Safety (EHS) department. While Safety Data Sheets (SDS) for this compound suggest it is not classified as a hazardous substance under OSHA's Hazard Communication Standard, institutional and local regulations must be followed.[1]
Chemical waste generators are responsible for correctly classifying their waste and adhering to local, regional, and national regulations to ensure complete and accurate classification.[1] This guide provides a procedural framework for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is essential to wear the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact.[2] |
| Respiratory Protection | Dust mask or respirator (if dust is generated). | Avoids inhalation of airborne particles. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
Disposal Decision Workflow
The following diagram outlines the essential decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocols for Disposal
Based on the EHS classification, follow the appropriate detailed methodology below.
Scenario 1: Non-Hazardous Waste Disposal
If your institution's EHS office confirms that this compound is non-hazardous, the following general procedures for solid chemical waste should be followed. Always confirm these procedures align with your local and institutional regulations.
Methodology:
-
Containerization: Place the solid this compound waste into a clean, dry, and sealable container. The container should be clearly labeled as "Non-Hazardous Waste: this compound".
-
Record Keeping: Maintain a log of all disposed chemicals, including the name, quantity, and date of disposal.
-
Final Disposal: Depending on institutional policy, small quantities may be permissible for disposal in the regular solid waste stream. However, some institutions may require that the EHS office collect it regardless of its classification.
Scenario 2: Hazardous Waste Disposal
If this compound is determined to be hazardous, or if its classification is unknown, it must be treated as hazardous waste.[3]
Methodology:
-
Waste Accumulation: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container.[3][4] Do not mix with other waste streams unless explicitly permitted by your EHS office.[5]
-
Labeling: Securely affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The date when accumulation started.
-
The specific hazards (e.g., "Irritant," "Toxic"), as determined by the EHS.
-
-
Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[3] The SAA should be at or near the point of generation and under the control of laboratory personnel.[3] Ensure secondary containment is used to prevent spills.
-
Disposal Request: Once the container is full or has reached the maximum allowable accumulation time per institutional policy, submit a chemical waste pickup request to your EHS office.[3]
Spill Cleanup and Disposal
In the event of a spill, follow these procedures for cleanup and disposal of the resulting waste.
Methodology:
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation.[2] Remove all sources of ignition.[2]
-
Containment: Prevent the spilled material from entering drains or waterways.[4][6]
-
Cleanup: Use appropriate tools (e.g., a shovel and broom) to carefully sweep up the solid material.[4][7] Avoid generating dust.
-
Containerize: Place the collected material and any contaminated cleaning supplies into a suitable, closed container for disposal.[4][7]
-
Final Disposal: The collected waste must be disposed of following the hazardous waste protocol (Scenario 2), unless otherwise directed by your EHS office. Label the container as "Spill Debris: this compound".
Summary of Key Data for Disposal Consideration
| Property | Value/Information | Source |
| OSHA Hazard Classification | This chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2) under fire conditions. | [1] |
| Environmental Fate | Is not likely mobile in the environment due to its low water solubility. | [1] |
| Disposal Consideration | Offer surplus and non-recyclable solutions to a licensed disposal company. | [4] |
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound MSDS CasNo.2873-29-2 [lookchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound Manufacturers, with SDS [mubychem.com]
Personal protective equipment for handling Tri-O-acetyl-D-glucal
Essential Safety and Handling Guide for Tri-O-acetyl-D-glucal
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when working with this compound. Although some safety data sheets (SDS) indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, it is crucial to follow good laboratory practices and wear appropriate PPE.[1] Potential hazards include eye, skin, and respiratory tract irritation.
Summary of Recommended Personal Protective Equipment
| Task Level | Eye Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Routine Weighing and Handling of Small Quantities | Safety glasses with side shields or safety goggles.[2] | Chemical-impermeable gloves (e.g., nitrile).[3] | N95 dust mask or as indicated by risk assessment.[4] | Laboratory coat. |
| Syntheses and Reactions | Tightly fitting safety goggles and a face shield.[2][5] | Chemical-impermeable gloves (e.g., nitrile, butyl rubber).[3][5] | Work in a certified chemical fume hood.[2][5] | Flame-resistant lab coat, full-length pants, and closed-toe shoes.[5] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[2][5] | Chemical-impermeable gloves.[3] | Air-purifying respirator with appropriate cartridges if ventilation is inadequate.[5] | Protective clothing and boots as needed.[2] |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for assessing risks and selecting the appropriate PPE when working with this compound.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or involve heating, use a certified chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, put on all required PPE as determined by your risk assessment (see table and workflow diagram).
-
Wear a clean, buttoned lab coat.
-
Select the appropriate gloves and inspect them for any signs of damage before use.
3. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[3]
-
When weighing, do so carefully to avoid creating dust.
-
Use spark-proof tools and avoid sources of ignition.[1]
-
Keep containers tightly closed when not in use.[2][6] Store in a cool, dry, and well-ventilated place, often refrigerated as per SDS recommendations.[1][6]
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7][8] Remove contaminated clothing.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6][7] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical advice.[6][8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
1. Waste Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1][6]
-
Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1][6]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams.
-
Collect waste in suitable, closed, and clearly labeled containers.[8]
-
Contaminated materials, such as gloves, weigh boats, and paper towels, should be disposed of as chemical waste.
3. Disposal Method:
-
Dispose of the chemical waste through a licensed disposal company.[8]
-
One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Handle uncleaned containers as you would the product itself.
-
Ensure that the product does not enter drains, waterways, or the soil.[2][8]
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. Tri-O-acetyl- D -glucal 98 2873-29-2 [sigmaaldrich.com]
- 5. wcu.edu [wcu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. capotchem.cn [capotchem.cn]
- 8. This compound MSDS CasNo.2873-29-2 [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
